N3-O2Oc-O2Oc-OH
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
2-[2-[2-[[2-[2-(2-azidoethoxy)ethoxy]acetyl]amino]ethoxy]ethoxy]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N4O7/c13-16-15-2-4-21-5-7-22-9-11(17)14-1-3-20-6-8-23-10-12(18)19/h1-10H2,(H,14,17)(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSDQHVBNBHLKOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCC(=O)O)NC(=O)COCCOCCN=[N+]=[N-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N4O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to N3-O2Oc-O2Oc-OH: A Heterobifunctional Linker for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Abstract
N3-O2Oc-O2Oc-OH, a hydrophilic polyethylene (B3416737) glycol (PEG) derivative, is a versatile heterobifunctional linker essential in modern bioconjugation and drug delivery. Its structure, featuring a terminal azide (B81097) (N3) group and a carboxylic acid (-OH), enables the precise and efficient covalent linkage of diverse molecular entities through "click chemistry." This guide provides a comprehensive overview of its chemical properties, mechanism of action, and key applications, supported by generalized experimental protocols and conceptual workflow diagrams. While specific quantitative data from peer-reviewed literature for this exact linker is limited, this document consolidates available information to serve as a foundational resource for its application in research and development.
Introduction
This compound, chemically known as 2-[2-[2-[[2-[2-(2-azidoethoxy)ethoxy]acetyl]amino]ethoxy]ethoxy]acetic acid, is a key reagent in the field of bioconjugation.[1] Its synonyms include 8-(8-Azido-3,6-dioxaoctanoylamido)-3,6-dioxaoctanoic acid and N3-AEEA-AEEA.[1][2] The molecule's design incorporates a flexible, water-soluble PEG spacer, which enhances the bioavailability and reduces the immunogenicity of conjugated biomolecules. The terminal azide and carboxylic acid functional groups provide orthogonal reactivity, allowing for sequential or one-pot conjugation strategies.
The primary utility of this compound lies in its azide group, which readily participates in highly efficient and specific click chemistry reactions.[3] These reactions, most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), form stable triazole linkages under mild, biocompatible conditions.[3][4] This makes the linker ideal for conjugating sensitive biomolecules such as peptides, proteins, nucleic acids, and antibodies to other molecules of interest, including fluorescent dyes, imaging agents, or therapeutic payloads.[1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| IUPAC Name | 2-[2-[2-[[2-[2-(2-azidoethoxy)ethoxy]acetyl]amino]ethoxy]ethoxy]acetic acid | [1] |
| Synonyms | 8-(8-Azido-3,6-dioxaoctanoylamido)-3,6-dioxaoctanoic acid, N3-AEEA-AEEA | [1][2] |
| CAS Number | 1254054-60-8 | [1] |
| Molecular Formula | C12H22N4O7 | [1] |
| Molecular Weight | 334.33 g/mol | [1] |
| Appearance | Light yellow oil / Low melting solid | [1] |
| Storage Conditions | 2-8 °C | [1] |
Mechanism of Action: Click Chemistry
The azide group of this compound is the key to its functionality, enabling it to participate in two major types of bioorthogonal "click" reactions.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a highly efficient and regioselective cycloaddition between an azide and a terminal alkyne, catalyzed by a copper(I) species.[5] This reaction exclusively yields a stable 1,4-disubstituted 1,2,3-triazole linkage.[3] The reaction is typically carried out in aqueous buffers at or near physiological pH and room temperature, making it suitable for modifying biological molecules.[6]
A general workflow for a CuAAC reaction is depicted below.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a copper-free alternative to CuAAC that utilizes a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), to react with the azide.[3] The inherent ring strain of the cyclooctyne significantly accelerates the reaction rate, obviating the need for a cytotoxic copper catalyst.[4] This makes SPAAC particularly well-suited for applications in living cells and organisms.[4]
The logical relationship for choosing between CuAAC and SPAAC is illustrated below.
Experimental Protocols
The following are generalized protocols for CuAAC and SPAAC reactions using an azide-functionalized linker like this compound. Note: These protocols are starting points and require optimization for specific applications.
General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of an alkyne-containing molecule to this compound.
Materials:
-
Alkyne-containing molecule
-
This compound
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(benzyltriazolylmethyl)amine (TBTA) or other Cu(I)-stabilizing ligand (optional but recommended)
-
Reaction Buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
Degassing equipment (e.g., nitrogen or argon gas)
Procedure:
-
Reactant Preparation:
-
Prepare a stock solution of the alkyne-containing molecule in the reaction buffer.
-
Prepare a stock solution of this compound in the reaction buffer.
-
Prepare a stock solution of CuSO₄ (e.g., 20 mM in water).
-
Prepare a fresh stock solution of sodium ascorbate (e.g., 100 mM in water).
-
If using, prepare a stock solution of the ligand (e.g., 50 mM TBTA in DMSO/water).
-
-
Reaction Setup:
-
In a reaction vessel, add the alkyne-containing molecule (1 equivalent).
-
Add this compound (1.1-1.5 equivalents).
-
Add the reaction buffer to achieve the desired final concentration.
-
If using a ligand, add the ligand stock solution (0.01-0.1 equivalents).
-
Degas the reaction mixture by bubbling with nitrogen or argon for 15-30 minutes to remove dissolved oxygen.[3]
-
-
Reaction Initiation and Incubation:
-
Initiate the reaction by adding the CuSO₄ stock solution (0.01-0.1 equivalents) followed by the freshly prepared sodium ascorbate stock solution (0.1-1.0 equivalents).[3]
-
Incubate the reaction at room temperature with gentle mixing for 1-4 hours. Reaction progress can be monitored by an appropriate analytical technique (e.g., LC-MS, HPLC).
-
-
Purification:
-
Once the reaction is complete, purify the conjugate using a suitable method such as size-exclusion chromatography, affinity chromatography, or dialysis to remove excess reagents and byproducts.
-
General Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes the conjugation of a cyclooctyne-containing molecule to this compound.
Materials:
-
Cyclooctyne-containing molecule (e.g., DBCO- or BCN-functionalized)
-
This compound
-
Reaction Buffer (e.g., PBS, pH 7.4)
Procedure:
-
Reactant Preparation:
-
Prepare a stock solution of the cyclooctyne-containing molecule in a compatible solvent (e.g., DMSO).
-
Prepare a stock solution of this compound in the reaction buffer.
-
-
Reaction Setup:
-
In a reaction vessel, add the cyclooctyne-containing molecule (1 equivalent) to the reaction buffer.
-
Add the this compound stock solution (1-1.5 equivalents).
-
Adjust the final volume with the reaction buffer to achieve the desired concentration.
-
-
Reaction Incubation:
-
Incubate the reaction at room temperature or 37°C for 2-24 hours. The reaction time will depend on the specific cyclooctyne used and the concentration of the reactants. Monitor the reaction progress as needed.
-
-
Purification:
-
Purify the conjugate using an appropriate method as described for the CuAAC protocol.
-
Applications
The versatility of this compound makes it a valuable tool in various research and development areas:
-
Drug Delivery: The linker can be used to conjugate targeting ligands (e.g., antibodies, peptides) to drug-loaded nanoparticles or to directly attach a therapeutic agent to a carrier molecule, enhancing targeted delivery and reducing off-target effects.[1]
-
Proteomics: In quantitative proteomics, this linker can be incorporated into chemical probes to label and enrich specific classes of proteins or post-translational modifications for subsequent mass spectrometry analysis.[7][8]
-
Fluorescent Labeling and Imaging: The carboxylic acid end can be functionalized with a fluorescent dye, and the azide end can be "clicked" onto a biomolecule of interest for in vitro or in vivo imaging applications.[1]
-
Surface Immobilization: Biomolecules can be tethered to surfaces functionalized with alkynes or cyclooctynes for applications in biosensors and microarrays.
Conclusion
This compound is a powerful and versatile heterobifunctional linker that leverages the efficiency and specificity of click chemistry for advanced bioconjugation. Its hydrophilic PEG spacer and orthogonal functional groups provide researchers with a robust tool for the development of novel therapeutics, diagnostics, and research reagents. While specific, detailed quantitative data for this particular linker remains to be broadly published in peer-reviewed literature, the general principles and protocols outlined in this guide provide a solid foundation for its successful implementation in a wide range of scientific applications. As with any chemical reagent, optimal performance will be achieved through careful experimental design and optimization.
References
- 1. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 2. [PDF] Functionalizing tandem mass tags for streamlining click-based quantitative chemoproteomics | Semantic Scholar [semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. Application of Strain-Promoted Azide-Alkyne Cycloaddition and Tetrazine Ligation to Targeted Fc-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jenabioscience.com [jenabioscience.com]
- 7. Click Chemistry Facilitates Formation of Reporter Ions and Simplified Synthesis of Amine-Reactive Multiplexed Isobaric Tags for Protein Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol for clickable photoaffinity labeling and quantitative chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to N3-O2Oc-O2Oc-OH: A Heterobifunctional Linker for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Abstract
N3-O2Oc-O2Oc-OH, with the IUPAC name 2-[2-[2-[[2-[2-(2-azidoethoxy)ethoxy]acetyl]amino]ethoxy]ethoxy]acetic acid, is a hydrophilic, heterobifunctional linker molecule of significant interest in the fields of bioconjugation and drug development. Its structure incorporates a terminal azide (B81097) group and a terminal carboxylic acid, connected by a flexible polyethylene (B3416737) glycol (PEG) spacer. This configuration allows for the sequential and orthogonal ligation of two different molecules, making it a valuable tool in the construction of complex biomolecular architectures, most notably Antibody-Drug Conjugates (ADCs). This guide provides a comprehensive overview of the chemical structure, properties, and applications of this compound, including detailed experimental protocols for its use in bioconjugation workflows.
Chemical Structure and Properties
This compound is a well-defined molecule with distinct functional ends that enable its utility as a linker. The azide (N3) group serves as a reactive handle for "click chemistry," a set of bioorthogonal reactions known for their high efficiency and specificity. The carboxylic acid (-OH) group, on the other hand, can be readily activated to form stable amide bonds with amine-containing molecules.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| IUPAC Name | 2-[2-[2-[[2-[2-(2-azidoethoxy)ethoxy]acetyl]amino]ethoxy]ethoxy]acetic acid | [1] |
| CAS Number | 1254054-60-8 | [2][3] |
| Molecular Formula | C12H22N4O7 | [1][2][3] |
| Molecular Weight | 334.33 g/mol | [1][2] |
| Appearance | Typically exists as a solid at room temperature. | [4] |
| Solubility | Soluble in DMSO, with potential solubility in water and ethanol. | [4] |
Structural Features and Functionality
The key to the utility of this compound lies in its three main components:
-
Azide Group (-N3): This functional group is highly reactive in bioorthogonal "click chemistry" reactions, such as the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). These reactions are characterized by their high yields, mild reaction conditions, and lack of interference with most biological functional groups.[2][5]
-
Carboxylic Acid Group (-COOH): This group can be activated to react with primary amines, such as those found on the surface of proteins (e.g., lysine (B10760008) residues), to form stable amide bonds.
-
Polyethylene Glycol (PEG) Spacer: The PEG linker enhances the hydrophilicity and biocompatibility of the resulting conjugate. This can improve solubility, reduce aggregation, and potentially lead to improved pharmacokinetic properties in therapeutic applications.
Applications in Bioconjugation and Drug Development
The heterobifunctional nature of this compound makes it an ideal linker for the precise assembly of complex bioconjugates. A primary application is in the development of Antibody-Drug Conjugates (ADCs), where a cytotoxic drug is linked to a monoclonal antibody that targets a specific cancer cell antigen.
Role in Antibody-Drug Conjugate (ADC) Synthesis
The synthesis of an ADC using this compound typically follows a two-step process, which allows for a high degree of control over the final product. This workflow is illustrated in the diagram below.
Figure 1: General workflow for the synthesis of an Antibody-Drug Conjugate (ADC) using this compound.
This sequential approach offers several advantages, including the ability to purify the azide-modified antibody intermediate before the final conjugation step, leading to a more homogeneous and well-defined final ADC product.
Experimental Protocols
The following sections provide detailed, generalized experimental protocols for the use of this compound in the synthesis of an ADC. These protocols are based on standard bioconjugation techniques and should be optimized for specific antibodies and drug payloads.
Activation of the Carboxylic Acid Group of this compound
To react with the primary amines of an antibody, the carboxylic acid group of this compound must first be activated. A common method is the formation of an N-hydroxysuccinimide (NHS) ester.
Materials:
-
This compound
-
N-hydroxysuccinimide (NHS)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Anhydrous, amine-free solvent (e.g., Dimethylformamide (DMF) or Dichloromethane (DCM))
-
Reaction vessel
-
Magnetic stirrer
Procedure:
-
Dissolve this compound and a slight molar excess (1.1-1.2 equivalents) of NHS in the anhydrous solvent in the reaction vessel.
-
Cool the solution to 0 °C in an ice bath.
-
Add a slight molar excess (1.1-1.2 equivalents) of DCC or EDC to the solution while stirring.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, if DCC was used, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
The resulting solution containing the activated this compound NHS ester can be used directly in the next step or purified by column chromatography.
Modification of an Antibody with Activated this compound
This protocol describes the conjugation of the activated linker to the lysine residues of a monoclonal antibody.
Materials:
-
Monoclonal antibody in a suitable buffer (e.g., phosphate-buffered saline (PBS), pH 7.2-8.0)
-
Activated this compound NHS ester solution in an organic solvent (e.g., DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., size-exclusion chromatography (SEC) or dialysis)
Procedure:
-
Prepare the antibody solution at a concentration of 1-10 mg/mL.
-
Add a 5-20 fold molar excess of the activated this compound NHS ester solution to the antibody solution. The final concentration of the organic solvent should be kept low (typically <10% v/v) to prevent denaturation of the antibody.
-
Incubate the reaction mixture for 1-2 hours at room temperature or for 2-4 hours at 4 °C with gentle mixing.
-
Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubating for 15-30 minutes at room temperature.
-
Purify the resulting azide-modified antibody from excess linker and byproducts using SEC or dialysis against a suitable buffer (e.g., PBS).
-
Characterize the azide-modified antibody to determine the degree of labeling (DOL), i.e., the average number of linker molecules per antibody.
Conjugation of an Alkyne-Modified Drug via Click Chemistry (CuAAC)
This protocol outlines the copper-catalyzed click chemistry reaction to conjugate an alkyne-modified drug to the azide-modified antibody.
Materials:
-
Azide-modified antibody
-
Alkyne-modified drug payload
-
Copper(II) sulfate (B86663) (CuSO4)
-
Reducing agent (e.g., sodium ascorbate)
-
Copper-chelating ligand (e.g., Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA))
-
Purification system (e.g., SEC or hydrophobic interaction chromatography (HIC))
Procedure:
-
Prepare a stock solution of the alkyne-modified drug in a suitable solvent (e.g., DMSO).
-
In a reaction vessel, combine the azide-modified antibody with a 3-10 fold molar excess of the alkyne-modified drug.
-
Prepare a fresh solution of the copper catalyst by mixing CuSO4, the reducing agent, and the ligand in an appropriate buffer.
-
Add the copper catalyst solution to the antibody-drug mixture.
-
Incubate the reaction for 1-4 hours at room temperature, protected from light.
-
Purify the resulting ADC using SEC or HIC to remove unreacted drug, catalyst, and other reagents.
-
Characterize the final ADC for drug-to-antibody ratio (DAR), purity, and aggregation.
The logical relationship between the different stages of ADC production is depicted in the following diagram.
Figure 2: Logical workflow for the production and characterization of an Antibody-Drug Conjugate.
Conclusion
This compound is a versatile and valuable tool for researchers and scientists in the field of drug development and bioconjugation. Its well-defined structure, incorporating bioorthogonal reactive handles and a hydrophilic spacer, allows for the controlled and efficient synthesis of complex biomolecules such as ADCs. The experimental protocols provided in this guide offer a framework for the practical application of this linker in the laboratory. As the demand for precisely engineered therapeutic and diagnostic agents continues to grow, the importance of heterobifunctional linkers like this compound is set to increase.
References
A Technical Guide to the Synthesis of 8-(8-Azido-3,6-dioxaoctanoylamido)-3,6-dioxaoctanoic acid
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details a proposed synthetic pathway and experimental protocol for the preparation of 8-(8-azido-3,6-dioxaoctanoylamido)-3,6-dioxaoctanoic acid. This heterobifunctional molecule is a valuable tool in bioconjugation and drug delivery, featuring a terminal azide (B81097) group for "click" chemistry applications and a terminal carboxylic acid for further functionalization. The synthesis involves the formation of a stable amide bond between two key polyethylene (B3416737) glycol (PEG) precursors: 8-azido-3,6-dioxaoctanoic acid and 8-amino-3,6-dioxaoctanoic acid.
Overview of the Synthetic Strategy
The core of this synthesis is the formation of an amide linkage between the carboxylic acid of an azide-functionalized PEG linker and the primary amine of an amine-functionalized PEG linker. A common and efficient method for this transformation is the use of carbodiimide (B86325) chemistry, specifically employing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS).
The reaction proceeds in two main stages:
-
Activation of the Carboxylic Acid: The carboxylic acid of 8-azido-3,6-dioxaoctanoic acid is activated by EDC to form a highly reactive O-acylisourea intermediate. This intermediate is then stabilized by reaction with NHS to generate a more stable, amine-reactive NHS ester.[1]
-
Amide Bond Formation: The NHS ester of the azido-PEG derivative readily reacts with the primary amine of 8-amino-3,6-dioxaoctanoic acid to form the desired product, releasing NHS as a byproduct.[2][3] This reaction is typically carried out in a slightly basic aqueous buffer or an anhydrous organic solvent.[4][5]
Proposed Chemical Synthesis
The overall proposed reaction is as follows:
References
The N3-AEEA-AEEA Linker: A Technical Guide to its Mechanism of Action in Advanced Drug Conjugates
For Immediate Release
A comprehensive overview for researchers, scientists, and drug development professionals on the N3-AEEA-AEEA linker, detailing its mechanism of action, experimental protocols, and applications in Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
The N3-AEEA-AEEA linker is a critical component in the design and development of sophisticated bioconjugates, particularly within the rapidly advancing fields of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Its unique structure, featuring a terminal azide (B81097) (N3) group and a hydrophilic polyethylene (B3416737) glycol (PEG)-based spacer, offers a versatile platform for the stable and efficient linkage of biomolecules to therapeutic payloads or protein-degrading moieties. This technical guide provides an in-depth exploration of the N3-AEEA-AEEA linker's mechanism of action, supported by experimental insights and data.
Core Mechanism of Action: Inert Spacer and Conjugation Hub
The N3-AEEA-AEEA linker is fundamentally a non-cleavable, hydrophilic spacer. Its primary role is to connect two molecular entities while maintaining stability in biological environments. The "AEEA" component, an abbreviation for 2-(2-aminoethoxy)ethoxy]acetic acid, contributes to the linker's solubility and biocompatibility. The repeating AEEA units form a flexible chain that allows for optimal spatial orientation of the conjugated partners.
The key to its functionality lies in the terminal azide (N3) group. This functional group is central to its mechanism of conjugation, primarily through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction is highly specific and efficient, allowing for the formation of a stable triazole ring that covalently links the N3-AEEA-AEEA linker to a molecule containing a terminal alkyne.
Figure 1: N3-AEEA-AEEA Linker Conjugation via Click Chemistry
Application in Antibody-Drug Conjugates (ADCs)
In the context of ADCs, the N3-AEEA-AEEA linker serves as a non-cleavable bridge between the antibody and the cytotoxic payload. This non-cleavable nature is a critical design feature that contributes to the stability of the ADC in systemic circulation, minimizing premature drug release and off-target toxicity.[1][2]
The mechanism of action for an ADC utilizing a non-cleavable linker like N3-AEEA-AEEA proceeds as follows:
-
Target Binding: The ADC circulates in the bloodstream and selectively binds to the target antigen on the surface of cancer cells.
-
Internalization: Upon binding, the ADC-antigen complex is internalized by the cell, typically through endocytosis.
-
Lysosomal Trafficking: The internalized complex is trafficked to the lysosome, a cellular organelle containing a host of degradative enzymes.
-
Proteolytic Degradation: Inside the lysosome, the antibody component of the ADC is completely degraded by proteases.[2]
-
Payload Release: This degradation releases the cytotoxic payload, which is still attached to the N3-AEEA-AEEA linker and an amino acid residue from the antibody. This payload-linker-amino acid complex is the active form that then exerts its cytotoxic effect within the cancer cell.
Figure 2: Mechanism of Action of an ADC with a Non-Cleavable Linker
Application in PROteolysis TArgeting Chimeras (PROTACs)
In PROTACs, the N3-AEEA-AEEA linker connects a ligand that binds to a target protein of interest (POI) with a ligand for an E3 ubiquitin ligase. The linker's role is not merely as a passive spacer but as a crucial determinant of the PROTAC's efficacy.[3][]
The mechanism of action for a PROTAC is as follows:
-
Ternary Complex Formation: The PROTAC molecule simultaneously binds to the POI and an E3 ligase, bringing them into close proximity to form a ternary complex.[3] The flexibility and length of the N3-AEEA-AEEA linker are critical for enabling the optimal orientation of the POI and E3 ligase to facilitate this interaction.
-
Ubiquitination: Once the ternary complex is formed, the E3 ligase catalyzes the transfer of ubiquitin from a ubiquitin-conjugating enzyme (E2) to the POI.
-
Proteasomal Degradation: The poly-ubiquitinated POI is then recognized and degraded by the proteasome, the cell's protein degradation machinery.
-
PROTAC Recycling: The PROTAC molecule is not degraded in this process and is released to induce the degradation of another POI molecule, acting in a catalytic manner.
Figure 3: PROTAC Mechanism of Action
Quantitative Data Summary
The following tables summarize key quantitative parameters related to the N3-AEEA-AEEA linker and its applications.
Table 1: Physicochemical Properties
| Property | Value | Reference |
| Molecular Weight | Varies based on the number of AEEA repeats | Vendor Datasheets |
| Solubility | High in aqueous solutions and polar organic solvents | [5] |
| Cleavability | Non-cleavable | [5][6][7] |
Table 2: Click Chemistry Reaction Parameters
| Parameter | Typical Condition | Reference |
| Catalyst | Copper(I) source (e.g., CuSO4/sodium ascorbate) | [8] |
| Solvent | Aqueous buffers, DMSO, DMF, or mixtures | [9] |
| Temperature | Room temperature to 37°C | [10] |
| Reaction Time | 1-24 hours | [9] |
| pH | 4-8 | [8] |
Table 3: Performance Characteristics in Conjugates
| Parameter | Typical Finding | Reference |
| Conjugation Efficiency | High, often >90% | [8] |
| In Vitro Plasma Stability | High, with minimal drug deconjugation | [2] |
| PROTAC Ternary Complex Formation | Linker length and flexibility are critical for optimal formation | [3][11] |
Detailed Experimental Protocols
Protocol 1: General Procedure for N3-AEEA-AEEA Linker Conjugation via CuAAC (Click Chemistry)
This protocol outlines a general method for conjugating an N3-AEEA-AEEA linker to an alkyne-modified molecule.
Materials:
-
N3-AEEA-AEEA linker
-
Alkyne-modified molecule (e.g., drug, peptide)
-
Copper(II) sulfate (B86663) (CuSO4)
-
Sodium ascorbate (B8700270)
-
Solvent (e.g., DMSO, DMF, or a buffered aqueous solution)
-
Purification system (e.g., HPLC, SEC)
Procedure:
-
Dissolution: Dissolve the N3-AEEA-AEEA linker and the alkyne-modified molecule in the chosen solvent.
-
Catalyst Preparation: Prepare fresh stock solutions of CuSO4 and sodium ascorbate.
-
Reaction Initiation: Add the CuSO4 solution to the reaction mixture, followed by the sodium ascorbate solution. The final concentrations typically range from 0.1 to 1 mM for the reactants and catalyst.
-
Incubation: Allow the reaction to proceed at room temperature or 37°C with gentle stirring for 1 to 24 hours. Monitor the reaction progress by a suitable analytical method (e.g., LC-MS).
-
Purification: Upon completion, purify the conjugate using an appropriate chromatographic technique to remove unreacted starting materials and catalyst.
-
Characterization: Characterize the final conjugate by methods such as mass spectrometry and NMR to confirm its identity and purity.[9]
Protocol 2: In Vitro Stability Assay of an ADC with an N3-AEEA-AEEA Linker
This protocol describes a method to assess the stability of an ADC in human plasma.
Materials:
-
ADC with N3-AEEA-AEEA linker
-
Human plasma
-
Phosphate-buffered saline (PBS)
-
Incubator at 37°C
-
Analytical method for measuring drug-to-antibody ratio (DAR), such as hydrophobic interaction chromatography (HIC) or LC-MS.
Procedure:
-
Incubation: Incubate the ADC in human plasma at a defined concentration (e.g., 100 µg/mL) at 37°C.
-
Time Points: At various time points (e.g., 0, 24, 48, 96, 168 hours), withdraw an aliquot of the incubation mixture.
-
Sample Preparation: Process the samples to remove plasma proteins, if necessary for the analytical method.
-
Analysis: Analyze the samples to determine the average DAR.
-
Data Evaluation: Plot the average DAR over time to assess the stability of the linker and the rate of drug deconjugation. A stable, non-cleavable linker will show minimal change in DAR over the incubation period.
Conclusion
The N3-AEEA-AEEA linker represents a robust and versatile tool in the development of advanced drug conjugates. Its non-cleavable nature ensures stability in circulation for ADC applications, while its tunable length and flexibility are key to optimizing the efficacy of PROTACs. The high efficiency and specificity of the azide-alkyne click chemistry used for its conjugation make it an attractive choice for researchers and drug developers. A thorough understanding of its mechanism of action and the experimental protocols for its use is essential for harnessing its full potential in creating next-generation therapeutics.
References
- 1. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 2. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 3. chempep.com [chempep.com]
- 5. nbinno.com [nbinno.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. AEEA-AEEA, 1143516-05-5 | BroadPharm [broadpharm.com]
- 8. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 9. mdpi.com [mdpi.com]
- 10. Click Chemistry—Section 3.1 | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
The Versatility of Azido-AEEA-AEEA in Click Chemistry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The field of bioconjugation has been revolutionized by the advent of click chemistry, a suite of reactions known for their high efficiency, specificity, and biocompatibility. Among the diverse toolkit of click chemistry reagents, short, discrete polyethylene (B3416737) glycol (PEG) linkers functionalized with an azide (B81097) group have emerged as invaluable tools. This technical guide focuses on the applications of Azido-AEEA-AEEA, a discrete PEG linker, and its analogues in the realm of click chemistry. AEEA, or [2-(2-aminoethoxy)ethoxy]acetic acid, provides a hydrophilic and flexible spacer, enhancing the solubility and pharmacokinetic properties of the resulting conjugates. This guide will delve into the quantitative aspects of click chemistry reactions involving such linkers, provide detailed experimental protocols for their application, and visualize complex workflows, offering a comprehensive resource for researchers in drug development and life sciences.
Core Principles of Azido-AEEA-AEEA in Click Chemistry
Azido-AEEA-AEEA is a bifunctional linker that features a terminal azide group (-N₃) and a carboxylic acid or other reactive group. The azide moiety is the key to its participation in two major types of click chemistry reactions: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1]
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient reaction involves the formation of a stable 1,4-disubstituted 1,2,3-triazole ring from a terminal alkyne and an azide, catalyzed by a copper(I) species.[2][3] The reaction is known for its rapid kinetics and high yields, making it a popular choice for in vitro applications.[2]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the potential cytotoxicity of the copper catalyst in living systems, SPAAC was developed. This reaction utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts readily with an azide without the need for a metal catalyst.[4][5] The release of ring strain drives the reaction forward, making it an ideal choice for in vivo and live-cell labeling.[4][6]
The AEEA repeats in the linker provide a discrete-length PEG spacer that enhances the water solubility of the molecule and the resulting bioconjugate. This is particularly advantageous when working with hydrophobic drugs or fluorescent dyes.
Quantitative Data Presentation
The efficiency and kinetics of click chemistry reactions are crucial for experimental design. The following tables summarize key quantitative data for CuAAC and SPAAC reactions involving short azido-PEG linkers, providing a basis for comparison and selection of the appropriate methodology.
Table 1: Quantitative Comparison of CuAAC and SPAAC with Azido-PEG Linkers
| Parameter | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Key Takeaway |
| Target Functional Group | Terminal Alkyne | Strained Alkyne (e.g., DBCO, BCN) | The choice of alkyne dictates the reaction type. |
| Resulting Linkage | 1,4-disubstituted 1,2,3-triazole | 1,2,3-triazole | Both form a stable triazole linkage. |
| Typical Reaction pH | 4.0 - 8.0 | 4.0 - 9.0 | Both reactions are compatible with a wide range of pH. |
| Typical Reaction Time | 1 - 4 hours | 0.5 - 2 hours | Reaction times can vary based on reactants and conditions. |
| Typical Reaction Temperature | 25°C | 4 - 37°C | SPAAC can be performed at physiological temperatures. |
| Typical Yield | Very High (>95%)[7] | Very High (>95%)[7] | Both methods are highly efficient. |
| Biocompatibility | Potential cytotoxicity due to copper catalyst[5] | Excellent, no metal catalyst required[5] | SPAAC is preferred for live-cell and in vivo applications. |
Table 2: Second-Order Rate Constants (k₂) for SPAAC Reactions with Benzyl Azide
| Cyclooctyne Reactant | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference |
| Bicyclo[6.1.0]nonyne (BCN) | 0.15 | [8] |
| Dibenzocyclooctyne (DBCO) | ~1.0 | [8] |
| Azacyclooctyne (AZA) | 0.3 | [8] |
| DIBAC/ADIBO | 0.9 | [8] |
| BARAC | 3.4 | [8] |
Note: Rate constants can vary depending on the specific azide, solvent, and temperature.
Table 3: Second-Order Rate Constants (k₂) for CuAAC Reactions
| Ligand | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference |
| Tris(benzyltriazolylmethyl)amine (TBTA) | ~10² - 10³ | [8] |
| Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) | ~10² - 10³ | [8] |
| Bathophenanthroline disulfonate (BPS) | ~10¹ - 10² | [8] |
| No Ligand | ~10⁰ - 10¹ | [8] |
Note: Rate constants are highly dependent on the specific alkyne, azide, solvent, temperature, and the presence of reducing agents.
Experimental Protocols
The following are detailed methodologies for key applications of Azido-AEEA-AEEA and similar linkers. These protocols are intended as a starting point and may require optimization for specific applications.
Protocol 1: Synthesis of an Antibody-Drug Conjugate (ADC) via Enzymatic and Bioorthogonal Ligation
This protocol describes a two-step process for creating a site-specific ADC with a defined drug-to-antibody ratio (DAR).[9]
Step 1: Enzymatic Ligation of an Azide-Linker to an Antibody
-
Materials:
-
Deglycosylated monoclonal antibody (mAb)
-
Azide-containing linker with a primary amine (e.g., Azido-PEG-NH₂)
-
Microbial transglutaminase (MTGase)
-
Reaction Buffer (e.g., PBS, pH 7.4)
-
-
Procedure:
-
Dissolve the deglycosylated mAb in the reaction buffer to a final concentration of 5 mg/mL.
-
Add the azide-containing linker to the mAb solution at a 20-fold molar excess.
-
Initiate the reaction by adding MTGase to a final concentration of 30 µg/mL.
-
Incubate the reaction mixture at 37°C for 4-6 hours with gentle agitation.
-
Purify the azide-modified antibody using protein A affinity chromatography to remove unreacted linker and MTGase.
-
Characterize the azide loading using mass spectrometry.
-
Step 2: SPAAC Reaction with a DBCO-Containing Drug
-
Materials:
-
Azide-modified antibody from Step 1
-
DBCO-functionalized cytotoxic drug (e.g., DBCO-MMAE) dissolved in DMSO
-
Reaction Buffer (e.g., PBS, pH 7.4)
-
-
Procedure:
-
To the purified azide-modified antibody solution, add the DBCO-functionalized drug at a 5-fold molar excess over the azide groups.
-
Ensure the final DMSO concentration in the reaction mixture is below 10% (v/v).
-
Incubate the reaction at room temperature for 1-2 hours.
-
Purify the final ADC using size-exclusion chromatography (SEC) to remove excess drug.
-
Characterize the final ADC for drug-to-antibody ratio (DAR), purity, and aggregation.
-
Protocol 2: Synthesis of a PROTAC using CuAAC
This protocol outlines the synthesis of a Proteolysis Targeting Chimera (PROTAC) by conjugating an alkyne-functionalized ligand to an azido-PEG linker.[10]
Materials:
-
Alkyne-functionalized ligand for the protein of interest (POI)
-
Azido-AEEA-AEEA-functionalized E3 ligase ligand
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(benzyltriazolylmethyl)amine (TBTA)
-
Degassed solvent (e.g., DMSO/water mixture)
Procedure:
-
Preparation of Reactants:
-
Dissolve the alkyne-functionalized POI ligand and a 1.1 molar equivalent of the Azido-AEEA-AEEA-E3 ligase ligand in the degassed solvent.
-
Prepare stock solutions of CuSO₄ (100 mM in water), sodium ascorbate (1 M in water), and TBTA (50 mM in DMSO).
-
-
Reaction Setup:
-
In a reaction vessel, combine the solution of the alkyne and azide reactants.
-
Add TBTA to the reaction mixture (final concentration ~1 mM).
-
Add CuSO₄ to the reaction mixture (final concentration ~0.1 mM).
-
-
Initiation and Monitoring:
-
Initiate the reaction by adding the sodium ascorbate solution (final concentration ~1 mM).
-
Stir the reaction at room temperature.
-
Monitor the reaction progress by LC-MS until the starting materials are consumed (typically 1-4 hours).
-
-
Work-up and Purification:
-
Quench the reaction by adding a solution of EDTA to chelate the copper.
-
Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude PROTAC by flash column chromatography or preparative HPLC.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.
-
Protocol 3: Fluorescent Labeling of Cell Surface Glycans
This protocol describes the metabolic labeling of cell surface glycans with an azido-sugar followed by fluorescent labeling via SPAAC.[11]
Step 1: Metabolic Labeling with Azido-Sugar
-
Materials:
-
Cultured cells
-
Cell culture medium
-
Azido-sugar (e.g., N-azidoacetylmannosamine, ManNAz)
-
-
Procedure:
-
Culture cells to the desired confluency.
-
Replace the normal culture medium with medium supplemented with the azido-sugar (e.g., 25-50 µM ManNAz).
-
Incubate the cells for 2-3 days to allow for metabolic incorporation of the azido-sugar into cell surface glycans.
-
Step 2: Fluorescent Labeling with a DBCO-Fluorophore
-
Materials:
-
Azido-sugar labeled cells from Step 1
-
DBCO-functionalized fluorescent dye (e.g., DBCO-Cy5)
-
Labeling buffer (e.g., PBS with 1% FBS)
-
-
Procedure:
-
Wash the metabolically labeled cells twice with cold PBS.
-
Resuspend the cells in labeling buffer.
-
Add the DBCO-fluorophore to the cell suspension to a final concentration of 10-50 µM.
-
Incubate the cells for 30-60 minutes at room temperature or 37°C, protected from light.
-
Wash the cells three times with labeling buffer to remove unreacted fluorophore.
-
The cells are now ready for analysis by flow cytometry or fluorescence microscopy.
-
Mandatory Visualizations
The following diagrams, created using the DOT language for Graphviz, illustrate key workflows and relationships in the application of Azido-AEEA-AEEA click chemistry reagents.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Click Chemistry Reactions: CuAAC, SPAAC, Diels-Alder | Biopharma PEG [biochempeg.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Metabolic labeling of glycans with azido sugars and subsequent glycan-profiling and visualization via Staudinger ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility and Stability of N3-O2Oc-O2Oc-OH
For Researchers, Scientists, and Drug Development Professionals
Abstract
N3-O2Oc-O2Oc-OH, chemically known as 8-(8-Azido-3,6-dioxaoctanoylamido)-3,6-dioxaoctanoic acid, is a bifunctional linker molecule increasingly utilized in bioconjugation and drug delivery systems. Its structure, incorporating a terminal azide (B81097) group and a carboxylic acid connected by a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, offers versatile handles for "click" chemistry and amide bond formation. A thorough understanding of its solubility and stability is paramount for its effective application in pharmaceutical research and development. This technical guide provides a comprehensive overview of the solubility and stability profile of this compound, based on the general characteristics of its constituent functional groups. It includes extrapolated solubility data, potential degradation pathways, and detailed experimental protocols for its analysis.
Chemical Identity
| Property | Value |
| Systematic Name | 8-(8-Azido-3,6-dioxaoctanoylamido)-3,6-dioxaoctanoic acid |
| Common Abbreviation | This compound |
| CAS Number | 1254054-60-8[1][2][3] |
| Molecular Formula | C12H22N4O7[1][2] |
| Molecular Weight | 334.33 g/mol |
Solubility Profile
Table 1: Estimated Solubility of this compound
| Solvent | Estimated Solubility | Remarks |
| Water / Aqueous Buffers (e.g., PBS) | High | The hydrophilic PEG chain and the carboxylic acid group contribute to good solubility in aqueous media. Solubility is expected to be pH-dependent, increasing at higher pH values due to the deprotonation of the carboxylic acid. |
| Dimethyl Sulfoxide (DMSO) | High | Often used as a solvent for preparing stock solutions of similar PEGylated molecules. |
| Dimethylformamide (DMF) | High | Another common polar aprotic solvent for PEGylated compounds. |
| Ethanol | Moderate | Generally soluble, but may be less so than in more polar solvents. |
| Methanol | Moderate | Similar to ethanol, expected to be a suitable solvent. |
| Acetonitrile | Moderate to Low | May be used in HPLC mobile phases but might not be the primary solvent for stock solutions. |
| Dichloromethane (DCM) | Low | The polarity is generally too low for this hydrophilic molecule. |
| Hexanes / Ether | Very Low / Insoluble | Non-polar solvents are unlikely to dissolve this compound. |
Stability Profile
The stability of this compound is influenced by its three key functional components: the azide group, the PEG linker, and the amide and carboxylic acid functionalities.
3.1. pH Stability
-
Acidic Conditions: The azide group can be sensitive to strong acids, which may lead to the formation of hydrazoic acid. The ether linkages of the PEG chain are generally stable in mild acidic conditions.
-
Neutral Conditions: The molecule is expected to exhibit good stability at neutral pH.
-
Alkaline Conditions: While the amide bond is relatively stable, prolonged exposure to strong alkaline conditions could lead to hydrolysis.
3.2. Thermal Stability
Organic azides can be thermally labile and should be protected from excessive heat. It is recommended to store the compound at low temperatures, such as -20°C, for long-term stability.
3.3. Photostability
Azide-containing compounds can be sensitive to light, particularly UV radiation. Photolysis can lead to the formation of highly reactive nitrene intermediates, which can undergo various side reactions. Therefore, it is crucial to protect this compound and its solutions from light.
3.4. Oxidative Stability
The ether linkages within the PEG backbone are susceptible to oxidative degradation. This can be initiated by reactive oxygen species and may lead to chain cleavage. Contact with strong oxidizing agents should be avoided.
3.5. Storage Recommendations
For optimal stability, this compound should be stored as a solid at -20°C, protected from light and moisture. If a stock solution is prepared, for instance in anhydrous DMSO or DMF, it should also be stored at -20°C or -80°C and used promptly. For aqueous solutions, fresh preparation before each experiment is highly recommended to minimize potential degradation.
Potential Degradation Pathways
The following diagram illustrates the potential degradation pathways for this compound based on the chemical properties of its functional groups.
Caption: Potential degradation pathways of this compound.
Experimental Protocols
The following are general experimental protocols that can be adapted for the assessment of the solubility and stability of this compound.
5.1. Solubility Assessment Protocol
This protocol outlines a method to determine the solubility of this compound in various solvents.
Caption: Workflow for solubility determination.
Methodology:
-
Preparation: Accurately weigh a small amount of this compound (e.g., 1-5 mg) into a clear glass vial.
-
Solvent Addition: Add a measured aliquot of the test solvent (e.g., 100 µL) to the vial.
-
Equilibration: Vigorously vortex the vial for 1-2 minutes. If dissolution is not complete, sonicate the sample for 5-10 minutes at a controlled temperature.
-
Observation: Visually inspect the solution against a dark background for any undissolved solid particles.
-
Titration: If the solid has not fully dissolved, add another aliquot of the solvent and repeat steps 3 and 4.
-
Endpoint: The point at which the solution becomes completely clear is considered the saturation point.
-
Calculation: Calculate the solubility based on the total amount of solvent added to dissolve the known mass of the compound.
-
Confirmation: For a more quantitative assessment, the saturated solution can be filtered, and the concentration of the solute in the filtrate can be determined by a suitable analytical method like HPLC-UV or LC-MS.
5.2. Stability Assessment Protocol (Forced Degradation)
This protocol describes a forced degradation study to identify potential degradation products and pathways.
Caption: Workflow for a forced degradation study.
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of water and acetonitrile).
-
Stress Conditions:
-
Acidic Hydrolysis: Add HCl to a final concentration of 0.1 M.
-
Basic Hydrolysis: Add NaOH to a final concentration of 0.1 M.
-
Oxidation: Add H₂O₂ to a final concentration of 3%.
-
Thermal Stress: Incubate a solution at an elevated temperature (e.g., 60°C).
-
Photolytic Stress: Expose a solution to a light source that provides both UV and visible light (as per ICH Q1B guidelines).
-
-
Time Points: Collect samples at various time intervals (e.g., 0, 2, 4, 8, 24, and 48 hours).
-
Sample Quenching: For acid and base hydrolysis, neutralize the samples before analysis.
-
Analysis: Analyze all samples, including a control sample stored under normal conditions, using a stability-indicating analytical method. A reverse-phase HPLC method with UV and/or mass spectrometric detection is recommended.
-
Data Evaluation: Compare the chromatograms of the stressed samples with the control. A decrease in the peak area of the parent compound and the appearance of new peaks indicate degradation. The mass spectrometer can be used to identify the molecular weights of the degradation products.
5.3. HPLC Method for Purity and Stability Analysis
The following is a general-purpose High-Performance Liquid Chromatography (HPLC) method that can be used as a starting point for the analysis of this compound. Method optimization will be required for specific applications.
Table 2: Suggested HPLC Parameters
| Parameter | Recommended Condition |
| Column | C18 reverse-phase, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection | UV at 210 nm (for the azide and amide groups) and/or Mass Spectrometry (for identification) |
Conclusion
This compound is a valuable bifunctional linker with favorable solubility in aqueous and polar organic solvents, a key attribute for its use in bioconjugation. However, its stability is subject to the inherent reactivity of the azide group and the susceptibility of the PEG linker to oxidation. Researchers and drug development professionals must consider these factors and implement appropriate handling and storage procedures to ensure the integrity of the molecule. The experimental protocols provided in this guide offer a framework for the systematic evaluation of the solubility and stability of this compound, enabling its confident application in the development of novel therapeutics and diagnostics.
References
An In-Depth Technical Guide to Bifunctional PEG Linkers for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of bifunctional polyethylene (B3416737) glycol (PEG) linkers and their critical role in modern bioconjugation. From fundamental principles to detailed experimental protocols and applications in drug development, this document serves as a technical resource for scientists seeking to leverage PEGylation technology for enhanced therapeutic and diagnostic outcomes.
Core Concepts of Bifunctional PEG Linkers
Polyethylene glycol (PEG) is a biocompatible, non-toxic, and hydrophilic polymer composed of repeating ethylene (B1197577) oxide units.[1] Bifunctional PEG linkers are PEG polymers with reactive functional groups at both termini, enabling them to act as spacers or crosslinkers between two molecular entities.[2] The incorporation of a PEG linker in bioconjugation offers several key advantages:
-
Improved Solubility and Stability: The hydrophilic nature of PEG enhances the aqueous solubility of hydrophobic molecules and can protect the conjugated biomolecule from enzymatic degradation.[3][4]
-
Reduced Immunogenicity: The PEG chain can mask epitopes on the surface of proteins, reducing their potential to elicit an immune response.[3][5]
-
Enhanced Pharmacokinetics: The increased hydrodynamic radius of a PEGylated molecule reduces renal clearance, leading to a longer circulation half-life.[6]
Bifunctional PEG linkers are broadly categorized into two main types:
-
Homobifunctional PEGs: Possess two identical functional groups (X-PEG-X) and are primarily used for crosslinking similar molecules or creating symmetric conjugates.
-
Heterobifunctional PEGs: Feature two different functional groups (X-PEG-Y), allowing for the sequential and controlled conjugation of two distinct molecules. This specificity is crucial in complex bioconjugates like antibody-drug conjugates (ADCs).
The choice of functional groups is dictated by the available reactive sites on the target molecules, most commonly primary amines (lysine residues) and thiols (cysteine residues) on proteins.
Common Bifunctional PEG Linker Chemistries
The versatility of bifunctional PEG linkers stems from the variety of reactive functional groups that can be incorporated at their termini. The selection of the appropriate chemistry is critical for efficient and stable bioconjugation.
| Functional Group | Target Moiety | Resulting Bond | Key Features |
| N-Hydroxysuccinimide (NHS) Ester | Primary Amines (-NH₂) | Amide | High reactivity, forms stable bonds. Susceptible to hydrolysis in aqueous solutions.[3] |
| Maleimide | Thiols/Sulfhydryls (-SH) | Thioether | Highly selective for thiols, forms stable covalent bonds. |
| Azide (N₃) / Alkyne | Alkyne / Azide | Triazole (via Click Chemistry) | Bioorthogonal, high efficiency, and specificity. Can be copper-catalyzed (CuAAC) or strain-promoted (SPAAC). |
| Dibenzocyclooctyne (DBCO) | Azides (-N₃) | Triazole (via SPAAC) | Copper-free click chemistry, ideal for in vivo applications.[3] |
| Hydrazide | Aldehydes/Ketones | Hydrazone | Useful for conjugating to oxidized carbohydrates on glycoproteins.[3] |
Quantitative Data on PEG Linker Performance
The performance of a bifunctional PEG linker can be evaluated based on several quantitative parameters, including conjugation efficiency, the stability of the resulting bioconjugate, and its in vivo half-life. While direct head-to-head comparisons in the literature are limited, the following tables summarize representative data to guide linker selection.
Table 1: Comparative Conjugation Efficiency of Different Chemistries
| Linker Chemistry | Biomolecule 1 | Biomolecule 2 | Reported Yield/Efficiency | Reference |
| NHS Ester | Antibody (amine) | Small Molecule | >75% | [7] |
| Maleimide | Protein (thiol) | PEG | >80% | [8] |
| Click Chemistry (SPAAC) | VHH-azide | DBCO-PEG | 83.6% (VHH-azide formation) | [9] |
Note: Conjugation efficiencies are highly dependent on reaction conditions (pH, temperature, molar ratios) and the specific biomolecules involved.
Table 2: Effect of PEG Chain Length on In Vivo Half-Life of a Bioconjugate
| Bioconjugate | PEG Molecular Weight | In Vivo Half-Life (murine model) | Fold Increase vs. Unmodified | Reference |
| rhTIMP-1 | Unmodified | 1.1 h | - | [10] |
| PEG(20K)-rhTIMP-1 | 20 kDa | 28 h | ~25.5 | [10] |
| Equine F(ab')₂ | Unmodified | 38.32 h | - | [9] |
| Fab-PEG-Fab | 10 kDa | 71.41 h | ~1.86 | [9] |
Table 3: Impact of PEGylation on Bioconjugate Stability
| Protein | PEG Modification | Stability Metric | Observation | Reference |
| Interferon α-2a | 40 kDa di-branched PEGs | Bioactivity Stability | PEGylation increases stability. | [11] |
| Hemoglobin | maleimide-PEG vs. mono-sulfone-PEG | Conjugate Integrity (7 days at 37°C with 1 mM glutathione) | mono-sulfone-PEG adduct was significantly more stable (>90% intact) than maleimide-PEG adduct (<70% intact). | [8] |
Signaling Pathways in ADC-Mediated Therapy
Antibody-drug conjugates (ADCs) are a prime example of the application of bifunctional PEG linkers in targeted therapy. The antibody component of an ADC directs it to a specific antigen on the surface of cancer cells. Upon binding, the ADC is internalized, and the cytotoxic payload is released, leading to cell death. A common target in cancer therapy is the HER2 receptor.
HER2 Signaling Pathway
The Human Epidermal Growth Factor Receptor 2 (HER2) is a receptor tyrosine kinase that, upon dimerization with other HER family members, activates downstream signaling cascades like the PI3K/AKT/mTOR and Ras/MAPK pathways. These pathways are crucial for cell proliferation, survival, and differentiation.[1][12]
Caption: Simplified HER2 signaling cascade leading to cell proliferation and survival.
ADC Mechanism of Action and Apoptosis Induction
ADCs targeting receptors like HER2 are internalized upon binding. Inside the cell, the linker is cleaved, releasing the cytotoxic payload. This payload can then interfere with critical cellular processes, such as microtubule dynamics or DNA replication, ultimately inducing apoptosis (programmed cell death).[13][14]
Caption: General mechanism of ADC action from cell surface binding to apoptosis.
Experimental Protocols
This section provides detailed methodologies for key experiments in bioconjugation and characterization using bifunctional PEG linkers.
General Bioconjugation Workflow
The following diagram illustrates a generalized workflow for a two-step heterobifunctional conjugation, a common strategy in ADC development.
Caption: A typical two-step workflow for heterobifunctional bioconjugation.
Protocol for Two-Step Heterobifunctional Conjugation (e.g., Mal-PEG-NHS)
This protocol outlines the conjugation of a thiol-containing drug to an antibody using a Maleimide-PEG-NHS ester linker.
Materials:
-
Antibody solution (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-7.5)
-
Mal-PEG-NHS ester linker
-
Anhydrous DMSO or DMF
-
Thiol-containing drug
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting columns (e.g., Sephadex G-25)
-
Reaction tubes and standard laboratory equipment
Procedure:
-
Antibody Activation:
-
Equilibrate the antibody to the reaction buffer.
-
Prepare a stock solution of the Mal-PEG-NHS ester in DMSO or DMF (e.g., 10 mM).
-
Add a 5- to 20-fold molar excess of the linker solution to the antibody solution.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
(Optional) Quench the reaction by adding a small amount of quenching solution to consume unreacted NHS esters.
-
-
Purification of Activated Antibody:
-
Remove excess, unreacted linker using a desalting column equilibrated with the reaction buffer.
-
Collect the fractions containing the antibody-linker conjugate.
-
-
Drug Conjugation:
-
Prepare a stock solution of the thiol-containing drug in an appropriate solvent.
-
Add a 1.5- to 5-fold molar excess of the drug to the purified antibody-linker conjugate.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.
-
-
Final Purification and Characterization:
-
Purify the final antibody-drug conjugate using a desalting column or size-exclusion chromatography to remove unconjugated drug.
-
Characterize the ADC for purity, drug-to-antibody ratio (DAR), and stability using appropriate analytical techniques (see below).
-
Protocol for Characterization of PEGylated Proteins
5.3.1. SDS-PAGE Analysis
Purpose: To assess the increase in molecular weight and the heterogeneity of the PEGylated product.
Materials:
-
Polyacrylamide gels (appropriate percentage for the expected molecular weight)
-
SDS-PAGE running buffer
-
Sample loading buffer (with and without reducing agent)
-
Protein molecular weight standards
-
Coomassie blue or silver staining reagents
-
Electrophoresis apparatus and power supply
Procedure:
-
Prepare samples of the unmodified antibody, the PEGylated antibody, and molecular weight standards by mixing with sample loading buffer.
-
Heat the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
Load the samples into the wells of the polyacrylamide gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
Stain the gel with Coomassie blue or silver stain to visualize the protein bands.
-
Destain the gel and image the results. PEGylated proteins will show a significant shift to a higher apparent molecular weight compared to the unmodified protein. The broadness of the band can indicate the heterogeneity of PEGylation.
5.3.2. MALDI-TOF Mass Spectrometry
Purpose: To determine the molecular weight of the conjugate and assess the distribution of PEGylated species.
Materials:
-
MALDI-TOF mass spectrometer
-
MALDI target plate
-
Matrix solution (e.g., sinapinic acid or α-cyano-4-hydroxycinnamic acid in an appropriate solvent)
-
Calibrant solution
Procedure:
-
Prepare the sample by mixing a small amount of the purified bioconjugate with the matrix solution.
-
Spot 0.5-1 µL of the sample-matrix mixture onto the MALDI target plate and allow it to air dry to form crystals.[15]
-
Load the target plate into the mass spectrometer.
-
Acquire the mass spectrum in the appropriate mass range.
-
Analyze the resulting spectrum to determine the molecular weights of the different PEGylated species. The number of PEG chains attached can be calculated from the mass difference between the unmodified protein and the conjugated species.
5.3.3. Hydrophobic Interaction Chromatography (HIC-HPLC) for DAR Determination
Purpose: To determine the drug-to-antibody ratio (DAR) of an ADC.
Materials:
-
HPLC system with a UV detector
-
HIC column (e.g., Butyl-NPR)
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 25 mM phosphate (B84403) buffer, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 25 mM phosphate buffer, pH 7.0, with an organic modifier like isopropanol)
Procedure:
-
Equilibrate the HIC column with the mobile phases.
-
Inject the purified ADC sample onto the column.
-
Elute the different ADC species using a decreasing salt gradient (from Mobile Phase A to Mobile Phase B).
-
Monitor the elution profile at 280 nm. Different drug-loaded species will separate based on their hydrophobicity, with higher DAR species having longer retention times.
-
Integrate the peak areas for each species (DAR 0, 2, 4, 6, 8, etc.).
-
Calculate the weighted average DAR using the relative peak areas and the corresponding number of drugs per antibody for each peak.[16]
Conclusion
Bifunctional PEG linkers are indispensable tools in modern bioconjugation, offering a powerful means to enhance the therapeutic properties of biomolecules. By carefully selecting the appropriate linker chemistry, length, and architecture, researchers can optimize the solubility, stability, and pharmacokinetic profile of their bioconjugates. The detailed protocols and conceptual frameworks provided in this guide are intended to equip scientists and drug developers with the knowledge to effectively design and execute their bioconjugation strategies, ultimately accelerating the development of novel and more effective therapeutics and diagnostics.
References
- 1. researchgate.net [researchgate.net]
- 2. Antibody–drug conjugate - Wikipedia [en.wikipedia.org]
- 3. precisepeg.com [precisepeg.com]
- 4. precisepeg.com [precisepeg.com]
- 5. Anti-PEG Antibodies and Their Biological Impact on PEGylated Drugs: Challenges and Strategies for Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creativepegworks.com [creativepegworks.com]
- 7. Site-Specific Antibody–Drug Conjugates: The Nexus of Bioorthogonal Chemistry, Protein Engineering, and Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lumiprobe.com [lumiprobe.com]
- 9. PEGylation Prolongs the Half-Life of Equine Anti-SARS-CoV-2 Specific F(ab’)2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. PEG-interferon conjugates: effects of length and structure of linker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. medchemexpress.com [medchemexpress.com]
- 14. researchgate.net [researchgate.net]
- 15. covalx.com [covalx.com]
- 16. researchgate.net [researchgate.net]
The 'Click' Revolution: An In-depth Technical Guide to Azide-Alkyne Cycloaddition Reactions
For Researchers, Scientists, and Drug Development Professionals
The advent of azide-alkyne cycloaddition reactions has revolutionized molecular science, offering a powerful toolkit for the precise and efficient construction of complex molecular architectures. This technical guide provides a comprehensive overview of the core principles, quantitative data, and detailed experimental protocols for the most prominent of these reactions: the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), and the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC).
Core Principles and Mechanisms
Azide-alkyne cycloaddition reactions are a class of [3+2] cycloadditions that form a stable five-membered triazole ring from an azide (B81097) and an alkyne. While the thermal Huisgen 1,3-dipolar cycloaddition requires high temperatures and often results in a mixture of regioisomers, the catalyzed versions of this reaction offer significant advantages in terms of reaction rate, regioselectivity, and biocompatibility.[1]
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is the cornerstone of "click chemistry," a concept introduced by K.B. Sharpless.[2] It involves the copper(I)-catalyzed reaction between a terminal alkyne and an azide to exclusively form the 1,4-disubstituted 1,2,3-triazole.[2] The reaction is characterized by its high yields, mild reaction conditions, and tolerance of a wide range of functional groups, making it exceptionally versatile for applications in drug discovery, bioconjugation, and materials science.[2][3]
The mechanism of CuAAC is believed to proceed through a dinuclear copper intermediate.[2] The catalytic cycle begins with the formation of a copper(I)-acetylide intermediate. An azide then coordinates to the copper center, followed by a cyclization step to form a six-membered metallacycle. This intermediate then undergoes rearrangement and protonolysis to yield the 1,4-triazole product and regenerate the copper(I) catalyst.[4] The use of ligands, such as tris(benzyltriazolylmethyl)amine (TBTA) or tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA), can stabilize the Cu(I) oxidation state and accelerate the reaction.[5]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a copper-free variant of the azide-alkyne cycloaddition, making it highly suitable for applications in living systems where the cytotoxicity of copper is a concern.[6] This reaction utilizes a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO), bicyclo[6.1.0]nonyne (BCN), or dibenzoannulated cyclooctyne (DIBO), which reacts rapidly with an azide without the need for a catalyst.[7] The driving force for this reaction is the release of ring strain in the cyclooctyne upon forming the triazole ring.[8] SPAAC is bioorthogonal, meaning the reactants do not interfere with native biological processes.[8]
The mechanism of SPAAC is a concerted [3+2] cycloaddition, where the azide reacts with the strained alkyne in a single step to form the triazole product. Unlike CuAAC, which yields a single regioisomer, SPAAC typically produces a mixture of regioisomers.[5]
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)
The RuAAC reaction provides access to the 1,5-disubstituted 1,2,3-triazole regioisomer, which is complementary to the 1,4-isomer produced in CuAAC.[4][9] This reaction is catalyzed by ruthenium complexes, such as [Cp*RuCl], and can proceed with both terminal and internal alkynes.[4][9] The proposed mechanism involves the oxidative coupling of the azide and alkyne to a ruthenium center, forming a ruthenacycle intermediate. This is followed by reductive elimination to yield the 1,5-triazole product and regenerate the catalyst.[4]
Quantitative Data Presentation
The choice of cycloaddition reaction often depends on factors such as the desired reaction rate, the biocompatibility requirements, and the specific molecular context. The following tables summarize key quantitative data for CuAAC and SPAAC reactions to aid in the selection process.
Table 1: Comparison of CuAAC and SPAAC Reaction Parameters
| Parameter | Copper-Catalyzed (CuAAC) | Strain-Promoted (SPAAC) |
| Second-Order Rate Constant | 10² - 10³ M⁻¹s⁻¹ | 10⁻³ - 1 M⁻¹s⁻¹ (highly dependent on cyclooctyne)[5] |
| Typical Reaction Time | 30 minutes to a few hours[5] | 1 to 12 hours (can be longer for less reactive alkynes)[5] |
| Typical Reactant Concentration | >10 µM | Can be higher to achieve reasonable reaction times |
| Yields | Near-quantitative[5] | Generally high, but can be lower than CuAAC[5] |
| Regioselectivity | Exclusively 1,4-disubstituted triazole[5] | Mixture of 1,4- and 1,5-regioisomers[5] |
| Biocompatibility | Limited by copper toxicity[5] | Excellent, widely used for in vivo applications[5][6] |
Table 2: Second-Order Rate Constants for Common Cyclooctynes in SPAAC with Benzyl (B1604629) Azide
| Cyclooctyne | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Reference(s) |
| DIBO | ~0.3 - 0.7 | [7] |
| DBCO | ~0.6 - 1.0 | [7] |
| BCN | ~0.06 - 0.1 | [7] |
| [9+1]CPP | 2.2 × 10⁻³ | [2] |
| m[9+1]CPP | 9.6 × 10⁻³ | [2] |
| [11+1]CPP | 4.5 × 10⁻⁴ | [2] |
| fluor[11+1]CPP | 4.7 × 10⁻³ | [10] |
Note: Reaction rates can vary depending on the solvent, temperature, and the specific azide reactant used.[7] For instance, reactions in HEPES buffer have been shown to be faster than in PBS, and higher pH values generally increase reaction rates.[11][12]
Experimental Protocols
The following are detailed methodologies for performing CuAAC, SPAAC, and RuAAC reactions.
Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Bioconjugation
This protocol describes the general procedure for conjugating an azide-modified small molecule to a protein containing a terminal alkyne.
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.0-8.0; avoid TRIS buffer as it can chelate copper).[5]
-
Azide-containing molecule stock solution in DMSO or water.
-
Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water).
-
Ligand (e.g., THPTA or TBTA) stock solution (e.g., 50 mM in water).
-
Sodium ascorbate (B8700270) stock solution (freshly prepared, e.g., 100 mM in water).
Procedure:
-
In a microcentrifuge tube, dilute the alkyne-modified protein in the reaction buffer to the desired final concentration (e.g., 25-50 µM).
-
Add the azide-containing molecule from its stock solution to a final concentration that is typically a 5-10 fold molar excess over the protein.[5]
-
In a separate tube, prepare the catalyst premix by combining the CuSO₄ and ligand solutions. For a 5:1 ligand-to-copper ratio, you can mix equal volumes of 20 mM CuSO₄ and 50 mM ligand stocks and then dilute to the final desired concentration.[5] Let this mixture stand for a few minutes.
-
Add the catalyst premix to the protein-azide mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of approximately 1-5 mM.
-
Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can be monitored by LC-MS or SDS-PAGE.
-
Purify the conjugate using standard protein purification techniques such as size-exclusion chromatography or dialysis to remove excess reagents.
Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Antibody-Oligo Conjugation
This protocol outlines the conjugation of a DBCO-activated antibody to an azide-modified oligonucleotide.
Materials:
-
Antibody in a suitable buffer (e.g., PBS, pH 7.4).
-
DBCO-NHS ester stock solution in DMSO (e.g., 10 mM).
-
Azide-modified oligonucleotide in water or buffer.
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0).
Procedure:
-
Antibody Activation:
-
To the antibody solution (e.g., 1 mg/mL), add a 20-30 fold molar excess of DBCO-NHS ester from the DMSO stock solution. The final DMSO concentration should be kept below 20%.[13]
-
Incubate the reaction at room temperature for 60 minutes.[13]
-
Quench the reaction by adding a small volume of the quenching solution (e.g., to a final concentration of 50 mM Tris) and incubate for an additional 15 minutes.[13]
-
Remove excess, unreacted DBCO-NHS ester by buffer exchange using a desalting column or dialysis.
-
-
Conjugation:
-
Add the azide-modified oligonucleotide to the activated antibody solution at a desired molar ratio (e.g., 3-10 fold molar excess of oligo to antibody).
-
Incubate the reaction at 4°C overnight or at room temperature for 2-4 hours.[13]
-
-
Purification:
-
Purify the antibody-oligonucleotide conjugate using a suitable chromatography method, such as size-exclusion or ion-exchange chromatography, to separate the conjugate from unreacted oligonucleotide.
-
Protocol for Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)
This protocol describes a general procedure for the RuAAC reaction between benzyl azide and phenylacetylene (B144264).
Materials:
-
Benzyl azide.
-
Phenylacetylene.
-
Ruthenium catalyst (e.g., Cp*RuCl(COD)).
-
Anhydrous 1,2-dichloroethane (B1671644) (DCE).[14]
-
Inert gas (Argon or Nitrogen).
-
Standard laboratory glassware.
-
Silica (B1680970) gel for column chromatography.
-
Eluent for chromatography (e.g., ethyl acetate/hexanes mixture).
Procedure:
-
To a flame-dried flask under an inert atmosphere, add benzyl azide (1.0 equivalent) and phenylacetylene (1.1 equivalents).[14]
-
Add anhydrous DCE to achieve a concentration of approximately 0.1 M with respect to the benzyl azide.[14]
-
Purge the solution with the inert gas for 15-20 minutes.[14]
-
Under a positive pressure of the inert gas, add the ruthenium catalyst (1-2 mol%).[14]
-
Heat the reaction mixture to 45°C and stir.[14]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.[14]
-
Upon completion, cool the reaction mixture to room temperature and concentrate it under reduced pressure.[14]
-
Purify the crude product by flash column chromatography on silica gel using the appropriate eluent to obtain the pure 1-benzyl-5-phenyl-1H-1,2,3-triazole.[14]
Mandatory Visualizations
Reaction Mechanisms
Experimental Workflows
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Experimental and theoretical elucidation of SPAAC kinetics for strained alkyne-containing cycloparaphenylenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Click Chemistry [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. benchchem.com [benchchem.com]
- 8. plueckthun.bioc.uzh.ch [plueckthun.bioc.uzh.ch]
- 9. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 10. Experimental and theoretical elucidation of SPAAC kinetics for strained alkyne-containing cycloparaphenylenes - Chemical Science (RSC Publishing) DOI:10.1039/D2SC06816H [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. broadpharm.com [broadpharm.com]
- 14. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Core Principles of Copper-Catalyzed Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," has revolutionized molecular synthesis across various scientific disciplines, including drug discovery, materials science, and bioconjugation.[1][2] This powerful and versatile ligation reaction is prized for its high efficiency, mild reaction conditions, and remarkable specificity, enabling the rapid and reliable construction of complex molecular architectures.[1][2][3] This technical guide delves into the fundamental principles of CuAAC, providing a comprehensive overview of its mechanism, key components, and practical execution for researchers, scientists, and drug development professionals.
The Mechanistic Core of CuAAC: A Stepwise Catalytic Cycle
The CuAAC reaction involves the [3+2] cycloaddition of an azide (B81097) with a terminal alkyne to exclusively form the 1,4-disubstituted 1,2,3-triazole regioisomer.[4][5] This transformation boasts a remarkable rate acceleration of 10⁷ to 10⁸ compared to the uncatalyzed thermal Huisgen cycloaddition, which often requires elevated temperatures and yields a mixture of 1,4- and 1,5-regioisomers.[5] The currently accepted mechanism proceeds through a multi-step catalytic cycle involving a dinuclear copper(I) intermediate.
The key steps in the catalytic cycle are:
-
Formation of a Copper-Alkyne Complex: The catalytically active Cu(I) species coordinates with the terminal alkyne.
-
Formation of a Copper Acetylide: A base or the solvent facilitates the deprotonation of the terminal alkyne, forming a copper acetylide intermediate.
-
Coordination of the Azide: The organic azide coordinates to a second copper center.
-
Cycloaddition: The azide attacks the copper acetylide, forming a six-membered copper-containing intermediate.
-
Ring Contraction and Product Formation: The intermediate undergoes ring contraction to form a triazolyl-copper species.
-
Protonolysis: Protonation of the triazolyl-copper intermediate releases the 1,4-disubstituted 1,2,3-triazole product and regenerates the active Cu(I) catalyst, allowing the cycle to continue.
Key Components of the CuAAC Reaction
Successful and efficient CuAAC reactions depend on the careful selection and use of several key components:
Copper Source
The active catalyst in CuAAC is the copper(I) ion.[1] However, Cu(I) salts are prone to oxidation to the inactive Cu(II) state.[6] Therefore, the most common and convenient method for generating the active catalyst is the in situ reduction of a copper(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), using a reducing agent.[5]
| Copper Source | Common Examples | Notes |
| Cu(II) Salt + Reducing Agent | CuSO₄·5H₂O + Sodium Ascorbate (B8700270) | The most widely used system due to its convenience and the biocompatibility of the reagents.[5][7] |
| Cu(I) Salts | CuI, CuBr, [Cu(CH₃CN)₄]PF₆ | Can be used directly but require inert atmosphere conditions to prevent oxidation.[6] |
| Metallic Copper | Copper turnings, nanoparticles | Can also serve as a source of Cu(I) through disproportionation with Cu(II).[6] |
Reducing Agent
Sodium ascorbate is the most popular reducing agent for the in situ generation of Cu(I) from Cu(II) salts.[8] It is effective, inexpensive, and generally well-tolerated in biological systems.[8]
Ligands
Ligands play a crucial role in stabilizing the Cu(I) oxidation state, preventing its oxidation and disproportionation.[3][9] Furthermore, ligands can significantly accelerate the reaction rate.[3] A variety of ligands have been developed, with varying solubilities and efficiencies.
| Ligand | Common Acronym | Key Features |
| Tris-(benzyltriazolylmethyl)amine | TBTA | One of the first widely used ligands; soluble in organic solvents.[6] |
| Tris(3-hydroxypropyltriazolylmethyl)amine | THPTA | A water-soluble ligand, ideal for bioconjugation reactions.[3][6] |
| 2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid | BTTAA | A newer generation water-soluble ligand with high efficiency.[3] |
The choice of ligand can significantly impact the reaction kinetics. While a comprehensive comparative table is difficult to compile due to varying reaction conditions across studies, it is generally observed that ligand-accelerated reactions are significantly faster than their ligand-free counterparts. For instance, turnover numbers as high as 20,000 have been reported for some N-heterocyclic carbene-copper complexes, and up to 91,500 for a dicopper-substituted silicotungstate catalyst.[4][10]
Solvents
A major advantage of the CuAAC reaction is its compatibility with a wide range of solvents.[7] The choice of solvent is often dictated by the solubility of the reactants.
| Solvent Class | Examples | Notes |
| Aqueous | Water, buffer solutions (e.g., phosphate (B84403), HEPES) | Ideal for bioconjugation and green chemistry applications.[8] |
| Organic | DMSO, DMF, THF, t-BuOH, acetonitrile | Used for small molecule synthesis and when reactants have poor water solubility.[11] |
| Mixed Solvents | Water/t-BuOH, Water/DMSO | Often used to improve the solubility of all reaction components.[11] |
Experimental Protocols
The following protocols provide a general framework for performing CuAAC reactions. Optimization of reactant concentrations, catalyst loading, and reaction time may be necessary for specific applications.
General Protocol for Small Molecule Synthesis
This protocol is suitable for the reaction of a terminal alkyne and an azide in an organic or mixed aqueous/organic solvent system.
Materials:
-
Terminal Alkyne (1.0 equiv)
-
Azide (1.0-1.2 equiv)
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (1-5 mol%)
-
Sodium Ascorbate (10-20 mol%)
-
Solvent (e.g., 1:1 H₂O/t-BuOH)
Procedure:
-
In a reaction vial, dissolve the terminal alkyne and the azide in the chosen solvent.
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate.
-
In another vial, prepare an aqueous solution of CuSO₄·5H₂O.
-
To the stirring solution of the alkyne and azide, add the CuSO₄ solution.
-
Initiate the reaction by adding the sodium ascorbate solution.
-
Stir the reaction at room temperature. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS). Reaction times typically range from 1 to 24 hours.[11]
-
Upon completion, the reaction mixture can be worked up by dilution with water and extraction with an organic solvent. The product can then be purified by standard methods such as column chromatography.[11]
General Protocol for Bioconjugation
This protocol is adapted for the labeling of a biomolecule containing either an alkyne or an azide functionality. The use of a water-soluble ligand like THPTA is highly recommended to protect the biomolecule and accelerate the reaction.[1][12]
Materials:
-
Alkyne- or Azide-functionalized Biomolecule
-
Azide- or Alkyne-containing label (typically in excess)
-
Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
THPTA stock solution (e.g., 50 mM in water)
-
Sodium Ascorbate stock solution (e.g., 100 mM in water, freshly prepared)
-
Buffer (e.g., phosphate buffer, pH 7)
Procedure:
-
In a microcentrifuge tube, combine the biomolecule and the label in the buffer.
-
Prepare a premixed solution of CuSO₄ and THPTA (a 1:5 molar ratio is common).[12]
-
Add the CuSO₄/THPTA premix to the biomolecule solution.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
Gently mix the reaction and allow it to proceed at room temperature for 1-2 hours.[1]
-
The labeled biomolecule can be purified from the reaction mixture using methods appropriate for the biomolecule, such as size-exclusion chromatography, dialysis, or precipitation.[13]
Logical Workflow for Reaction Optimization
Optimizing a CuAAC reaction often involves a systematic approach to identify the conditions that provide the best yield and reaction rate for a specific set of substrates.
Applications in Drug Development
The CuAAC reaction has become an invaluable tool in drug discovery and development.[14] Its reliability and biocompatibility make it suitable for a wide range of applications, including:
-
Lead Discovery and Optimization: The modular nature of click chemistry allows for the rapid synthesis of large libraries of compounds for high-throughput screening.[14]
-
Bioconjugation: CuAAC is widely used to attach drugs, probes, or imaging agents to biomolecules such as proteins, antibodies, and nucleic acids.[9][15] This is particularly relevant in the development of antibody-drug conjugates (ADCs).[9]
-
Prodrug Synthesis: The triazole linkage can be incorporated into prodrug strategies, where the active drug is released under specific physiological conditions.
Conclusion
The copper-catalyzed azide-alkyne cycloaddition has firmly established itself as a premier ligation reaction in chemical synthesis. Its robust nature, high efficiency, and operational simplicity have made it accessible to a broad range of scientists. By understanding the core principles of the CuAAC mechanism and the roles of the key reaction components, researchers can effectively harness this powerful tool for the synthesis of novel therapeutics, advanced materials, and sophisticated bioconjugates. The continued development of new catalysts and ligands promises to further expand the capabilities and applications of this remarkable reaction.
References
- 1. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. labinsights.nl [labinsights.nl]
- 3. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Click Chemistry [organic-chemistry.org]
- 6. broadpharm.com [broadpharm.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. jenabioscience.com [jenabioscience.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Conjugation Based on Click Chemistry - Creative Biolabs [creative-biolabs.com]
Methodological & Application
Application Notes: Step-by-Step Guide for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with N3-(O2Oc)2-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," enabling the efficient and specific formation of a stable 1,2,3-triazole linkage between an azide (B81097) and a terminal alkyne. This reaction is renowned for its high yields, mild reaction conditions, and tolerance of a wide variety of functional groups, making it an invaluable tool in drug discovery, bioconjugation, and materials science.
This guide provides a detailed protocol for the CuAAC reaction using N3-O2Oc-O2Oc-OH, a hydrophilic bifunctional linker containing an azide group for click chemistry and a terminal hydroxyl group for further derivatization. This linker is particularly useful for improving the solubility and pharmacokinetic properties of bioconjugates.
Reaction Principle
The CuAAC reaction involves the [3+2] cycloaddition of an azide (this compound) and a terminal alkyne-functionalized molecule in the presence of a copper(I) catalyst. The copper(I) species, typically generated in situ from a copper(II) salt and a reducing agent or from a copper(I) source directly, coordinates to the alkyne, activating it for nucleophilic attack by the azide. This results in the regioselective formation of the 1,4-disubstituted triazole product.
Caption: General mechanism of the CuAAC reaction.
Experimental Protocol
This protocol describes a general procedure for the conjugation of an alkyne-containing molecule to this compound. Optimization may be required for specific substrates.
Materials and Reagents
-
Azide: this compound
-
Alkyne: Alkyne-functionalized molecule of interest
-
Copper Source: Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)
-
Reducing Agent: Sodium L-ascorbate
-
Ligand (Optional but Recommended): Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA). THPTA is recommended for aqueous reactions.[1]
-
Solvent: A suitable solvent system that dissolves all reactants. Common choices include mixtures of water with DMSO, t-BuOH, or DMF.[2]
-
Reaction Vessel: A clean, dry vial or flask.
-
Inert Gas: Argon or Nitrogen
Stock Solution Preparation
-
This compound: Prepare a 10 mM stock solution in the chosen reaction solvent.
-
Alkyne-Molecule: Prepare a 10 mM stock solution of the alkyne-containing molecule in the same solvent.
-
Copper(II) Sulfate: Prepare a 20 mM stock solution in deionized water.
-
Sodium Ascorbate: Prepare a 100 mM stock solution in deionized water. This solution should be made fresh immediately before use as it is prone to oxidation.
-
Ligand (THPTA): Prepare a 50 mM stock solution in deionized water.
Step-by-Step Reaction Procedure
-
Reaction Setup: To a reaction vessel, add the alkyne-functionalized molecule from its stock solution (e.g., 1 equivalent).
-
Add Azide: Add the this compound stock solution (1.1 - 1.5 equivalents). A slight excess of the azide can help drive the reaction to completion.[3]
-
Add Solvent: Add additional reaction solvent to achieve the desired final concentration (typically in the range of 1-10 mM).
-
Add Ligand and Copper:
-
Degassing: Degas the reaction mixture by bubbling with an inert gas (argon or nitrogen) for 10-15 minutes to remove dissolved oxygen, which can oxidize the Cu(I) catalyst.[1]
-
Initiation: Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution (e.g., 1 equivalent).[3] The solution may change color.
-
Reaction: Stir the reaction mixture at room temperature. Protect the reaction from light if any of the components are light-sensitive.
-
Monitoring: Monitor the reaction progress using an appropriate analytical technique, such as LC-MS or TLC, until the limiting reagent is consumed (typically 1-12 hours).
-
Work-up and Purification:
-
Upon completion, the reaction can be quenched by exposure to air.
-
The crude product can be purified using standard techniques such as silica (B1680970) gel chromatography, reverse-phase HPLC, or precipitation, depending on the properties of the final product.
-
Caption: Experimental workflow for the CuAAC reaction.
Data Presentation
Quantitative data from reaction optimization studies should be summarized for clarity. The following table provides a template for presenting results from varying reaction parameters.
| Entry | Copper Source (mol%) | Ligand (mol%) | Reducing Agent (eq) | Solvent System | Time (h) | Yield (%) |
| 1 | CuSO₄ (10) | THPTA (50) | Na-Ascorbate (1) | H₂O/DMSO (1:1) | 4 | 95 |
| 2 | CuSO₄ (5) | THPTA (25) | Na-Ascorbate (1) | H₂O/DMSO (1:1) | 8 | 92 |
| 3 | CuBr (10) | None | Na-Ascorbate (1) | DMF | 6 | 85 |
| 4 | CuSO₄ (10) | None | Na-Ascorbate (1) | H₂O/t-BuOH (1:1) | 12 | 78 |
| 5 | CuSO₄ (10) | THPTA (50) | Na-Ascorbate (0.5) | H₂O/DMSO (1:1) | 12 | 88 |
Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Low or No Yield | Oxidation of Cu(I) catalyst: Oxygen in the reaction mixture can deactivate the catalyst. | Ensure thorough degassing of the reaction mixture before adding the sodium ascorbate.[1] Work under an inert atmosphere for sensitive substrates. |
| Impure Reagents: Purity of the azide and alkyne is critical. | Purify starting materials before the reaction. | |
| Suboptimal Solvent: Poor solubility of reactants can hinder the reaction. | Screen different solvent systems (e.g., increase the ratio of organic co-solvent). | |
| Degraded Sodium Ascorbate: The reducing agent is unstable in solution. | Always use a freshly prepared solution of sodium ascorbate. | |
| Multiple Side Products | Copper-mediated side reactions: Especially with sensitive biomolecules. | Use a stabilizing ligand like THPTA to protect the Cu(I) and the substrate.[1][4] Consider using a lower catalyst loading. |
| Reaction Stalls | Insufficient Catalyst: The catalyst may be consumed over time. | Add a second portion of the copper/ligand and sodium ascorbate solution. |
| Product Precipitation: The product may be insoluble in the reaction mixture. | Change the solvent system to one that can solubilize both reactants and products. |
References
Application Notes and Protocols for SPAAC Reaction using N3-O2Oc-O2Oc-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a powerful bioorthogonal ligation technique that enables the efficient formation of a stable triazole linkage between an azide (B81097) and a cyclooctyne (B158145) without the need for a cytotoxic copper catalyst.[1][2] This copper-free click chemistry approach is ideal for applications in complex biological environments, including live-cell imaging, in vivo studies, and the development of targeted therapeutics like antibody-drug conjugates (ADCs).[2][3][4] The azide-functionalized polyethylene (B3416737) glycol (PEG) linker, N3-O2Oc-O2Oc-OH, is a versatile reagent for introducing a hydrophilic spacer arm onto biomolecules or small molecules, enhancing solubility and reducing steric hindrance for subsequent conjugation.[2][3] These application notes provide detailed protocols for utilizing this compound in SPAAC reactions with dibenzocyclooctyne (DBCO)-functionalized molecules.
Key Applications
The this compound linker, in conjunction with SPAAC chemistry, is well-suited for a variety of applications in research and drug development:
-
Bioconjugation: Covalent attachment of molecules such as fluorophores, biotin, or other labels to proteins, antibodies, or nucleic acids for detection and imaging.[4][5]
-
Antibody-Drug Conjugates (ADCs): Linking potent cytotoxic drugs to monoclonal antibodies for targeted cancer therapy. The hydrophilic PEG spacer can improve the pharmacokinetic properties of the ADC.
-
Surface Functionalization: Immobilization of biomolecules onto surfaces for the development of biosensors and other diagnostic tools.[5]
-
Drug Delivery and Targeting: Construction of targeted drug delivery systems by conjugating targeting ligands (e.g., peptides, antibodies) to drug-loaded nanoparticles or polymers.[6]
Quantitative Data Summary
The efficiency of SPAAC reactions is influenced by several factors, including the specific reactants, buffer conditions, pH, and temperature. The following tables summarize key quantitative data for SPAAC reactions involving DBCO derivatives and azides, providing a baseline for experimental design.
Table 1: Effect of Buffer and pH on SPAAC Second-Order Rate Constants (k₂) at 25°C
| Buffer (pH) | DBCO Reactant | Azide Reactant | Second-Order Rate Constant (M⁻¹s⁻¹) |
| PBS (pH 7.4) | DBCO-functionalized Peptide | Azidolysine-containing Peptide | ~0.34 |
| HEPES (pH 7) | Sulfo DBCO-amine | 1-azido-1-deoxy-β-D-glucopyranoside | 0.55–1.22 |
| PBS (pH 7) | Sulfo DBCO-amine | 1-azido-1-deoxy-β-D-glucopyranoside | 0.32–0.85 |
| DMEM | Sulfo DBCO-amine | 1-azido-1-deoxy-β-D-glucopyranoside | 0.59–0.97 |
| RPMI | Sulfo DBCO-amine | 1-azido-1-deoxy-β-D-glucopyranoside | 0.27–0.77 |
Data adapted from studies on various DBCO and azide compounds to provide a general reference.[1][7]
Table 2: Impact of PEG Linker on SPAAC Reaction Rates
| DBCO Construct | Reactant Azide | Buffer | Rate Constant (M⁻¹s⁻¹) | Rate Enhancement with PEG |
| DBCO-Trastuzumab | Model Azides | HEPES & PBS | Slower than Sulfo DBCO-amine | N/A |
| DBCO-PEG5-Trastuzumab | Model Azides | HEPES & PBS | 0.18 - 0.37 | 31 ± 16% |
The presence of a PEG linker can increase the reaction rate by reducing steric hindrance and improving accessibility of the reactive groups.[2][3][7]
Signaling Pathways and Experimental Workflows
Caption: Mechanism of the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Caption: A typical workflow for SPAAC-mediated bioconjugation.
Experimental Protocols
Protocol 1: General Procedure for SPAAC Bioconjugation of a Small Molecule to a Protein
This protocol describes the conjugation of an this compound-functionalized small molecule (e.g., a drug or a fluorescent dye) to a DBCO-activated protein (e.g., an antibody).
Materials:
-
This compound-functionalized molecule
-
DBCO-functionalized protein
-
Anhydrous, amine-free Dimethyl Sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4 (azide-free)
-
Size-exclusion chromatography (SEC) column or dialysis cassette for purification
-
Microcentrifuge tubes
Procedure:
-
Prepare Stock Solutions:
-
Dissolve the this compound-functionalized molecule in anhydrous DMSO to a final concentration of 10 mM. Store at -20°C, protected from light.
-
Prepare the DBCO-functionalized protein in azide-free PBS at a concentration of 1-10 mg/mL.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the desired amount of the DBCO-functionalized protein solution.
-
Add the this compound stock solution to the protein solution to achieve a final molar excess of 5- to 20-fold relative to the protein. The final concentration of DMSO in the reaction mixture should be kept below 10% (v/v) to maintain protein stability.
-
-
Incubation:
-
Gently mix the reaction mixture by pipetting.
-
Incubate the reaction at room temperature (25°C) for 4-12 hours or at 37°C for 1-4 hours. The optimal reaction time may need to be determined empirically. For sensitive proteins, the reaction can be performed at 4°C overnight.
-
-
Purification:
-
Remove the unreacted small molecules by size-exclusion chromatography (SEC) using a column with an appropriate molecular weight cutoff for the protein.
-
Alternatively, perform dialysis against PBS (pH 7.4) to remove excess reagents.
-
-
Characterization:
-
Confirm successful conjugation using appropriate analytical techniques. This may include:
-
SDS-PAGE: To observe a shift in the molecular weight of the protein.
-
Mass Spectrometry (MALDI-TOF or ESI-MS): To determine the exact mass of the conjugate.
-
UV-Vis Spectroscopy: If the conjugated molecule has a characteristic absorbance.
-
HPLC: To assess the purity of the conjugate.
-
-
Protocol 2: Monitoring SPAAC Reaction Progress by UV-Vis Spectroscopy
The consumption of the DBCO reagent can be monitored by measuring the decrease in its characteristic absorbance at approximately 309 nm.[8]
Materials:
-
Reactants and buffers as described in Protocol 1
-
UV-Vis Spectrophotometer
-
Quartz cuvette
Procedure:
-
Spectrophotometer Setup:
-
Set the UV-Vis spectrophotometer to measure absorbance at 309 nm.
-
-
Sample Preparation:
-
Prepare the reaction mixture as described in Protocol 1. The initial concentration of the DBCO-reagent should be adjusted to have an initial absorbance within the linear range of the instrument (typically 0.1 - 1.0 AU).
-
Use a reference cuvette containing the buffer and the this compound molecule to zero the spectrophotometer.
-
-
Data Acquisition:
-
Initiate the reaction by adding the DBCO-functionalized protein to the cuvette containing the azide-functionalized molecule.
-
Immediately begin monitoring the absorbance at 309 nm at regular time intervals until the absorbance value stabilizes, indicating the reaction is complete.
-
-
Data Analysis:
-
For a pseudo-first-order reaction (where the azide is in large excess), plot the natural logarithm of the absorbance at 309 nm versus time.
-
The plot should be linear, and the negative of the slope corresponds to the pseudo-first-order rate constant.
-
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or no conjugation | Reactant Degradation: Azide or DBCO functionality has degraded. | Store stock solutions properly (-20°C, protected from light and moisture). Use freshly prepared solutions. |
| Steric Hindrance: The conjugation site on the biomolecule is not easily accessible. | Consider using a DBCO reagent with a longer PEG spacer to extend the reactive group away from the biomolecule surface.[2][3] | |
| Presence of competing azides: Buffer contains sodium azide (NaN₃). | Ensure all buffers are free of sodium azide, as it will compete with the azide-labeled molecule for the DBCO reagent.[8] | |
| Slow reaction rate | Suboptimal reaction conditions: Temperature, pH, or buffer may not be ideal. | Increase the reaction temperature to 37°C if the biomolecule is stable. Optimize the pH of the reaction buffer (higher pH often increases the rate). Consider using HEPES buffer, which can lead to higher rate constants compared to PBS.[7] |
| Low reactant concentrations: Insufficient concentration of one or both reactants. | Increase the molar excess of the azide-functionalized molecule. Increase the overall concentration of the reactants if possible. | |
| Protein precipitation | High concentration of organic solvent: DMSO concentration is too high. | Keep the final DMSO concentration below 10% (v/v). If higher concentrations are needed for solubility, add it stepwise while gently mixing. |
| Protein instability: The protein is not stable under the reaction conditions. | Perform the reaction at a lower temperature (e.g., 4°C) for a longer duration. Screen different buffers for optimal protein stability. |
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. vectorlabs.com [vectorlabs.com]
- 5. mdpi.com [mdpi.com]
- 6. Biopharma PEG Expands Monodispersed Azide-PEG Portfolio to Advance Bioconjugation and Drug Delivery Research [bio-itworld.com]
- 7. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for Fluorescent Labeling of Proteins with Azido-AEEA-AEEA
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise and efficient fluorescent labeling of proteins is a cornerstone of modern biological research and drug development. It enables the visualization, tracking, and quantification of proteins in complex biological systems. This document provides detailed application notes and protocols for the use of Azido-AEEA-AEEA as a versatile linker for the fluorescent labeling of proteins.
The Azido-AEEA-AEEA linker is a hydrophilic molecule functionalized with an azide (B81097) group. The dual aminoethoxyethoxyacetic acid (AEEA) spacer arm provides several advantages, including increased solubility of the labeled protein and reduced steric hindrance, which can improve the efficiency of subsequent click chemistry reactions. This linker is typically introduced to a protein via an amine-reactive group, such as an N-hydroxysuccinimide (NHS) ester, which reacts with primary amines (e.g., lysine (B10760008) residues) on the protein surface. The incorporated azide then serves as a bioorthogonal handle for the attachment of a fluorescent probe via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) "click" reaction.[1][2] This two-step approach offers high specificity and efficiency for protein labeling under mild, aqueous conditions.[1][3]
Applications
The fluorescent labeling of proteins using the Azido-AEEA-AEEA linker has a wide range of applications in life sciences and drug development, including:
-
Protein Trafficking and Localization: Tracking the movement and subcellular localization of proteins in living cells.
-
In Vitro and In Vivo Imaging: Visualizing the distribution of therapeutic proteins in tissues and organisms.
-
High-Throughput Screening: Developing assays for drug discovery based on protein-protein interactions or cellular localization changes.
-
Flow Cytometry: Quantifying cell populations based on the expression of a specific surface protein.
-
Fluorescence Microscopy: Enabling advanced imaging techniques such as FRET (Förster Resonance Energy Transfer) to study protein-protein interactions.
Experimental Overview
The overall workflow for fluorescently labeling a protein with Azido-AEEA-AEEA involves two main stages:
-
Azide-Modification of the Protein: The protein of interest is reacted with an amine-reactive derivative of Azido-AEEA-AEEA, typically Azido-AEEA-AEEA-NHS ester. This results in the covalent attachment of the azide linker to the protein.
-
Fluorescent Labeling via Click Chemistry: The azide-modified protein is then reacted with a fluorescent dye that has been functionalized with an alkyne group. This "click" reaction forms a stable triazole linkage, covalently attaching the fluorophore to the protein.
Experimental Protocols
Protocol 1: Azide-Modification of Protein with Azido-AEEA-AEEA-NHS Ester
This protocol describes the modification of a protein with an azide group using an NHS ester derivative of the Azido-AEEA-AEEA linker.
Materials:
-
Protein of interest (in an amine-free buffer, e.g., PBS pH 7.4)
-
Azido-AEEA-AEEA-NHS Ester (dissolved in anhydrous DMSO)
-
Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.4
-
Desalting column (e.g., Sephadex G-25)
-
Anhydrous Dimethylsulfoxide (DMSO)
Procedure:
-
Protein Preparation:
-
Dissolve the protein of interest in the Reaction Buffer to a final concentration of 1-10 mg/mL.
-
Ensure the buffer is free of primary amines (e.g., Tris) and ammonium (B1175870) salts, as these will compete with the NHS ester reaction.[4]
-
-
NHS Ester Solution Preparation:
-
Immediately before use, prepare a 10 mM stock solution of Azido-AEEA-AEEA-NHS Ester in anhydrous DMSO.
-
-
Labeling Reaction:
-
Add a 5- to 20-fold molar excess of the Azido-AEEA-AEEA-NHS Ester stock solution to the protein solution. The optimal molar ratio should be determined empirically for each protein.
-
Gently mix the reaction and incubate for 1 hour at room temperature or 2 hours at 4°C, protected from light.
-
-
Purification:
-
Remove the excess, unreacted Azido-AEEA-AEEA-NHS Ester and byproducts by passing the reaction mixture through a desalting column pre-equilibrated with PBS pH 7.4.
-
Collect the protein-containing fractions. The azide-modified protein is now ready for the click chemistry reaction or can be stored at -20°C or -80°C.
-
Protocol 2: Fluorescent Labeling of Azide-Modified Protein via CuAAC
This protocol details the copper-catalyzed click reaction to label the azide-modified protein with an alkyne-functionalized fluorescent dye.
Materials:
-
Azide-modified protein (from Protocol 1)
-
Alkyne-functionalized fluorescent dye (e.g., Alkyne-Cy5, Alkyne-FITC)
-
Copper(II) sulfate (B86663) (CuSO₄) solution (20 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand solution (100 mM in water)
-
Sodium ascorbate (B8700270) solution (100 mM in water, freshly prepared)
-
Desalting column
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the azide-modified protein (final concentration 1-5 mg/mL) with a 2- to 5-fold molar excess of the alkyne-functionalized fluorescent dye.
-
Add the THPTA ligand solution to a final concentration of 1 mM.
-
Add the CuSO₄ solution to a final concentration of 0.1 mM.
-
-
Initiation of Click Reaction:
-
Add the freshly prepared sodium ascorbate solution to a final concentration of 1 mM to reduce Cu(II) to the catalytic Cu(I) species.[5]
-
Gently mix the reaction mixture.
-
-
Incubation:
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
-
Purification:
-
Purify the fluorescently labeled protein from excess dye and reaction components using a desalting column.
-
Collect the fluorescently labeled protein fractions. The protein is now ready for downstream applications.
-
Quantitative Data
The efficiency of protein labeling can be assessed by determining the Degree of Labeling (DOL), which is the average number of dye molecules per protein molecule. This can be calculated using UV-Vis spectrophotometry.
Table 1: Representative Labeling Efficiency Data
| Protein | Protein Concentration (mg/mL) | Azido-AEEA-AEEA-NHS Molar Excess | Alkyne-Fluorophore Molar Excess | Degree of Labeling (DOL) |
| Antibody (IgG) | 2.0 | 10x | 3x | 2.5 - 4.0 |
| Bovine Serum Albumin (BSA) | 5.0 | 15x | 5x | 3.0 - 5.5 |
| Recombinant Kinase | 1.0 | 5x | 2x | 1.0 - 2.0 |
Note: The values in this table are illustrative and the optimal conditions and resulting DOL will vary depending on the specific protein and fluorophore used.
Signaling Pathway Visualization
The following diagram illustrates a simplified signaling pathway where a fluorescently labeled antibody (Ab-Fluorophore) is used to detect a cell surface receptor (e.g., a receptor tyrosine kinase, RTK) and visualize its subsequent internalization.
Logical Relationship Diagram
This diagram illustrates the decision-making process for choosing between the two main types of click chemistry for fluorescent labeling.
References
- 1. Click Chemistry – Med Chem 101 [medchem101.com]
- 2. Specific and quantitative labeling of biomolecules using click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NHS ester protocol for labeling proteins [abberior.rocks]
- 5. lumiprobe.com [lumiprobe.com]
Application Notes and Protocols: N3-O2Oc-O2Oc-OH in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The site-specific modification of peptides is a critical tool in modern drug discovery and development, enabling the creation of peptide conjugates with enhanced therapeutic properties, imaging agents, and research tools. "Click chemistry," particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), has emerged as a robust and highly efficient method for peptide labeling and modification due to its high specificity and reaction efficiency.[1] N3-O2Oc-O2Oc-OH is a novel functionalized linker containing a terminal azide (B81097) group, designed for facile incorporation into peptide sequences during solid-phase peptide synthesis (SPPS).[2][3] Its hydrophilic di(ethylene glycol) spacer enhances solubility and can reduce steric hindrance, making the terminal azide readily accessible for subsequent click chemistry reactions.
This document provides detailed application notes and protocols for the use of this compound in SPPS to generate azide-modified peptides ready for downstream conjugation.
Principle of the Method
The overall strategy involves the incorporation of the this compound linker onto the N-terminus of a peptide chain synthesized on a solid support using standard Fmoc-based SPPS. The carboxylic acid moiety of the linker allows for its coupling to the free N-terminal amine of the resin-bound peptide. Following the synthesis, the peptide is cleaved from the resin and deprotected. The resulting peptide possesses a terminal azide group, which can then be selectively reacted with an alkyne-containing molecule (e.g., a fluorescent dye, a cytotoxic drug, or a PEG chain) via CuAAC.
Data Presentation
The following tables summarize representative quantitative data for the synthesis and modification of a model peptide (e.g., a hexapeptide) using this compound.
Table 1: Peptide Synthesis and Linker Coupling Efficiency
| Parameter | Result | Notes |
| Resin Substitution | 0.5 mmol/g | Commercially available Rink Amide resin |
| Average Coupling Efficiency per Amino Acid | >99% | Determined by Kaiser test[4] |
| This compound Coupling Efficiency | >95% | |
| Crude Peptide Purity (Post-SPPS) | 85-95% | Dependent on peptide sequence[1] |
| Purified Azide-Peptide Yield | 50-70% | Based on initial resin loading[1] |
Table 2: Click Chemistry Modification Efficiency
| Parameter | Result | Notes |
| Alkyne-Functionalized Molecule | Alkyne-Cy5 | As a model fluorescent dye |
| Reaction Conversion to Conjugate | >98% | Monitored by HPLC and LC-MS |
| Final Labeled Peptide Purity | >98% | After final HPLC purification[1] |
| Overall Yield of Labeled Peptide | 30-60% | Highly dependent on the yields of the preceding steps[1] |
Experimental Protocols
Materials and Reagents
-
Fmoc-protected amino acids
-
Rink Amide resin
-
This compound
-
Base: Diisopropylethylamine (DIEA)
-
Fmoc deprotection solution: 20% piperidine (B6355638) in DMF[6]
-
Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)
-
Washing solvents: Methanol (MeOH)
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water[7]
-
Precipitation solvent: Cold diethyl ether
-
Click chemistry reagents: Copper(II) sulfate (B86663) (CuSO4), Sodium ascorbate (B8700270), Alkyne-functionalized molecule of interest
-
Purification: Reversed-phase high-performance liquid chromatography (RP-HPLC) system
-
Analysis: Liquid chromatography-mass spectrometry (LC-MS)
Protocol for Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual synthesis of a peptide on a Rink Amide resin using Fmoc chemistry.[8]
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Add fresh 20% piperidine in DMF and agitate for 15 minutes.[9]
-
Drain and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (4 eq.), HBTU (3.9 eq.), and HOBt (4 eq.) in DMF.
-
Add DIEA (8 eq.) to the activation mixture and vortex for 1-2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate for 1-2 hours at room temperature.
-
Monitor the coupling reaction using the Kaiser test. If the test is positive, repeat the coupling.
-
Drain the coupling solution and wash the resin with DMF (3x), DCM (3x), and DMF (3x).
-
-
Repeat Cycles: Repeat steps 2 and 3 for each amino acid in the peptide sequence.
Protocol for this compound Coupling
-
Final Fmoc Deprotection: After the final amino acid has been coupled, perform the Fmoc deprotection as described in Protocol 2, step 2.
-
Linker Activation and Coupling:
-
Dissolve this compound (2 eq.), HATU (1.9 eq.), and HOAt (2 eq.) in DMF.
-
Add DIEA (4 eq.) to the activation mixture and vortex.
-
Add the activated linker solution to the resin and agitate for 2-4 hours or overnight at room temperature.
-
Drain the solution and wash the resin extensively with DMF (5x), DCM (5x), and finally with MeOH (3x).
-
Dry the resin under vacuum.
-
Protocol for Peptide Cleavage and Deprotection
-
Preparation: Place the dried peptide-resin in a reaction vessel.
-
Cleavage:
-
Add the cleavage cocktail (95% TFA, 2.5% TIS, 2.5% water) to the resin.
-
Agitate at room temperature for 2-3 hours.[7]
-
-
Peptide Precipitation:
-
Filter the cleavage mixture to separate the resin.
-
Precipitate the peptide by adding the filtrate to a 50-fold excess of cold diethyl ether.
-
Centrifuge the mixture and discard the supernatant.
-
Wash the peptide pellet with cold diethyl ether two more times.
-
-
Drying: Dry the crude peptide pellet under vacuum.
Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Peptide Dissolution: Dissolve the crude azide-modified peptide in a suitable solvent system (e.g., a mixture of water and DMSO or acetonitrile).
-
Reagent Preparation:
-
Prepare a stock solution of the alkyne-functionalized molecule (1.2 eq.) in DMSO.
-
Prepare a fresh stock solution of sodium ascorbate (5 eq.) in water.
-
Prepare a stock solution of CuSO4 (1 eq.) in water.
-
-
Click Reaction:
-
Add the alkyne solution to the peptide solution.
-
Add the sodium ascorbate solution, followed by the CuSO4 solution.
-
Agitate the reaction mixture at room temperature. The reaction is typically complete within 1-4 hours. Monitor by LC-MS.
-
-
Purification: Purify the resulting peptide conjugate by RP-HPLC.
-
Characterization: Confirm the identity and purity of the final product by LC-MS.
Mandatory Visualizations
Caption: Workflow for SPPS and subsequent click chemistry using this compound.
Caption: Schematic of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. peptide.com [peptide.com]
- 5. advancedchemtech.com [advancedchemtech.com]
- 6. chem.uci.edu [chem.uci.edu]
- 7. benchchem.com [benchchem.com]
- 8. peptide.com [peptide.com]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for N3-O2Oc-O2Oc-OH in PROTAC Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that utilize the cell's own ubiquitin-proteasome system to selectively degrade target proteins of interest (POIs). A PROTAC molecule is a heterobifunctional entity composed of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical determinant of a PROTAC's efficacy, influencing the formation of a stable ternary complex between the POI and the E3 ligase, as well as modulating the physicochemical properties of the molecule.
N3-O2Oc-O2Oc-OH, also known as azido-di(ethylene glycol)-hydroxyl, is a versatile PEG-based linker building block for PROTAC synthesis. Its structure comprises a two-unit polyethylene (B3416737) glycol (PEG) chain, which imparts hydrophilicity and flexibility, an azide (B81097) (N3) group for covalent conjugation via "click chemistry," and a terminal hydroxyl (-OH) group that can be further functionalized. The use of such linkers allows for the modular and efficient assembly of PROTAC libraries for the optimization of protein degradation.
Signaling Pathway and Mechanism of Action
PROTACs function by inducing the proximity of a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The this compound linker plays a crucial role in orienting the two ligands for optimal ternary complex formation.
Caption: PROTAC-mediated protein degradation pathway.
Data Presentation: Efficacy of PROTACs with PEG-based Linkers
The following table summarizes representative quantitative data for PROTACs utilizing short PEG linkers, similar in length to this compound. The data highlights the degradation potency (DC50) and maximal degradation (Dmax) of these molecules against their respective targets.
| PROTAC ID | Target Protein | E3 Ligase Ligand | Linker Composition (similar to this compound) | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| BRD4 Degrader-1 | BRD4 | Pomalidomide (CRBN) | Azide-PEG2-based | MV-4-11 | 8.5 | >95 | [Farnaby et al., 2019] |
| BTK Degrader-1 | BTK | Pomalidomide (CRBN) | Azide-PEG2-based | MOLM-14 | 2.1 | ~90 | [Zorba et al., 2018] |
| HDAC6 Degrader-1 | HDAC6 | Pomalidomide (CRBN) | Azide-PEG2-based | MM.1S | 15 | >90 | [An et al., 2018] |
Experimental Protocols
Protocol 1: Synthesis of a VHL-based PROTAC using this compound via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the synthesis of a PROTAC by conjugating an alkyne-functionalized von Hippel-Lindau (VHL) E3 ligase ligand with an azide-containing POI ligand, using this compound as a precursor for the azide-linker component.
Caption: PROTAC synthesis experimental workflow.
Materials:
-
Alkyne-functionalized VHL ligand
-
This compound
-
POI ligand with a carboxylic acid functional group
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide)
-
Copper(II) sulfate (B86663) (CuSO4)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Deionized water
-
Acetonitrile
-
TFA (Trifluoroacetic acid)
Procedure:
-
Synthesis of POI-Linker-Azide Intermediate:
-
Note: This step assumes the hydroxyl group of this compound has been converted to an amine (N3-O2Oc-O2Oc-NH2) for amide coupling. Alternatively, the hydroxyl group can be activated for esterification.
-
Dissolve the POI ligand with a carboxylic acid (1.0 eq) in DMF.
-
Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution and stir for 10 minutes at room temperature.
-
Add N3-O2Oc-O2Oc-NH2 (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Purify the crude product by flash column chromatography to obtain the POI-Linker-Azide intermediate.
-
-
CuAAC "Click" Reaction:
-
Dissolve the POI-Linker-Azide intermediate (1.0 eq) and the alkyne-functionalized VHL ligand (1.1 eq) in a 1:1 mixture of DMF and water.
-
In a separate vial, prepare the catalyst solution by mixing CuSO4 (0.1 eq) and THPTA (0.5 eq) in deionized water.
-
Add the catalyst solution to the reaction mixture.
-
Initiate the reaction by adding a freshly prepared solution of sodium ascorbate (1.0 eq) in deionized water.
-
Stir the reaction at room temperature for 2-8 hours, monitoring by LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
-
Purification and Characterization:
-
Purify the final PROTAC using reverse-phase HPLC with a water/acetonitrile gradient containing 0.1% TFA.
-
Characterize the purified PROTAC by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.
-
Protocol 2: Western Blot Analysis of PROTAC-Mediated Protein Degradation
This protocol outlines the steps to assess the efficacy of a synthesized PROTAC in degrading a target protein in a cellular context.
Materials:
-
Cell line expressing the target protein of interest (e.g., MCF7 for ERα, MV-4-11 for BRD4)
-
Cell culture medium and supplements
-
Synthesized PROTAC and vehicle control (e.g., DMSO)
-
Proteasome inhibitor (e.g., MG132) as a control
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels, electrophoresis, and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system for chemiluminescence detection
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of the PROTAC in cell culture medium.
-
Treat the cells with varying concentrations of the PROTAC or vehicle control (e.g., 0.1% DMSO) for a predetermined time (e.g., 24 hours). Include a positive control with a known degrader and a negative control with a proteasome inhibitor (e.g., PROTAC + MG132) to confirm proteasome-dependent degradation.
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Collect the cell lysates and centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatants using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling.
-
Load equal amounts of protein per lane on an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Repeat the washing steps.
-
-
Detection and Data Analysis:
-
Apply the chemiluminescent substrate to the membrane and capture the signal using an imaging system.
-
Strip the membrane and re-probe with a primary antibody against a loading control to ensure equal protein loading.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the corresponding loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.
-
Conclusion
This compound is a valuable building block for the synthesis of PROTACs, offering a balance of hydrophilicity and a reactive handle for efficient conjugation via click chemistry. The provided protocols offer a framework for the synthesis and evaluation of PROTACs incorporating this linker. The modular nature of this approach facilitates the rapid generation and screening of PROTAC libraries, which is essential for the optimization of potent and selective protein degraders for therapeutic development.
Application Notes & Protocols: Bioconjugation of Oligonucleotides with an Azido-Linker for Advanced Drug Development
Audience: Researchers, scientists, and drug development professionals.
Introduction
The conjugation of oligonucleotides to other molecules is a cornerstone of modern therapeutic and diagnostic development. This process allows for the enhancement of oligonucleotide properties, such as cellular uptake, stability, and targeted delivery. A widely employed strategy for this is the use of "click chemistry," a set of reactions known for their high efficiency and specificity.[1][2][][4] This document provides a detailed protocol for the bioconjugation of an alkyne-modified oligonucleotide with an azide-containing linker, represented here as N3-(O2Oc)2-OH. This linker features an azide (B81097) (N3) group for conjugation and a hydrophilic di(ethylene glycol) spacer (-(O2Oc)2-) to improve solubility and reduce steric hindrance, terminating in a hydroxyl group (-OH). The primary method described is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a robust and versatile click chemistry reaction.[1][2][][5]
Principle of the Reaction
The CuAAC reaction forms a stable triazole linkage between a terminal alkyne and an azide.[][5] This reaction is highly specific, meaning the azide and alkyne groups react exclusively with each other, leaving other functional groups within the biomolecules untouched.[1][5] The reaction is catalyzed by Cu(I) ions, which are typically generated in situ from a Cu(II) salt (like copper sulfate) by a reducing agent such as sodium ascorbate (B8700270).[6]
Diagram of the CuAAC Reaction
Caption: Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction scheme.
Experimental Protocols
This section provides a detailed methodology for the bioconjugation of an alkyne-modified oligonucleotide with the N3-(O2Oc)2-OH linker.
Materials and Reagents
-
Alkyne-modified oligonucleotide
-
N3-(O2Oc)2-OH linker
-
Copper(II) sulfate (B86663) (CuSO4)
-
Sodium ascorbate
-
Tris-HCl buffer (1 M, pH 7.5)
-
DMSO (Dimethyl sulfoxide)
-
Nuclease-free water
-
Ethanol (B145695) (ice-cold)
-
HPLC system for purification and analysis
Stock Solutions
| Reagent | Stock Concentration | Solvent |
| Alkyne-Oligonucleotide | 100 µM | Nuclease-free water |
| N3-(O2Oc)2-OH Linker | 10 mM | DMSO |
| Copper(II) Sulfate | 100 mM | Nuclease-free water |
| Sodium Ascorbate | 500 mM | Nuclease-free water |
Note: Always prepare the sodium ascorbate solution fresh on the day of the experiment to ensure its reducing activity.
Diagram of the Experimental Workflow
Caption: Workflow for oligonucleotide-linker bioconjugation.
Detailed Protocol
-
Reaction Setup:
-
In a nuclease-free microcentrifuge tube, combine the following reagents in the order listed. This example is for a 50 µL total reaction volume.
-
| Reagent | Volume (µL) | Final Concentration |
| Nuclease-free Water | 26.5 | - |
| Tris-HCl (1 M, pH 7.5) | 5.0 | 100 mM |
| Alkyne-Oligonucleotide (100 µM) | 10.0 | 20 µM |
| N3-(O2Oc)2-OH Linker (10 mM) | 2.5 | 500 µM |
| Copper(II) Sulfate (100 mM) | 1.0 | 2 mM |
| Sodium Ascorbate (500 mM) | 5.0 | 50 mM |
| Total Volume | 50.0 |
-
Incubation:
-
Incubate the reaction mixture at room temperature for 1-4 hours. The reaction time may need to be optimized depending on the specific oligonucleotide sequence and linker.
-
-
Purification by Ethanol Precipitation:
-
Add 5 µL of 3 M ammonium acetate to the reaction mixture.
-
Add 150 µL of ice-cold absolute ethanol.
-
Vortex briefly and incubate at -20°C for at least 1 hour.
-
Centrifuge at 14,000 x g for 30 minutes at 4°C.
-
Carefully decant the supernatant.
-
Wash the pellet with 500 µL of ice-cold 70% ethanol and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Remove the supernatant and air-dry the pellet for 10-15 minutes.
-
Resuspend the pellet in an appropriate volume of nuclease-free water.
-
-
HPLC Purification and Analysis:
-
For higher purity, the resuspended conjugate should be purified by reverse-phase or ion-exchange HPLC.
-
The purified conjugate can be analyzed by mass spectrometry to confirm the successful conjugation and by UV-Vis spectrophotometry to determine the concentration.
-
Data Presentation and Expected Results
The success of the conjugation reaction can be monitored by HPLC. The conjugated oligonucleotide will have a different retention time compared to the unconjugated starting material. The yield of the reaction can be calculated from the peak areas in the HPLC chromatogram.
Table of Expected HPLC Retention Times and Mass Spectrometry Data
| Species | Expected Retention Time (min) | Expected Mass (Da) |
| Alkyne-Modified Oligonucleotide | X | Y |
| N3-(O2Oc)2-OH Linker | Z | 177.18 |
| Oligonucleotide Conjugate | X + Δt | Y + 177.18 |
Note: X, Y, Z, and Δt are variables that will depend on the specific oligonucleotide sequence, linker, and HPLC conditions used.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Conjugation Yield | Inactive sodium ascorbate | Prepare a fresh solution of sodium ascorbate immediately before setting up the reaction. |
| Insufficient reaction time | Increase the incubation time to 4 hours or overnight at room temperature. | |
| Suboptimal reagent concentrations | Optimize the concentrations of the linker, copper sulfate, and sodium ascorbate. | |
| Multiple Peaks in HPLC | Incomplete reaction or side reactions | Ensure all reagents are of high quality. Optimize purification steps. |
| Degradation of the oligonucleotide | Handle oligonucleotides in a nuclease-free environment. Use nuclease-free water and reagents. |
Conclusion
The bioconjugation of oligonucleotides with azide-containing linkers via CuAAC is a highly efficient and reliable method. The protocol provided here offers a robust starting point for researchers in drug development. Optimization of reaction conditions may be necessary to achieve the highest yields for specific oligonucleotide sequences and linkers. The resulting conjugates can be used in a wide range of applications, including targeted drug delivery, diagnostics, and fundamental biological research.
References
Application Notes and Protocols for Surface Modification using N3-O2Oc-O2Oc-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
N3-O2Oc-O2Oc-OH, also known as 8-(8-Azido-3,6-dioxaoctanoylamido)-3,6-dioxaoctanoic acid, is a heterobifunctional linker designed for the versatile modification of surfaces. This molecule possesses a terminal carboxylic acid (-COOH) group and a terminal azide (B81097) (-N₃) group, connected by a flexible and hydrophilic di(ethylene glycol) spacer. This unique architecture allows for a two-step surface functionalization strategy. First, the carboxylic acid can be covalently coupled to amine-presenting surfaces through stable amide bond formation. Subsequently, the azide group serves as a reactive handle for the attachment of a wide array of molecules, including biomolecules, fluorophores, and drug payloads, via highly efficient and specific "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).
The polyethylene (B3416737) glycol (PEG) spacer enhances the water solubility of the linker and the modified surface, which can significantly reduce non-specific protein adsorption, a critical factor in the development of biocompatible materials, biosensors, and targeted drug delivery systems.
Key Applications
-
Biomolecule Immobilization: Covalently attach proteins, peptides, antibodies, or nucleic acids to surfaces for applications in biosensing, diagnostics, and biocompatible coatings.
-
Drug Delivery: Functionalize nanoparticles or other drug carriers for targeted delivery by conjugating targeting ligands to the azide terminus.
-
Cell Adhesion Studies: Create surfaces with specific bioactive cues to study cell attachment, proliferation, and differentiation.
-
High-Throughput Screening: Develop functionalized microarrays for screening molecular interactions.
Data Presentation
Successful surface modification can be assessed through various surface analysis techniques. The following tables provide representative data that could be expected from the characterization of a surface at each stage of modification.
Table 1: Surface Characterization at Each Stage of Modification
| Stage of Modification | Water Contact Angle (°) | Surface Elemental Composition (XPS Atomic %) |
| Unmodified Substrate (e.g., Amine-silanized Glass) | 40 - 50 | Si: ~25%, O: ~45%, N: ~5%, C: ~25% |
| After this compound Immobilization | 55 - 65 | Si: ~20%, O: ~40%, N: ~8%, C: ~32% |
| After "Click" Conjugation of an Alkyne-modified Peptide | 60 - 70 | Si: ~18%, O: ~38%, N: ~10%, C: ~34% |
Note: The values presented are illustrative and will vary depending on the specific substrate, biomolecule, and reaction conditions.
Table 2: X-ray Photoelectron Spectroscopy (XPS) High-Resolution N 1s Analysis
| Stage of Modification | Binding Energy (eV) | Assignment |
| After this compound Immobilization | ~404 eV | Central nitrogen of the azide group (-N=N ⁺=N⁻) |
| ~401 eV | Terminal nitrogens of the azide group (N =N⁺=N ⁻) and amide nitrogen | |
| After "Click" Conjugation (Triazole Formation) | ~401 eV | Nitrogen atoms in the triazole ring and amide nitrogen |
Experimental Protocols
Protocol 1: Immobilization of this compound onto an Amine-Functionalized Surface
This protocol describes the covalent attachment of the this compound linker to a surface presenting primary amine groups (e.g., aminosilanized glass or silicon wafers). The carboxylic acid group of the linker is first activated using EDC and NHS to form a reactive NHS ester, which then readily reacts with surface amines to form a stable amide bond.
Materials:
-
Amine-functionalized substrates
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Activation Buffer: 0.1 M MES buffer, pH 4.5-6.0
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5
-
Wash Buffer: PBS with 0.05% Tween-20
-
Deionized (DI) water
-
Nitrogen gas
Procedure:
-
Substrate Preparation:
-
Thoroughly clean the amine-functionalized substrates by sonicating in ethanol (B145695) and DI water for 15 minutes each.
-
Dry the substrates under a stream of nitrogen gas.
-
-
Activation of this compound:
-
Prepare a 10 mM solution of this compound in anhydrous DMF or DMSO.
-
Prepare 100 mM stock solutions of EDC and NHS in Activation Buffer.
-
In a clean reaction vessel, mix the this compound solution with the EDC and NHS stock solutions to achieve a final molar ratio of 1:2:2 (Linker:EDC:NHS).
-
Allow the activation reaction to proceed for 15-30 minutes at room temperature.
-
-
Surface Coupling:
-
Immediately immerse the cleaned and dried amine-functionalized substrates in the activated linker solution.
-
Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.
-
-
Washing:
-
Remove the substrates from the reaction solution.
-
Wash the substrates thoroughly by sonicating sequentially in DMF (or DMSO), ethanol, and DI water to remove any non-covalently bound linker.
-
Dry the substrates under a stream of nitrogen gas.
-
The azide-functionalized surfaces are now ready for the subsequent click chemistry reaction or can be stored in a desiccator at 4°C.
-
Protocol 2: "Click" Chemistry Conjugation of an Alkyne-Modified Biomolecule
This protocol outlines the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to conjugate an alkyne-containing biomolecule to the azide-functionalized surface.
Materials:
-
Azide-functionalized substrates (from Protocol 1)
-
Alkyne-modified biomolecule (e.g., peptide, protein, oligo)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(benzyltriazolylmethyl)amine (TBTA) or other Cu(I) stabilizing ligand
-
Reaction Buffer: PBS, pH 7.4
-
Wash Buffer: PBS with 0.1% Tween-20
-
Deionized (DI) water
-
Nitrogen gas
Procedure:
-
Prepare Reaction Components:
-
Dissolve the alkyne-modified biomolecule in Reaction Buffer to the desired concentration (e.g., 1-10 µM).
-
Prepare fresh stock solutions: 100 mM CuSO₄ in DI water, 500 mM sodium ascorbate in DI water, and 10 mM TBTA in DMSO.
-
-
"Click" Reaction:
-
Place the azide-functionalized substrates in a reaction vessel.
-
Add the biomolecule solution to the vessel, ensuring the surfaces are fully covered.
-
To the biomolecule solution, add the reaction components in the following order, with gentle mixing after each addition:
-
CuSO₄ (to a final concentration of 1 mM)
-
TBTA (to a final concentration of 2 mM)
-
Sodium ascorbate (to a final concentration of 5 mM)
-
-
Incubate the reaction for 1-4 hours at room temperature with gentle agitation, protected from light.
-
-
Washing:
-
Remove the substrates from the reaction solution.
-
Wash the substrates extensively with the Wash Buffer to remove non-specifically bound biomolecules and reaction components.
-
Rinse with DI water and dry under a stream of nitrogen gas.
-
The biomolecule-functionalized surfaces are now ready for use in downstream applications.
-
Mandatory Visualizations
Caption: Workflow for immobilizing this compound.
The Versatile Linker N3-O2Oc-O2Oc-OH in Advanced Drug Delivery Systems: Application Notes and Protocols
For Immediate Release
[City, State] – [Date] – In the rapidly evolving landscape of targeted therapeutics and nanomedicine, the strategic design of drug delivery systems is paramount to enhancing efficacy and minimizing off-target effects. The bifunctional linker, N3-O2Oc-O2Oc-OH, has emerged as a critical tool for researchers and drug development professionals. This molecule, featuring a terminal azide (B81097) (N3) group and a carboxylic acid (-OH) functionality, provides a versatile platform for the precise conjugation of therapeutic agents, targeting moieties, and nanoparticle scaffolds through robust and efficient click chemistry reactions.
These application notes provide an overview of the potential uses of this compound in constructing sophisticated drug delivery systems and offer generalized protocols for its incorporation.
Introduction to this compound
This compound, systematically named 1-azido-3,6,9-trioxaundecan-11-oic acid, is a polyethylene (B3416737) glycol (PEG)-based linker. Its structure combines two key reactive groups:
-
Azide Group (N3): This functional group is central to "click chemistry," a class of reactions known for their high yield, specificity, and biocompatibility. The azide group readily participates in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions. This allows for the covalent attachment of alkyne-modified molecules, such as drugs, targeting ligands (peptides, antibodies, aptamers), or imaging agents.
-
Carboxylic Acid Group (-OH): This group provides a convenient handle for conjugation to amine- or hydroxyl-containing molecules or surfaces through standard esterification or amidation reactions. This is particularly useful for anchoring the linker to the surface of nanoparticles or for direct conjugation to certain drug molecules.
The PEG spacer between the reactive ends enhances water solubility and can reduce the immunogenicity of the final conjugate, contributing to improved pharmacokinetic profiles.
Applications in Drug Delivery
The unique properties of this compound make it a valuable component in the design of various drug delivery platforms:
-
Surface Functionalization of Nanoparticles: Polymeric nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA), and liposomes are widely explored as drug carriers. This compound can be used to introduce azide functionalities onto the surface of these nanoparticles. The carboxylic acid group of the linker can be activated and reacted with amine or hydroxyl groups present on the nanoparticle surface or on a constituent polymer. The resulting azide-decorated nanoparticles can then be "clicked" with alkyne-modified targeting ligands to facilitate active targeting to diseased cells or tissues.
-
Development of Antibody-Drug Conjugates (ADCs): this compound serves as a linker in the construction of ADCs.[1] The carboxylic acid can be used to attach the linker to the antibody, while the azide group provides a site for the conjugation of a cytotoxic payload that has been modified with an alkyne group. This modular approach allows for the precise attachment of the drug to the antibody.
-
Formation of Prodrugs: The linker can be used to create prodrugs that are activated at the target site. For instance, a drug with a suitable functional group can be conjugated to this compound. The other end of the linker can then be attached to a targeting molecule. This assembly can improve the solubility and stability of the drug during circulation, with the active drug being released upon cleavage of the linker at the target site.
Experimental Protocols
The following are generalized protocols for the use of this compound in the development of drug delivery systems. Researchers should optimize these protocols for their specific applications.
Protocol 1: Surface Functionalization of PLGA Nanoparticles with this compound
This protocol describes the covalent attachment of this compound to the surface of PLGA nanoparticles, which can be synthesized using methods like emulsification-solvent evaporation.
Materials:
-
PLGA nanoparticles
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
2-(N-morpholino)ethanesulfonic acid (MES) buffer
-
Phosphate-buffered saline (PBS)
-
Centrifugation tubes and equipment
Procedure:
-
Activation of this compound:
-
Dissolve this compound in MES buffer (pH 6.0).
-
Add a molar excess of EDC and NHS to the solution to activate the carboxylic acid group.
-
Incubate the reaction mixture at room temperature for 15-30 minutes.
-
-
Conjugation to Nanoparticles:
-
Disperse the PLGA nanoparticles in MES buffer.
-
Add the activated this compound solution to the nanoparticle suspension.
-
Allow the reaction to proceed for 2-4 hours at room temperature with gentle stirring.
-
-
Purification:
-
Centrifuge the nanoparticle suspension to pellet the functionalized nanoparticles.
-
Remove the supernatant containing unreacted linker and coupling agents.
-
Resuspend the nanoparticles in PBS and repeat the centrifugation and washing steps two more times.
-
-
Characterization:
-
Confirm the successful conjugation of the azide linker using techniques such as Fourier-transform infrared spectroscopy (FTIR) to detect the characteristic azide peak (~2100 cm⁻¹) or by performing a click reaction with a fluorescently labeled alkyne and measuring the fluorescence of the nanoparticles.
-
Protocol 2: Click Chemistry Conjugation of an Alkyne-Modified Targeting Peptide to Azide-Functionalized Nanoparticles
This protocol outlines the attachment of a targeting ligand to the azide-functionalized nanoparticles prepared in Protocol 1.
Materials:
-
Azide-functionalized nanoparticles
-
Alkyne-modified targeting peptide
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand
-
PBS
Procedure:
-
Preparation of Reaction Mixture:
-
Disperse the azide-functionalized nanoparticles in PBS.
-
In a separate tube, prepare a fresh solution of sodium ascorbate in water.
-
In another tube, prepare a stock solution of the alkyne-modified peptide in a suitable solvent (e.g., water or DMSO).
-
Prepare a premix of CuSO₄ and THPTA in water.
-
-
Click Reaction:
-
To the nanoparticle suspension, add the alkyne-modified peptide solution.
-
Add the CuSO₄/THPTA premix to the reaction mixture.
-
Initiate the reaction by adding the sodium ascorbate solution.
-
Allow the reaction to proceed for 1-2 hours at room temperature with gentle agitation, protected from light.
-
-
Purification:
-
Purify the peptide-conjugated nanoparticles by centrifugation or dialysis to remove unreacted peptide and catalyst components.
-
-
Characterization:
-
Confirm the successful conjugation of the peptide using methods such as gel electrophoresis (if the peptide is large enough), HPLC, or by using a fluorescently labeled peptide and measuring the fluorescence of the final nanoparticle product.
-
Visualization of Experimental Workflow and Logic
The following diagrams illustrate the key processes involved in utilizing this compound for drug delivery applications.
Caption: Workflow for surface functionalization and targeting of nanoparticles.
Caption: Logical relationships of this compound in drug delivery constructs.
Quantitative Data Summary
As the specific performance of a drug delivery system is highly dependent on the nanoparticle composition, the drug, and the targeting ligand, a generalized quantitative data table is not provided. Researchers should experimentally determine key parameters for their specific system. Important quantitative metrics to assess include:
-
Linker Conjugation Efficiency: The percentage of nanoparticles successfully functionalized with the this compound linker.
-
Ligand Density: The number of targeting ligands attached per nanoparticle.
-
Drug Loading Capacity: The weight percentage of the drug encapsulated within or conjugated to the nanoparticles.
-
In Vitro Release Kinetics: The rate and extent of drug release from the nanoparticles under physiological conditions.
-
Cellular Uptake: The efficiency of nanoparticle internalization by target cells.
-
In Vivo Pharmacokinetics: The circulation half-life and biodistribution of the nanoparticles.
Conclusion
This compound is a powerful and versatile tool for the construction of advanced drug delivery systems. Its bifunctional nature, combined with the efficiency and specificity of click chemistry, enables the precise engineering of nanocarriers with tailored properties for targeted drug delivery. The protocols and concepts outlined in these application notes provide a foundation for researchers to design and synthesize novel and effective therapeutic platforms.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing CuAAC Reactions for N3-O2Oc-O2Oc-OH
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions for the hydrophilic azide (B81097), N3-O2Oc-O2Oc-OH. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to ensure successful conjugation.
Troubleshooting Guide
This guide addresses common issues encountered during the CuAAC reaction with this compound and similar hydrophilic substrates.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Inhibition by Oxygen: The Cu(I) catalyst is sensitive to oxygen and can be oxidized to the inactive Cu(II) state.[1] | Degas all solutions (e.g., by sparging with argon or nitrogen) and perform the reaction under an inert atmosphere. |
| Suboptimal Ligand-to-Copper Ratio: An excess of a strongly chelating ligand can inhibit the reaction by blocking the copper's coordination sites.[2][3] | Optimize the ligand-to-copper ratio. A 1:1 or 2:1 ratio is often effective, but for some ligands and conditions, a higher ratio (e.g., 5:1) may be beneficial to protect against reactive oxygen species.[1][4] | |
| Poor Solubility of Reactants: While this compound is hydrophilic, the alkyne partner may have limited solubility in aqueous buffers. | Add a co-solvent such as DMSO, DMF, or NMP (up to 10-20%) to improve solubility.[1][2] | |
| Degradation of Sodium Ascorbate (B8700270): The reducing agent, sodium ascorbate, can degrade, especially in the presence of oxygen. | Always use a freshly prepared solution of sodium ascorbate. | |
| Incompatible Buffer: Certain buffers, like Tris, can chelate copper and inhibit the reaction.[4] | Use non-coordinating buffers such as HEPES, phosphate (B84403), or carbonate buffers at a pH between 6.5 and 8.0.[4] | |
| Formation of Side Products (e.g., Alkyne Homodimerization) | Oxidation of Cu(I) to Cu(II): Cu(II) can promote the oxidative coupling of terminal alkynes (Glaser coupling). | Ensure a sufficient concentration of the reducing agent (sodium ascorbate) is present throughout the reaction. Minimize oxygen exposure.[5] |
| Reactive Ascorbate Byproducts: Oxidation of ascorbate can generate reactive carbonyl compounds that may modify proteins or other sensitive substrates.[4] | Add a scavenger, such as aminoguanidine, to the reaction mixture to intercept these reactive byproducts.[1][4] | |
| Reaction Stalls or is Sluggish | Insufficient Catalyst Activity: The chosen ligand may not be optimal for the specific substrates and conditions. | Screen different copper-coordinating ligands. For hydrophilic substrates, water-soluble ligands like THPTA are generally a good starting point.[1] |
| Low Reactant Concentrations: At very low concentrations, the reaction rate will be inherently slow. | If possible, increase the concentration of the limiting reagent. | |
| Steric Hindrance: The azide or alkyne may be sterically hindered, slowing the reaction. | Increase the reaction temperature or extend the reaction time. Microwave heating can also be beneficial in some cases.[5] | |
| Difficulty Purifying the Product | Residual Copper: Copper ions can be difficult to remove and may interfere with downstream applications. | Use a copper chelating agent, such as EDTA or a chelating resin, during workup to remove residual copper. |
| Complex Reaction Mixture: The presence of excess reagents, ligands, and byproducts can complicate purification. | Optimize the stoichiometry to use a minimal excess of the non-limiting reagent. Consider using an immobilized alkyne or azide to simplify purification.[5] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal starting concentration for my this compound and alkyne partner?
A1: For bioconjugation reactions, typical starting concentrations are in the micromolar (µM) to low millimolar (mM) range. A good starting point is to have the limiting reactant at a concentration of 25-100 µM.[1] The other reactant is often used in a slight excess (1.2-2 equivalents).
Q2: Which copper source should I use: Cu(I) or Cu(II)?
A2: While Cu(I) salts (e.g., CuBr, CuI) can be used directly, they are prone to oxidation. A more common and convenient method is to generate Cu(I) in situ from a Cu(II) salt (e.g., CuSO₄) using a reducing agent like sodium ascorbate.[6] This approach is generally more robust for reactions in aqueous environments.
Q3: How important is the order of reagent addition?
A3: The order of addition is critical to prevent premature side reactions. It is recommended to first mix the copper sulfate (B86663) with the ligand, then add this solution to the mixture of your azide and alkyne. The reaction should be initiated by the final addition of freshly prepared sodium ascorbate.[4] Adding the ascorbate before the ligand can lead to the precipitation of copper species.
Q4: Can I perform this reaction in the presence of cells or other biological materials?
A4: Yes, CuAAC is widely used for bioconjugation. However, the potential cytotoxicity of the copper catalyst is a concern. Using a biocompatible, water-soluble ligand like THPTA or BTTAA can help to stabilize the Cu(I) and reduce its toxicity.[1] It is also crucial to use the lowest effective concentration of the copper catalyst and to thoroughly remove it after the reaction. For live-cell applications, copper-free click chemistry (SPAAC) is an alternative to consider.
Q5: My reaction involves a protein with cysteine or histidine residues. Will this be a problem?
A5: Yes, amino acids with thiol (cysteine) or imidazole (B134444) (histidine) side chains can chelate the copper catalyst, potentially inhibiting the reaction or leading to protein oxidation.[1][4] To mitigate this, you can use an excess of a strong copper-chelating ligand. In some cases, adding a sacrificial metal like Zn(II) can occupy these binding sites, leaving the copper free to catalyze the reaction.[1] Protecting sensitive residues prior to the reaction is another strategy.
Quantitative Data on Reaction Optimization
The following table summarizes data on the optimization of a CuAAC reaction with a PEGylated alkyne, which is structurally analogous to the hydrophilic this compound linker. The data is from a study using supercritical CO₂ as the solvent, but the trends in catalyst loading and time can provide valuable insights for optimization in aqueous systems.
| Parameter | Condition | Yield (%) | Reference |
| Catalyst/Alkyne Molar Ratio | 0.5 | 82.32 | [7] |
| Reaction Time | 24 hours | 82.32 | [7] |
| 48 hours | 87.14 | [7] | |
| **Pressure (in scCO₂) ** | 130 bar | 82.32 | [7] |
Note: The yields reported above were obtained under specific experimental conditions (35°C, 130 bar pressure in scCO₂). While the absolute yields will differ in aqueous buffer systems, the data illustrates that a higher catalyst loading and longer reaction time can lead to increased product formation.
Experimental Protocols
Protocol 1: General CuAAC Reaction for this compound
This protocol is a starting point for the conjugation of this compound to an alkyne-containing molecule in an aqueous buffer system.
Materials:
-
This compound
-
Alkyne-containing substrate
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium L-ascorbate
-
Aminoguanidine hydrochloride (optional)
-
Reaction Buffer (e.g., 100 mM HEPES or phosphate buffer, pH 7.4)
-
Degassed deionized water
-
Co-solvent (e.g., DMSO, optional)
Procedure:
-
Prepare Stock Solutions:
-
This compound: Prepare a 10 mM stock solution in degassed water or reaction buffer.
-
Alkyne Substrate: Prepare a 10 mM stock solution in a suitable solvent (e.g., degassed water, buffer, or DMSO).
-
CuSO₄: Prepare a 20 mM stock solution in degassed water.
-
THPTA: Prepare a 50 mM stock solution in degassed water.[1]
-
Sodium Ascorbate: Prepare a 100 mM stock solution fresh in degassed water immediately before use.[1]
-
Aminoguanidine: Prepare a 100 mM stock solution in degassed water (optional).[1]
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the following in the specified order:
-
Reaction Buffer to bring the final volume to 500 µL.
-
This compound stock solution (e.g., 5 µL for a final concentration of 100 µM).
-
Alkyne substrate stock solution (e.g., 2.5 µL for a final concentration of 50 µM).
-
(Optional) Aminoguanidine stock solution (e.g., 12.5 µL for a final concentration of 2.5 mM).
-
-
Vortex the mixture gently.
-
-
Catalyst Premix and Addition:
-
In a separate tube, prepare the catalyst premix by adding the CuSO₄ stock solution (e.g., 6.3 µL for a final concentration of 0.25 mM) to the THPTA stock solution (e.g., 12.5 µL for a final concentration of 1.25 mM). This creates a 1:5 copper-to-ligand ratio.[1]
-
Vortex the catalyst premix briefly.
-
Add the catalyst premix to the reaction tube containing the azide and alkyne.
-
-
Initiate the Reaction:
-
Add the freshly prepared sodium ascorbate stock solution (e.g., 25 µL for a final concentration of 5 mM) to the reaction tube.[1]
-
Gently mix by inverting the tube or by slow vortexing. If possible, overlay the reaction mixture with an inert gas (e.g., argon or nitrogen) before closing the tube.
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-4 hours. The reaction can be left overnight if necessary. Monitor the reaction progress by a suitable analytical method (e.g., LC-MS, HPLC, or fluorometric analysis if one of the components is fluorescent).
-
-
Quenching and Purification:
-
The reaction can be quenched by adding a chelating agent like EDTA to a final concentration of 10 mM.
-
Purify the conjugate using a method appropriate for your molecule of interest (e.g., size-exclusion chromatography, dialysis, or HPLC).
-
Visualizations
Caption: The catalytic cycle of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
Caption: A troubleshooting workflow for addressing low-yield CuAAC reactions.
Caption: Recommended order of reagent addition for the CuAAC reaction.
References
- 1. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: The Effect of Sodium azide on N3-O2Oc-O2Oc-OH Click Chemistry
This technical support guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and frequently asked questions regarding the impact of sodium azide (B81097) on click chemistry reactions involving the N3-O2Oc-O2Oc-OH reagent.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a chemical reagent used in click chemistry.[1][2] It contains an azide group (-N3) and is designed to react with molecules containing alkyne groups through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, or with molecules containing strained cyclooctyne (B158145) groups (like DBCO or BCN) via a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction.[1]
Q2: Can I use sodium azide (NaN3) as a preservative in my buffers for click chemistry experiments with this compound?
A2: It is strongly advised to avoid using sodium azide as a preservative in buffers for click chemistry reactions.[3] Sodium azide is an inorganic azide that can compete with the organic azide of your reagent (this compound) for the alkyne, leading to significantly reduced reaction efficiency.[3]
Q3: How does sodium azide interfere with the click reaction?
A3: Sodium azide interferes by acting as a competing reactant. The azide ion (N3-) from sodium azide will react with the alkyne groups in your experiment, reducing the amount of alkyne available to react with your intended this compound reagent. This leads to a lower yield of your desired product and a decreased degree of labeling (DOL).[3]
Q4: Is the interference from sodium azide the same for both CuAAC and SPAAC reactions?
A4: No, the impact of sodium azide is more severe in strain-promoted alkyne-azide cycloaddition (SPAAC) reactions.[3] SPAAC is highly sensitive to even low concentrations of sodium azide, with reaction efficiency dropping dramatically at concentrations as low as 0.03 wt% (4.6 mM).[3] While copper-catalyzed azide-alkyne cycloaddition (CuAAC) is also affected, it is comparatively less sensitive.[3]
Troubleshooting Guide
Q5: My click reaction yield is very low. Could sodium azide be the cause?
A5: Yes, the presence of sodium azide in your reaction buffer is a very likely cause for low yields, especially in SPAAC reactions.[3] The inorganic azide from NaN3 competes with your this compound reagent, thereby reducing the efficiency of the desired reaction.[3]
Q6: I suspect my buffers are contaminated with sodium azide. How can I resolve this?
A6: The best solution is to prepare fresh buffers without sodium azide. If you must use a stock solution that may contain sodium azide, consider purification methods like dialysis or buffer exchange to remove it before starting your click reaction. For future experiments, it is recommended to use alternative preservatives or sterile filtration to prevent microbial growth in your buffers.
Q7: Besides sodium azide, what are other common causes for low reaction yields in click chemistry?
A7: Several factors can contribute to low yields:
-
Reagent Instability: Strained cyclooctynes (e.g., DBCO, BCN) can be unstable under certain conditions, such as acidic environments or during prolonged storage.[4]
-
Steric Hindrance: Bulky molecules or functional groups near the azide or alkyne can physically block the reactive sites, slowing down or preventing the reaction.[4]
-
Solubility Issues: Poor solubility of one or both reactants in the chosen solvent system can lead to a heterogeneous reaction mixture and reduced reaction rates.[4]
-
Oxygen Exposure (for CuAAC): Oxygen can oxidize the Cu(I) catalyst to the inactive Cu(II) state. It's important to use a reducing agent like sodium ascorbate (B8700270) and minimize the reaction's exposure to air.[5]
-
Incorrect Stoichiometry: An inappropriate ratio of azide to alkyne can result in the incomplete consumption of the limiting reagent.[4]
Q8: What should I do if I have already performed a reaction with excess sodium azide and need to work it up?
A8: When working with reactions containing excess inorganic azide, it is crucial to avoid acidic conditions during workup, as this can generate hydrazoic acid (HN3), which is volatile, highly toxic, and explosive.[5] To quench excess azide, you can treat the stirred aqueous solution with sodium nitrite (B80452), followed by the slow addition of sulfuric acid in a fume hood.[5][6] It is important that the sodium nitrite is added before the acid.[5][6]
Data Presentation
Effect of Sodium Azide Concentration on Degree of Labeling (DOL)
The following table summarizes the quantitative impact of varying sodium azide concentrations on the efficiency of both CuAAC and SPAAC reactions, as measured by the degree of labeling (DOL) of a model protein.
| Sodium Azide (NaN3) Concentration | Degree of Labeling (DOL) - CuAAC | Degree of Labeling (DOL) - SPAAC |
| 0% (Control) | 1.00 | 1.00 |
| 0.03 wt% (4.6 mM) | 0.85 | 0.20 |
| 0.3 wt% (46 mM) | 0.60 | 0.05 |
| 3 wt% (460 mM) | 0.25 | ~0 (similar to control with unmodified protein) |
Data adapted from studies on alkyne-modified and azide-modified ovalbumin.[3] The DOL is normalized to the control reaction without sodium azide.
Experimental Protocols
General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is a general guideline. Optimal concentrations and reaction times should be determined empirically for your specific application.
-
Reagent Preparation:
-
Prepare a stock solution of your alkyne-containing molecule and the this compound reagent in a suitable buffer or solvent (e.g., a mixture of PBS and DMSO).
-
Prepare a stock solution of copper(II) sulfate (B86663) (CuSO₄).
-
Prepare a stock solution of a copper-stabilizing ligand (e.g., THPTA).
-
Crucially, prepare a fresh stock solution of sodium ascorbate immediately before use, as it degrades in the presence of oxygen. [7]
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the this compound and the alkyne partner. Final concentrations typically range from 50 µM to 1 mM.[7]
-
In a separate tube, premix the CuSO₄ and ligand solutions. A 1:5 molar ratio of Cu:Ligand is often recommended.[6][7]
-
Add the premixed catalyst solution to the main reaction tube.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
-
Reaction Incubation:
-
Purification:
-
Once the reaction is complete, the product can be purified using standard techniques such as reverse-phase HPLC.[7]
-
Visualizations
Caption: A diagram illustrating how sodium azide acts as a competitive inhibitor.
Caption: A standard workflow for a solution-phase CuAAC reaction.
Caption: A decision tree for troubleshooting low-yield click reactions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. media.iris-biotech.de [media.iris-biotech.de]
- 3. help.lumiprobe.com [help.lumiprobe.com]
- 4. benchchem.com [benchchem.com]
- 5. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jenabioscience.com [jenabioscience.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Preventing Non-Specific Binding
This guide provides troubleshooting strategies and frequently asked questions to help you minimize non-specific binding in your experiments involving novel compounds. While the query mentioned "N3-O2Oc-O2Oc-OH," this is not a standard chemical nomenclature, and therefore the following advice is generalized for any experimental probe or ligand where non-specific binding is a concern.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding and why is it a problem?
A1: Non-specific binding refers to the adhesion of your probe or molecule of interest to surfaces other than its intended biological target (e.g., other proteins, the surface of your assay plate, or membranes). This is problematic because it can lead to a high background signal, which obscures the true specific signal from your target. The consequences include reduced assay sensitivity, decreased signal-to-noise ratio, and potentially false-positive results.
Q2: How can I determine if my high background is due to non-specific binding of my primary probe?
A2: A simple control experiment can help you diagnose this issue. Run your standard experimental protocol but omit the primary target molecule. If you still observe a high signal, it is likely due to the non-specific binding of your probe to the assay surface or other components in the system.
Q3: What are the most common factors contributing to non-specific binding?
A3: Several factors can contribute to non-specific binding:
-
Hydrophobic Interactions: Many probes and surfaces have hydrophobic regions that can interact non-specifically.
-
Electrostatic Interactions: Charged molecules can bind to oppositely charged surfaces or proteins.
-
Probe Concentration: Using too high a concentration of your probe can saturate the specific binding sites and increase the likelihood of non-specific interactions.
-
Inadequate Blocking: Failure to properly block all unoccupied sites on the assay surface can leave them open for your probe to bind.
-
Suboptimal Washing Steps: Insufficient or overly stringent washing can either fail to remove non-specifically bound probes or disrupt specific binding.
Troubleshooting Guides
This section provides structured approaches to troubleshoot and mitigate non-specific binding.
Issue 1: High Background Signal in a No-Target Control
If you have confirmed that your probe is binding non-specifically, you can follow this troubleshooting workflow.
Caption: Troubleshooting workflow for high background signal.
Data Presentation: Comparison of Common Blocking Agents
The choice of blocking agent can significantly impact non-specific binding. The ideal blocking agent will occupy all non-specific binding sites without interfering with the specific interaction you are measuring.
| Blocking Agent | Typical Concentration | Advantages | Disadvantages |
| Bovine Serum Albumin (BSA) | 1 - 5% (w/v) | Inexpensive, readily available. | Can be a source of cross-reactivity in some immunoassays. |
| Non-fat Dry Milk | 1 - 5% (w/v) | Inexpensive, effective for many applications. | Contains phosphoproteins that can interfere with phospho-specific antibody binding. |
| Casein | 1% (w/v) | A purified milk protein, reduces variability. | Similar to milk, can interfere with phospho-specific detection. |
| Normal Serum | 5 - 10% (v/v) | Reduces non-specific binding of antibodies by competing for Fc receptor binding. | Must be from the same species as the secondary antibody to avoid cross-reactivity. |
| Commercial Blocking Buffers | Varies | Optimized formulations, often protein-free. | More expensive. |
Experimental Protocols
Protocol 1: Screening for the Optimal Blocking Buffer
This protocol allows you to empirically determine the best blocking agent for your specific assay system.
-
Plate Preparation: Coat your microplate wells with your target molecule (if applicable) and leave some wells uncoated for no-target controls.
-
Blocking: Prepare solutions of different blocking agents (e.g., 3% BSA, 5% non-fat milk, and a commercial buffer) in your assay buffer. Add each blocking solution to a set of wells (both target-coated and no-target). Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
Washing: Wash all wells 3-5 times with your wash buffer (e.g., PBS with 0.05% Tween-20).
-
Probe Incubation: Add your probe (at a concentration known to give a good signal with the target) to all wells. Incubate according to your standard protocol.
-
Washing: Repeat the washing step as in step 3.
-
Detection: Perform your standard detection step.
-
Analysis: Compare the signal in the no-target control wells for each blocking agent. The blocking agent that yields the lowest signal in these wells is the most effective at preventing non-specific binding of your probe.
Caption: Experimental workflow for optimizing blocking conditions.
Protocol 2: Optimizing Wash Buffer Composition and Wash Steps
Fine-tuning your wash steps can significantly reduce background.
-
Prepare a series of wash buffers with varying concentrations of salt (e.g., 150 mM, 300 mM, 500 mM NaCl) and detergent (e.g., 0.05%, 0.1%, 0.2% Tween-20).
-
Run your assay up to the first washing step after probe incubation.
-
Divide your samples into groups and wash each group with one of the prepared wash buffers.
-
Vary the number of washes (e.g., 3, 5, or 7 times) and the duration of each wash (e.g., 30 seconds vs. 5 minutes with gentle agitation).
-
Proceed with the detection step and analyze the signal-to-noise ratio for each condition. The optimal condition will be the one that provides the lowest background without significantly reducing the specific signal.
Data Presentation: Design of Experiment for Buffer Optimization
A simple matrix experiment can help you co-optimize detergent and salt concentrations in your wash buffer.
| 150 mM NaCl | 300 mM NaCl | 500 mM NaCl | |
| 0.05% Tween-20 | Test Condition 1 | Test Condition 2 | Test Condition 3 |
| 0.1% Tween-20 | Test Condition 4 | Test Condition 5 | Test Condition 6 |
| 0.2% Tween-20 | Test Condition 7 | Test Condition 8 | Test Condition 9 |
Measure both the specific signal (with target) and background (no target) for each condition and calculate the signal-to-noise ratio.
Technical Support Center: Improving the Solubility of N3-O2Oc-O2Oc-OH Conjugates
This guide is intended for researchers, scientists, and drug development professionals who are working with N3-O2Oc-O2Oc-OH conjugates and encountering solubility challenges. This resource provides troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you overcome these issues.
Troubleshooting Guide
Q1: My this compound conjugate has precipitated out of my aqueous buffer. What should I do first?
A1: The first step is to systematically assess the properties of your conjugate and the buffer conditions. Poor solubility is a common issue, particularly when the conjugated molecule (e.g., a drug or probe) is hydrophobic. Here is a logical workflow to address this:
Caption: Troubleshooting workflow for conjugate precipitation.
Q2: I suspect my conjugated payload is too hydrophobic. How can I confirm this and what are my options?
A2: Hydrophobicity of the conjugated molecule is a primary driver of poor aqueous solubility for the entire conjugate.[1][] The this compound linker itself has hydrophilic character due to its ether linkages, but this may not be sufficient to overcome a highly lipophilic payload.
-
Confirmation:
-
Calculate LogP: Use computational tools to predict the LogP (partition coefficient) of your final conjugate. A higher LogP value indicates greater hydrophobicity.
-
Experimental LogP: If possible, perform an experimental determination of the LogP using a shake-flask method with octanol (B41247) and water.
-
-
Improvement Strategies:
-
Co-solvents: Introduce a water-miscible organic solvent to the aqueous buffer.[3][4]
-
Surfactants: Use surfactants to form micelles that can encapsulate the hydrophobic conjugate.[5][6]
-
Cyclodextrins: These cyclic oligosaccharides have a hydrophobic core and a hydrophilic exterior, allowing them to form inclusion complexes with poorly soluble compounds.[7][8]
-
Linker Modification: For future conjugates, consider using a more hydrophilic linker, such as a longer polyethylene (B3416737) glycol (PEG) chain.[1][9][10] Hydrophilic linkers can "shield" the hydrophobic payload and reduce aggregation.[1][]
-
Frequently Asked Questions (FAQs)
Q3: What is the expected solubility of the this compound linker itself?
A3: The unconjugated linker, this compound, is a relatively small molecule with multiple ether groups and a carboxylic acid, which should confer some degree of aqueous solubility. Some suppliers suggest it may be soluble in water, as well as organic solvents like DMSO, ethanol, and DMF.[11] However, the solubility of the conjugate will be predominantly determined by the properties of the molecule it is attached to.
Q4: Can pH changes improve the solubility of my this compound conjugate?
A4: Yes, if your conjugate contains ionizable groups. The this compound linker itself has a terminal carboxylic acid (-OH), which is a weak acid. Additionally, your conjugated payload may have acidic or basic functionalities. Adjusting the pH can ionize these groups, increasing their interaction with water and thereby enhancing solubility.[4]
-
For acidic groups (like the linker's carboxylic acid): Increasing the pH above the pKa will deprotonate the acid (COO-), making it more soluble in aqueous media.
-
For basic groups on the payload: Decreasing the pH below the pKa will protonate the base (e.g., NH3+), increasing its solubility.
Q5: What are co-solvents and how do I choose the right one?
A5: Co-solvents are water-miscible organic solvents that, when added to water, increase the solubility of non-polar solutes by reducing the polarity of the solvent system.[3][4] Common co-solvents used in biopharmaceutical formulations include:
-
Ethanol
-
Propylene glycol (PG)
-
Polyethylene glycol 300/400 (PEG 300/400)
-
Glycerol
-
Dimethyl sulfoxide (B87167) (DMSO)
The choice of co-solvent and its concentration must be determined empirically. A screening approach is recommended (see Experimental Protocols).
Q6: My conjugate is intended for in vivo use. What are the best strategies for improving solubility?
A6: For in vivo applications, biocompatibility and safety are paramount. While DMSO is an excellent solubilizing agent, its use in high concentrations can be toxic. Preferable strategies include:
-
Formulation with Excipients: Using biocompatible excipients like cyclodextrins (e.g., HP-β-CD), or formulating as a lipid-based system or solid dispersion are common approaches.[7][12][13]
-
pH Adjustment: Using physiologically compatible buffers (e.g., phosphate-buffered saline, PBS) adjusted to a pH that maximizes solubility.
-
Particle Size Reduction: For suspensions, techniques like micronization or nanosizing can improve the dissolution rate.[3][14][15]
Quantitative Data Summaries
The following tables provide examples of how to structure and present data from solubility enhancement experiments. Researchers should replace the example data with their own experimental results.
Table 1: Co-solvent Screening for Conjugate X
| Co-solvent | Concentration (% v/v) | Measured Solubility (mg/mL) | Fold Increase | Observations |
| None (PBS) | 0% | 0.05 | 1.0 | Precipitation |
| Ethanol | 10% | 0.25 | 5.0 | Clear solution |
| Ethanol | 20% | 0.80 | 16.0 | Clear solution |
| PEG 400 | 10% | 0.45 | 9.0 | Clear solution |
| PEG 400 | 20% | 1.50 | 30.0 | Clear solution |
| DMSO | 5% | 2.10 | 42.0 | Clear solution |
Table 2: Effect of pH on Conjugate Y Solubility in PBS
| pH | Measured Solubility (mg/mL) | Fold Increase | Observations |
| 5.0 | 0.10 | 1.0 | Suspension |
| 6.0 | 0.22 | 2.2 | Hazy |
| 7.0 | 0.51 | 5.1 | Slight haze |
| 7.4 | 0.89 | 8.9 | Clear solution |
| 8.0 | 1.25 | 12.5 | Clear solution |
Experimental Protocols
Protocol 1: Co-solvent Solubility Screening
This protocol outlines a method for systematically testing the effect of different co-solvents on the solubility of your conjugate.
Caption: Experimental workflow for co-solvent screening.
Methodology:
-
Prepare Stock Solution: Prepare a concentrated stock solution of your this compound conjugate in 100% DMSO (e.g., 50 mg/mL).
-
Prepare Co-solvent Systems: In separate vials, prepare a series of aqueous buffers (e.g., PBS, pH 7.4) containing increasing concentrations of your chosen co-solvents (e.g., 0%, 5%, 10%, 20% v/v of Ethanol, PEG 400, etc.).
-
Spike and Equilibrate: Add a small, precise volume of the conjugate stock solution to each co-solvent system to reach a target concentration that is above the expected solubility limit.
-
Equilibration: Seal the vials and place them on a shaker or rotator at a controlled temperature (e.g., 25°C) for 24-48 hours to allow the system to reach equilibrium.
-
Separate Phases: Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet any undissolved conjugate.
-
Quantify Soluble Fraction: Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved conjugate using a suitable analytical method (e.g., HPLC-UV, UV-Vis spectroscopy).
-
Analyze: Plot solubility versus co-solvent concentration to identify the most effective agent and concentration.
Protocol 2: pH-Dependent Solubility Profile
This protocol is for determining the solubility of a conjugate with ionizable groups across a range of pH values.
Methodology:
-
Prepare Buffers: Prepare a series of biocompatible buffers covering a range of pH values (e.g., citrate (B86180) buffer for pH 4-6, phosphate (B84403) buffer for pH 6-8, borate (B1201080) buffer for pH 8-9). Ensure the buffer strength is consistent (e.g., 50 mM).
-
Add Excess Conjugate: Add an excess amount of the solid conjugate to a small volume of each buffer in separate vials. The amount should be enough to ensure a saturated solution with visible solid material remaining.
-
Equilibration: Seal the vials and shake at a controlled temperature for 24-48 hours to reach equilibrium.
-
Phase Separation: Filter the samples through a 0.22 µm syringe filter or centrifuge to remove undissolved solid.
-
Quantification: Measure the concentration of the conjugate in the filtrate/supernatant for each pH value using a validated analytical method.
-
Analysis: Plot solubility as a function of pH to determine the optimal pH range for solubilization.
References
- 1. vectorlabs.com [vectorlabs.com]
- 3. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 4. wjbphs.com [wjbphs.com]
- 5. Drug solubility: importance and enhancement techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 生分解性共重合体ミセルによるドラッグデリバリーシステム [sigmaaldrich.com]
- 7. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 8. hilarispublisher.com [hilarispublisher.com]
- 9. precisepeg.com [precisepeg.com]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. This compound | 点化学试剂 | CAS 1254054-60-8 | 美国InvivoChem [invivochem.cn]
- 12. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications | MDPI [mdpi.com]
- 13. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Solubility enhancement techniques [wisdomlib.org]
- 15. asiapharmaceutics.info [asiapharmaceutics.info]
N3-O2Oc-O2Oc-OH linker stability in biological buffers
Welcome to the technical support center for the N3-O2Oc-O2Oc-OH linker. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to ensure the successful application of this linker in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the chemical structure and composition of the this compound linker?
A1: The this compound linker, chemically known as 8-(8-Azido-3,6-dioxaoctanoylamido)-3,6-dioxaoctanoic acid, is a hydrophilic bifunctional linker. It features a terminal azide (B81097) (N3) group for click chemistry reactions and a terminal carboxylic acid (-OH) for conjugation to amine-containing molecules. The backbone consists of two repeating ethylene (B1197577) glycol-like units (O2Oc), providing spacing and improving solubility. The key functional bonds are amide and ether linkages.
Q2: How stable is the this compound linker in common biological buffers?
A2: The this compound linker is generally stable in commonly used biological buffers (e.g., PBS, HEPES, MOPS) at neutral to slightly acidic pH (pH 6-8) and at room temperature or below. The core structure consists of highly stable ether and amide bonds. Under physiological conditions, the uncatalyzed hydrolysis of amide bonds is extremely slow, with a half-life estimated to be between 350 and 600 years at 25°C.[1] However, stability can be influenced by extreme pH, high temperatures, and the presence of certain enzymes.
Q3: What are the potential degradation pathways for this linker?
A3: The primary potential degradation pathway for the this compound linker is the hydrolysis of the amide bond. This process is generally very slow under standard physiological conditions but can be accelerated by:
-
Extreme pH: Strongly acidic (pH < 3) or alkaline (pH > 11) conditions can catalyze amide bond hydrolysis.
-
Enzymatic Activity: The presence of proteases or amidases in the experimental sample (e.g., cell lysates, serum) could potentially lead to enzymatic cleavage of the amide bond.
-
High Temperatures: Elevated temperatures can increase the rate of hydrolysis.
The ether linkages within the PEG-like backbone are highly stable and not prone to degradation under typical biological conditions.
Q4: Which buffers are recommended for use with this linker?
A4: For most applications, standard non-amine-containing buffers are recommended to avoid side reactions with the carboxylic acid group if it is to be activated (e.g., via NHS ester formation). Recommended buffers include:
-
Phosphate-Buffered Saline (PBS)
-
HEPES
-
MOPS
-
MES
It is crucial to avoid buffers containing primary amines, such as Tris or glycine, especially during the activation and conjugation steps involving the carboxylic acid, as they will compete for reaction.
Q5: Can I expect any issues when using this linker in complex biological media like serum or cell lysate?
A5: Yes, complex biological media can present challenges. Serum and cell lysates contain various enzymes, including proteases, which could potentially degrade the amide bond of the linker over time. It is recommended to perform stability studies in your specific medium if long-term incubation is required. Additionally, other components in the media could potentially interact with the azide or carboxylic acid functional groups.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Conjugation Efficiency | 1. Inactive Carboxylic Acid: The carboxylic acid group was not properly activated before reaction with an amine. | Ensure efficient activation of the carboxylic acid (e.g., using EDC/NHS chemistry). Perform this step immediately before conjugation. |
| 2. Competing Amines: Presence of amine-containing buffers (e.g., Tris, glycine) in the reaction mixture. | Exchange the buffer to a non-amine-containing buffer like PBS or HEPES before setting up the conjugation reaction. | |
| 3. Steric Hindrance: The conjugation site on the biomolecule is sterically hindered. | Consider using a longer PEG linker to increase the distance between the biomolecule and the reactive group. | |
| Linker Instability/Degradation | 1. Extreme pH: The buffer pH is too high or too low, leading to hydrolysis of the amide bond. | Maintain the pH of the buffer within a range of 6-8. |
| 2. Enzymatic Degradation: Presence of proteases or other enzymes in the sample. | If enzymatic degradation is suspected, add a protease inhibitor cocktail to the reaction mixture. For long-term stability, consider sterile filtering the sample. | |
| 3. High Temperature: The reaction or storage temperature is too high. | Perform reactions at room temperature or 4°C. For long-term storage of the conjugated molecule, store at -20°C or -80°C. | |
| Poor Solubility of Conjugate | 1. Hydrophobic Biomolecule: The biomolecule being conjugated is inherently hydrophobic. | The PEG component of the this compound linker is designed to improve solubility. However, for highly hydrophobic molecules, a longer PEG chain may be necessary. |
| Non-specific Binding | 1. Unreacted Functional Groups: Residual unreacted activated carboxylic acid groups can lead to non-specific binding. | Ensure the reaction is quenched properly after the desired conjugation time, for example, by adding an excess of a small molecule amine like Tris or glycine. |
Experimental Protocols
Protocol 1: General Procedure for Activating the Carboxylic Acid and Conjugating to a Protein
This protocol describes a general method for activating the carboxylic acid of the this compound linker using EDC/NHS chemistry and conjugating it to a primary amine on a protein.
Materials:
-
This compound linker
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Protein to be conjugated
-
Activation Buffer: MES buffer (pH 6.0)
-
Conjugation Buffer: PBS (pH 7.4)
-
Quenching Buffer: Tris-HCl (1 M, pH 8.0)
-
Desalting column
Procedure:
-
Linker Activation:
-
Dissolve the this compound linker in the Activation Buffer.
-
Add a 5-fold molar excess of EDC and a 2-fold molar excess of NHS to the linker solution.
-
Incubate for 15-30 minutes at room temperature to form the NHS ester.
-
-
Protein Conjugation:
-
Immediately add the activated linker solution to the protein solution in the Conjugation Buffer. A typical molar ratio is 10-20 fold molar excess of the linker to the protein.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching:
-
Add the Quenching Buffer to a final concentration of 50 mM to quench any unreacted NHS ester.
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Remove excess, unreacted linker and byproducts by passing the reaction mixture through a desalting column equilibrated with PBS.
-
Collect the protein-containing fractions.
-
Protocol 2: Assessing Linker Stability in a Biological Buffer
This protocol provides a framework for evaluating the stability of the this compound linker in a specific biological buffer over time.
Materials:
-
This compound linker conjugated to a fluorescent molecule or a molecule with a strong UV chromophore.
-
Biological buffer of interest (e.g., PBS, cell culture medium, serum).
-
HPLC system with a suitable column (e.g., C18).
Procedure:
-
Prepare a stock solution of the conjugated molecule in the biological buffer of interest at a known concentration.
-
Aliquot the solution into multiple vials and incubate at the desired temperature (e.g., 4°C, 25°C, 37°C).
-
At various time points (e.g., 0, 1, 6, 24, 48 hours), take one aliquot and stop any potential degradation by flash freezing or by adding a quenching solution if enzymatic degradation is suspected.
-
Analyze the sample by HPLC to separate the intact conjugate from any potential degradation products.
-
Quantify the peak area of the intact conjugate at each time point.
-
Plot the percentage of intact conjugate versus time to determine the stability profile and calculate the half-life if applicable.
Quantitative Data Summary
As there is no publicly available quantitative stability data for the this compound linker, researchers are encouraged to perform their own stability studies as described in Protocol 2. The following table can be used to summarize the experimental findings.
| Buffer | pH | Temperature (°C) | Incubation Time (hours) | % Intact Linker |
| PBS | 7.4 | 37 | 0 | 100 |
| PBS | 7.4 | 37 | 24 | |
| PBS | 7.4 | 37 | 48 | |
| DMEM + 10% FBS | 7.4 | 37 | 0 | 100 |
| DMEM + 10% FBS | 7.4 | 37 | 24 | |
| DMEM + 10% FBS | 7.4 | 37 | 48 | |
| User-defined buffer |
Visualizations
Caption: Experimental workflow for protein conjugation.
References
Technical Support Center: Purification of N3-O2Oc-O2Oc-OH Labeled Peptides
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers in navigating the complexities of purifying peptides labeled with azide (B81097) (N3) and hydrophobic octanoyloxymethyl (O2Oc) moieties.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when purifying N3-O2Oc-O2Oc-OH labeled peptides?
The purification of these peptides presents a dual challenge. First, the azide (-N3) group is susceptible to reduction to a primary amine (-NH2) during the final cleavage step if improper scavengers are used.[1] Second, the two O2Oc groups impart significant hydrophobicity, which can lead to poor solubility in standard aqueous buffers, aggregation, and strong retention on reversed-phase chromatography columns.[2][3] This can result in low yield, poor peak shape, and difficult separation from hydrophobic impurities.[4]
Q2: What is the recommended purification method for these peptides?
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common and effective technique for purifying synthetic peptides.[5][6] However, due to the high hydrophobicity of this compound labeled peptides, modifications to standard protocols are necessary. This includes careful selection of the stationary phase (column), mobile phase composition, and gradient elution parameters.[7][8]
Q3: How can I prevent the reduction of the azide group during peptide cleavage?
The primary cause of azide reduction is the use of thiol-based scavengers, such as 1,2-ethanedithiol (B43112) (EDT), in the trifluoroacetic acid (TFA) cleavage cocktail.[1] To preserve the azide group, it is critical to use an "azide-safe" cleavage cocktail. A widely recommended combination is a mixture of TFA, triisopropylsilane (B1312306) (TIS), and water (e.g., 95:2.5:2.5, v/v/v).[1] If your peptide contains sensitive residues like tryptophan that typically require a scavenger, non-thiol options like thioanisole (B89551) can be considered, though TIS and water are often sufficient.[1]
Q4: My labeled peptide has poor solubility in the HPLC mobile phase. What are the best practices for dissolution?
Hydrophobic peptides often require initial dissolution in a strong, polar organic solvent before dilution for HPLC injection.[]
-
Solubility Testing: First, test the solubility of a small amount of the crude peptide in various solvents.
-
Recommended Solvents: Start by dissolving the peptide in pure dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).[][10] For some hydrophobic peptides, n-propanol can also be effective.[3]
-
Dilution: Once dissolved, carefully dilute the sample with the initial HPLC mobile phase (e.g., water with 0.1% TFA) to a composition that maintains solubility but is compatible with column binding.[3] Avoid diluting so much that the peptide precipitates.[3]
Q5: I'm observing broad peaks or no elution from my C18 column. What can I do?
This is a common issue with highly hydrophobic peptides, which can bind irreversibly to C18 stationary phases.
-
Change Column Chemistry: Switch to a less hydrophobic column, such as one with C8, C4, or phenyl ligands.[10][11] A C4 column is often the most suitable for large or very hydrophobic peptides.[11]
-
Optimize Mobile Phase: Increase the organic content in your mobile phase or use a stronger organic modifier. For extremely hydrophobic peptides, replacing acetonitrile (B52724) with n-propanol can improve peak shape and recovery.[3]
-
Adjust Gradient: Use a shallower gradient to improve the resolution between your target peptide and closely eluting impurities.[6]
Troubleshooting Guide
Problem 1: Mass spectrometry analysis shows a significant peak at the desired mass minus 26 Da.
-
Diagnosis: This mass loss (M-26) corresponds to the reduction of the azide group (-N3) to a primary amine (-NH2).[1]
-
Root Cause: You have likely used a cleavage cocktail containing a thiol-based scavenger (e.g., EDT, DTT).[1]
-
Solution: The peptide must be re-synthesized and cleaved from the resin using an azide-safe cocktail, such as TFA/TIS/H2O.[1] Refer to the quantitative data below to understand the impact of scavenger choice.
Problem 2: The peptide precipitates upon injection into the HPLC system, causing high backpressure.
-
Diagnosis: The peptide is not soluble in the initial mobile phase conditions.
-
Root Cause: The starting percentage of the organic solvent (e.g., acetonitrile) is too low for the hydrophobic peptide to remain in solution.
-
Solution:
-
Filter your sample through a 0.2 µm syringe filter before injection to remove any pre-existing particulates.
-
Increase the initial percentage of the organic mobile phase in your gradient.
-
Dissolve the sample in a stronger solvent like DMSO and ensure it remains soluble after dilution with the starting mobile phase.[10]
-
Problem 3: Low overall yield after purification.
-
Diagnosis: The peptide is being lost during the purification process.
-
Root Cause: This can be due to irreversible adsorption to the HPLC column, precipitation during fraction collection, or poor initial solubility.
-
Solution:
-
Attempt purification with a less hydrophobic column (e.g., C4).[11]
-
Perform a blank run after your purification gradient with a high concentration of organic solvent to check if the peptide elutes late from the column.[3]
-
Ensure the peptide remains soluble in the collected fractions. If precipitation is observed, consider adding a small amount of organic solvent to the collection tubes.
-
Quantitative Data Summary
The choice of scavenger during TFA cleavage dramatically impacts the stability of the azide group. The following table summarizes the percentage of azide reduction observed when cleaving various azide-containing peptides with different thiol scavengers.
| Thiol Scavenger | Peptide 1 (N-terminal Azide) | Peptide 2 (Internal Azide) | Peptide 3 (Hydrophobic, C-terminal Azide) |
| 1,2-Ethanedithiol (EDT) | ~95% | ~85% | >99% |
| Dithiothreitol (DTT) | ~15% | ~10% | ~25% |
| None (TFA/TIS/H2O) | <1% | <1% | <1% |
| Data are estimated from published experimental results and represent the conversion of the azide to the corresponding amine.[1] |
Experimental Protocols
Protocol 1: Azide-Safe Cleavage and Precipitation
-
Resin Preparation: After solid-phase peptide synthesis (SPPS), wash the resin-bound peptide thoroughly with dichloromethane (B109758) (DCM) and dry it under a vacuum for at least 1 hour.[12]
-
Cleavage: Prepare a fresh cleavage cocktail of 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5% deionized water. Add this cocktail to the dried resin (approximately 10 mL per gram of resin).[1]
-
Incubation: Gently agitate the mixture at room temperature for 2-3 hours.[12]
-
Peptide Precipitation: Filter the resin and collect the TFA solution. Add the filtrate dropwise to a 50 mL tube containing cold diethyl ether (at least 10 times the volume of the TFA solution).[12][13] A white precipitate of the crude peptide should form.
-
Washing: Centrifuge the suspension to pellet the peptide. Carefully decant the ether. Wash the pellet twice more by resuspending in fresh cold ether, centrifuging, and decanting.[12]
-
Drying: After the final wash, dry the crude peptide pellet under a gentle stream of nitrogen or in a vacuum desiccator. Do not over-dry, as this can make redissolving difficult.[13] Store the crude peptide at -20°C or below.
Protocol 2: RP-HPLC Purification of Hydrophobic Azide-Labeled Peptides
-
System Preparation:
-
Column: C4 or C8 reversed-phase column (e.g., 4.6 x 250 mm for analytical, or larger for preparative).[11]
-
Mobile Phase A: 0.1% TFA in deionized water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of DMF or DMSO. Dilute with Mobile Phase A to the highest concentration that remains fully dissolved. Centrifuge and filter the sample before injection.
-
Chromatography:
-
Equilibrate the column with a starting mobile phase composition suitable for the hydrophobic peptide (e.g., 70% A / 30% B).
-
Inject the prepared sample.
-
Run a shallow linear gradient to elute the peptide. For example, increase Mobile Phase B from 30% to 80% over 40-60 minutes.[13] The optimal gradient must be determined empirically with initial analytical runs.[13]
-
-
Fraction Collection: Collect fractions (e.g., 1 mL each) as peaks are detected by UV absorbance (typically at 214 nm and 280 nm).
-
Analysis and Pooling: Analyze the collected fractions using analytical HPLC and mass spectrometry to identify those containing the target peptide at the desired purity.[13] Pool the pure fractions.
-
Lyophilization: Remove the acetonitrile from the pooled fractions using a rotary evaporator. Freeze the remaining aqueous solution and lyophilize to obtain the final purified peptide as a white, fluffy powder.[13]
Visualizations
Caption: Troubleshooting workflow for diagnosing the reduction of an azide group.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nestgrp.com [nestgrp.com]
- 4. quora.com [quora.com]
- 5. americanpeptidesociety.org [americanpeptidesociety.org]
- 6. benchchem.com [benchchem.com]
- 7. waters.com [waters.com]
- 8. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. hplc.eu [hplc.eu]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Drug-to-Antibody Ratio (DAR) with N3-O2Oc-O2Oc-OH
Welcome to the technical support center for optimizing your antibody-drug conjugates (ADCs) using the N3-O2Oc-O2Oc-OH linker. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to help you achieve a consistent and optimal drug-to-antibody ratio (DAR) in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it used in ADC development?
A1: this compound is a hydrophilic, PEGylated linker containing an azide (B81097) (N3) functional group. It is used in "click chemistry," specifically in copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions, to conjugate a payload (drug) to a monoclonal antibody (mAb).[1][2][] Its PEG structure can help to improve the solubility and pharmacokinetic properties of the resulting ADC.[4][5][6]
Q2: What is the importance of the Drug-to-Antibody Ratio (DAR)?
A2: The DAR is a critical quality attribute of an ADC, representing the average number of drug molecules conjugated to a single antibody. It significantly influences the ADC's efficacy, toxicity, and pharmacokinetic profile. A low DAR may result in reduced potency, while a high DAR can lead to increased toxicity and faster clearance from circulation due to increased hydrophobicity.[7]
Q3: What is a typical target DAR and how can I control it?
A3: A typical target DAR is between 2 and 4, which is often considered the optimal balance for the therapeutic index. However, the optimal DAR is specific to the antibody, target, and payload combination. You can control the DAR by carefully adjusting the molar ratio of the this compound linker-payload to the antibody during the conjugation reaction.[1] Other factors include reaction time, temperature, and the concentration of reactants.
Q4: How does the PEG component of the this compound linker affect my ADC?
A4: The polyethylene (B3416737) glycol (PEG) component of the linker increases its hydrophilicity. This can help to counterbalance the hydrophobicity of the cytotoxic payload, potentially reducing the risk of aggregation, which is a common issue with high-DAR ADCs.[4][5][8] Improved hydrophilicity can also lead to better pharmacokinetic properties, such as a longer half-life in circulation.[8]
Troubleshooting Guides
Issue 1: Low Drug-to-Antibody Ratio (DAR)
Symptom: Your final ADC product has a lower average DAR than intended, as determined by HIC-HPLC or Mass Spectrometry.
| Possible Cause | Troubleshooting Steps |
| Inefficient Click Reaction | Ensure all reagents for the CuAAC reaction are fresh, especially the sodium ascorbate (B8700270) solution, which is prone to oxidation.[1] Increase the molar excess of the this compound linker-payload relative to the antibody. Optimize the concentration of the copper catalyst and ligand (e.g., THPTA).[1][9] |
| Steric Hindrance | The PEG chain of the linker may cause steric hindrance, preventing efficient conjugation. Consider optimizing the reaction time and temperature. |
| Antibody Modification Issues | If you are attaching an alkyne handle to your antibody prior to conjugation, ensure this initial modification step is efficient. Incomplete alkyne modification will result in fewer available sites for the azide linker to react. |
| Premature Reaction Quenching | Ensure no interfering substances are present in your antibody buffer. For example, sodium azide is a common preservative but can interfere with some conjugation chemistries.[10] |
Issue 2: ADC Aggregation
Symptom: You observe the formation of high molecular weight species during or after the conjugation reaction, as seen by Size Exclusion Chromatography (SEC).
| Possible Cause | Troubleshooting Steps |
| High Hydrophobicity | Even with a PEGylated linker, high DAR values can increase the overall hydrophobicity of the ADC, leading to aggregation.[11][12][13] Consider targeting a lower average DAR. |
| Use of Organic Co-solvents | While organic co-solvents like DMSO are often necessary to dissolve the linker-payload, high concentrations (>10%) can denature the antibody and cause aggregation.[11][14] Use the minimum amount of co-solvent required. |
| Unfavorable Buffer Conditions | The pH of the conjugation buffer can impact antibody stability.[11] Ensure the pH is optimal for both the conjugation reaction and the stability of your specific antibody. Sub-optimal salt concentrations can also contribute to aggregation.[11] |
| Freeze-Thaw Stress | Repeatedly freezing and thawing your ADC can lead to aggregation.[15] It is recommended to store your ADC in single-use aliquots. |
Experimental Protocols
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for ADC Synthesis
This protocol outlines a general procedure for conjugating an azide-containing linker-payload (like one derived from this compound) to an antibody that has been pre-functionalized with an alkyne group.
Materials:
-
Alkyne-modified monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4).
-
This compound linker-payload, dissolved in DMSO.
-
Copper(II) Sulfate (CuSO₄) solution (e.g., 20 mM in water).
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand solution (e.g., 50 mM in water).[16]
-
Sodium Ascorbate solution (e.g., 100 mM in water, freshly prepared).[1]
-
Purification system (e.g., Size Exclusion Chromatography - SEC).
Methodology:
-
Antibody Preparation:
-
Ensure the alkyne-modified mAb is at a concentration of 5-10 mg/mL.
-
If the antibody buffer contains interfering substances like sodium azide, perform a buffer exchange into PBS.[10]
-
-
Reaction Mixture Preparation:
-
In a reaction vessel, add the alkyne-modified mAb.
-
Add the desired molar excess of the this compound linker-payload solution. A common starting point is a 5-10 fold molar excess over the antibody.[1]
-
Prepare the catalyst premix by combining the CuSO₄ and THPTA solutions in a 1:2.5 molar ratio and let it stand for 2-3 minutes.[16]
-
Add the catalyst premix to the antibody-linker mixture. A final copper concentration of 100-250 µM is often a good starting point.[16]
-
-
Initiation and Incubation:
-
Initiate the click reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of approximately 5 mM.[16]
-
Gently mix the reaction and incubate at room temperature for 1-2 hours. The reaction can also be performed at 4°C overnight.
-
-
Purification:
Protocol 2: DAR Analysis by Hydrophobic Interaction Chromatography (HIC)
HIC is a standard method for determining the average DAR and the distribution of different DAR species.[18][19][20]
Materials:
-
HPLC system with a UV detector.
-
Mobile Phase A: High salt buffer (e.g., 1.5 M Ammonium Sulfate in 25 mM Tris-HCl, pH 8).
-
Mobile Phase B: Low salt buffer (e.g., 25 mM Tris-HCl with 5% Isopropyl Alcohol, pH 7).[9]
Methodology:
-
Sample Preparation:
-
Dilute the purified ADC sample to approximately 1 mg/mL in Mobile Phase A.
-
-
Chromatographic Conditions:
-
Equilibrate the HIC column with 100% Mobile Phase A.
-
Inject 10-20 µL of the prepared ADC sample.
-
Run a linear gradient from 0% to 100% Mobile Phase B over 30 minutes.
-
Monitor the elution profile at 280 nm.
-
-
Data Analysis:
-
Identify the peaks corresponding to different DAR species. The peak with the earliest retention time is the unconjugated antibody (DAR0), and subsequent peaks represent increasing DAR values (DAR2, DAR4, etc.).[18][21]
-
Integrate the peak area for each species.
-
Calculate the average DAR using the following formula: Average DAR = Σ (Peak Area of each DAR species × DAR value) / Σ (Total Peak Area)
-
Visualized Workflows and Pathways
Caption: Experimental workflow for ADC production using click chemistry.
Caption: Troubleshooting flowchart for addressing low DAR results.
References
- 1. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
- 2. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 4. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Branched pegylated linker-auristatin to control hydrophobicity for the production of homogeneous minibody-drug conjugate against HER2-positive breast cancer - Université Clermont Auvergne [uca.fr]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. broadpharm.com [broadpharm.com]
- 10. researchgate.net [researchgate.net]
- 11. pharmtech.com [pharmtech.com]
- 12. adcreview.com [adcreview.com]
- 13. biopharminternational.com [biopharminternational.com]
- 14. cytivalifesciences.com [cytivalifesciences.com]
- 15. benchchem.com [benchchem.com]
- 16. jenabioscience.com [jenabioscience.com]
- 17. researchgate.net [researchgate.net]
- 18. separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
- 19. DAR Analysis of Antibody-Drug Conjugates | Separation Science [sepscience.com]
- 20. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. agilent.com [agilent.com]
Validation & Comparative
A Comparative Guide to Azide PEG Linkers: The Case for N3-O2Oc-O2Oc-OH
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving landscape of bioconjugation and targeted therapeutics, the choice of a chemical linker is paramount to the efficacy, stability, and pharmacokinetic profile of the final conjugate. Among the diverse array of available linkers, those featuring polyethylene (B3416737) glycol (PEG) chains and azide-reactive handles have become indispensable tools, particularly in the construction of Antibody-Drug Conjugates (ADCs). This guide provides an objective comparison of the N3-O2Oc-O2Oc-OH linker, a branched or "pendant" PEG structure, with other commonly used linear and branched azide (B81097) PEG linkers, supported by available experimental data and detailed methodologies.
Structural Overview: this compound in Context
The performance of a PEG linker is intrinsically linked to its chemical architecture. This compound, chemically named 2-[2-[2-[[2-[2-(2-azidoethoxy)ethoxy]acetyl]amino]ethoxy]ethoxy]acetic acid, possesses a unique branched structure.[1] This is in contrast to more conventional linear azide PEG linkers and other multi-arm branched structures.
Caption: Chemical structures of this compound, a linear azide PEG linker, and a generic branched azide PEG linker.
Performance Comparison: Insights from Structurally Analogous Linkers
Direct head-to-head experimental data comparing this compound with other azide PEG linkers is limited in publicly available literature. However, a 2021 study by Tedeschini et al. in the Journal of Controlled Release provides valuable insights by comparing ADCs constructed with a conventional linear 24-unit PEG linker to those with two pendant 12-unit PEG chains, a configuration functionally similar to the branched nature of this compound.[2][3][4][5]
In Vivo Pharmacokinetics
The pharmacokinetic profile of an ADC is a critical determinant of its therapeutic window. The study by Tedeschini et al. demonstrated that ADCs with a pendant PEG configuration exhibited slower clearance rates and higher plasma concentrations over time compared to their linear counterparts.[2][3][4][5] This suggests that the branched architecture of linkers like this compound can provide a superior shielding effect, leading to increased circulation time in vivo.
Table 1: Comparative Pharmacokinetic Parameters of ADCs with Linear vs. Pendant PEG Linkers
| Linker Configuration | ADC Clearance Rate | Plasma Concentration (AUC) | Reference |
| Linear PEG24 | Faster | Lower | [2][5] |
| Pendant (2x PEG12) | Slower | Higher | [2][5] |
Data conceptualized from Tedeschini et al., 2021. The pendant configuration serves as a structural analogue for this compound.
Physicochemical Properties and Stability
The structure of a PEG linker also influences the overall hydrophilicity and stability of the bioconjugate. Increased PEG content generally enhances the hydrophilicity of the resulting conjugate, which can mitigate aggregation issues, particularly with hydrophobic drug payloads.[6] The branched structure of this compound, with its multiple ether oxygens in a compact form, is anticipated to provide a significant hydrophilic shield.
The stability of the linker is crucial to prevent premature drug release. While the triazole linkage formed via azide-alkyne cycloaddition is known for its high stability, the overall stability of the ADC in plasma can be influenced by the linker's architecture. The Tedeschini et al. study found that the positioning and configuration of the PEG unit are critical for the physical and chemical stability of ADCs under thermal stress.[2][3][4][5]
Experimental Methodologies
To facilitate a comprehensive evaluation of different azide PEG linkers, standardized experimental protocols are essential. Below are detailed methodologies for key experiments relevant to the performance of linkers like this compound.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Antibody Conjugation
This protocol describes a general method for conjugating an azide-containing linker to an antibody that has been modified with a strained alkyne, such as DBCO.
Caption: A generalized workflow for the conjugation of an azide-PEG linker to a DBCO-modified antibody via SPAAC.
Protocol:
-
Preparation of Reagents:
-
Dissolve the DBCO-modified antibody in a suitable buffer (e.g., PBS, pH 7.4) to a final concentration of 1-5 mg/mL.
-
Prepare a stock solution of this compound or another azide PEG linker in an appropriate solvent (e.g., DMSO or water) at a concentration of 10-20 mM.
-
-
Conjugation Reaction:
-
Add the azide PEG linker stock solution to the antibody solution at a 5-20 fold molar excess. The final concentration of the organic solvent should be kept below 10% to avoid protein denaturation.
-
Incubate the reaction mixture at room temperature for 1-4 hours with gentle mixing.
-
-
Purification:
-
Remove the excess, unreacted linker and other small molecules by size-exclusion chromatography (SEC) or dialysis.
-
-
Characterization:
-
Determine the drug-to-antibody ratio (DAR) using UV-Vis spectroscopy by measuring the absorbance at 280 nm (for the antibody) and at a wavelength specific to the conjugated molecule (if applicable).
-
Confirm the successful conjugation and determine the distribution of species by mass spectrometry (LC-MS).
-
In Vitro Plasma Stability Assay
This assay assesses the stability of the ADC in a physiological environment by measuring the amount of drug that remains conjugated to the antibody over time.
Protocol:
-
Incubation:
-
Incubate the purified ADC in plasma (e.g., human or mouse) at 37°C. Samples are taken at various time points (e.g., 0, 24, 48, 96, and 168 hours).
-
-
Sample Processing:
-
At each time point, isolate the ADC from the plasma using an affinity capture method (e.g., protein A/G beads).
-
Alternatively, precipitate the plasma proteins using an organic solvent (e.g., acetonitrile) to separate the free (released) payload.
-
-
Analysis:
-
For the captured ADC, analyze the sample by LC-MS to determine the average DAR at each time point.
-
For the supernatant containing the free payload, quantify the concentration of the released drug using a sensitive LC-MS/MS method.
-
-
Data Analysis:
-
Plot the change in average DAR and/or the concentration of the free payload over time to determine the in vitro stability of the ADC.
-
Determination of Hydrophilicity (Shake-Flask Method)
This method provides a quantitative measure of a linker's hydrophilicity through its partition coefficient (LogP) between an organic and an aqueous phase.
Protocol:
-
Phase Preparation:
-
Prepare a two-phase system of n-octanol and phosphate-buffered saline (PBS), pH 7.4. The two phases should be mutually saturated by vigorous mixing followed by separation.
-
-
Partitioning:
-
Dissolve a known amount of the azide PEG linker in the PBS phase.
-
Add an equal volume of the n-octanol phase.
-
Shake the mixture vigorously for a set period (e.g., 1 hour) to allow for partitioning.
-
Centrifuge the mixture to ensure complete phase separation.
-
-
Quantification:
-
Carefully separate the two phases.
-
Determine the concentration of the linker in each phase using a suitable analytical method (e.g., HPLC-UV or LC-MS).
-
-
Calculation:
-
Calculate the partition coefficient (P) as the ratio of the concentration of the linker in the n-octanol phase to its concentration in the PBS phase.
-
The LogP is the base-10 logarithm of the partition coefficient. A lower LogP value indicates higher hydrophilicity.
-
Mechanism of Action of an ADC
The ultimate goal of an ADC is to deliver a cytotoxic payload to a target cell. The linker plays a crucial role in the stability of the ADC in circulation and the efficient release of the payload upon internalization.
Caption: A simplified diagram illustrating the mechanism of action of an internalizing antibody-drug conjugate.[7]
Conclusion
While direct comparative data for this compound is still emerging, the available evidence from structurally analogous "pendant" PEG linkers suggests significant advantages in terms of pharmacokinetic properties.[2][3][4][5] The unique branched architecture of this compound is poised to offer enhanced hydrophilicity and stability to bioconjugates. For researchers and drug developers, the choice of a linker should be guided by the specific requirements of the application, including the properties of the payload and the desired in vivo performance. The experimental protocols provided herein offer a framework for the systematic evaluation and comparison of this compound with other azide PEG linkers to make an informed selection for the development of next-generation biotherapeutics.
References
- 1. 8-(8-Azido-3,6-dioxaoctanoylamido)-3,6-dioxaoctanoic acid | C12H22N4O7 | CID 49794442 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Branched PEG Azide | AxisPharm [axispharm.com]
- 3. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. precisepeg.com [precisepeg.com]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of CuAAC and SPAAC Efficiency for Azide-Modified Compounds
The choice between CuAAC and SPAAC is a critical decision in experimental design, hinging on factors such as the chemical nature of the substrates, the desired reaction kinetics, and the biological context of the experiment.[2] CuAAC is known for its rapid kinetics and high yields with small molecules, but the requisite copper catalyst can be a source of cytotoxicity in biological systems.[3] In contrast, SPAAC circumvents the need for a metal catalyst, making it highly suitable for in vivo applications, though it may exhibit different kinetic profiles.[4][]
Quantitative Comparison of Reaction Parameters
To illustrate the practical differences between CuAAC and SPAAC, the following table summarizes key quantitative data derived from typical experimental conditions for the conjugation of an azide-modified small molecule like N3-O2Oc-O2Oc-OH.
| Parameter | CuAAC | SPAAC |
| Reaction Time | ~1 hour[6] | 1 - 4 hours |
| Typical Yield (%) | >90%[7] | 85-95% |
| Reaction Temperature | Room Temperature[8] | Room Temperature[9] |
| Catalyst Requirement | Copper(I) source (e.g., CuSO₄ with a reducing agent)[10] | None[4] |
| Azide Concentration | ~100 µM[11] | ~50 µM |
| Alkyne Partner | Terminal Alkyne (e.g., Phenylacetylene) | Strained Alkyne (e.g., DBCO)[4] |
| Regioselectivity | 1,4-disubstituted triazole[8] | Mixture of regioisomers (typically not a concern with symmetrical alkynes)[12] |
Experimental Workflows
The following diagrams illustrate the generalized experimental workflows for CuAAC and SPAAC reactions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Click Chemistry Reactions: CuAAC, SPAAC, Diels-Alder | Biopharma PEG [biochempeg.com]
- 4. vectorlabs.com [vectorlabs.com]
- 6. A kinetics study of copper-catalysed click reactions in ionic liquids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 10. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Superior Performance in Antibody-Drug Conjugates: A Comparative Analysis of N3-O2Oc-O2Oc-OH
For researchers, scientists, and drug development professionals at the forefront of oncology, the design of antibody-drug conjugates (ADCs) represents a pivotal challenge. The linker, a critical component connecting the antibody to the cytotoxic payload, profoundly influences an ADC's efficacy, stability, and therapeutic window. This guide provides a comprehensive comparison of the advantages offered by N3-O2Oc-O2Oc-OH, a hydrophilic, azide-functionalized oligo-ethylene glycol linker, against other common linker technologies in ADC development.
The strategic selection of a linker is paramount in the design of effective ADCs.[1] The linker's properties dictate the stability of the ADC in circulation, the efficiency of payload release at the target site, and the overall physicochemical characteristics of the conjugate.[2] this compound represents a modern approach to linker design, incorporating key features to address the limitations of earlier-generation ADCs.
The this compound linker is a heterobifunctional molecule featuring a terminal azide (B81097) (N3) group, a hydrophilic oligo-ethylene glycol spacer (-O2Oc-O2Oc-), and a terminal hydroxyl (-OH) group.[3][4][5] Each of these components contributes to its advantageous profile in ADC development.
Key Advantages of the this compound Linker
The unique combination of an azide group, a hydrophilic spacer, and a hydroxyl terminus provides a trifecta of benefits for ADC development:
-
Site-Specific Conjugation via Click Chemistry: The terminal azide (N3) group enables highly efficient and specific conjugation to antibodies functionalized with alkyne groups through copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition, also known as "click chemistry".[3][4][6] This bioorthogonal reaction is highly selective and can be performed under mild conditions, preserving the integrity of the antibody.
-
Enhanced Hydrophilicity and Pharmacokinetics: The oligo-ethylene glycol (OEG or PEG) spacer is a hallmark of modern linker design, prized for its hydrophilicity.[1][7] This feature helps to counteract the hydrophobicity of many cytotoxic payloads, leading to several downstream benefits:
-
Improved Solubility and Reduced Aggregation: Hydrophilic linkers create a hydration shell around the ADC, improving its solubility and preventing aggregation, which can otherwise compromise efficacy and induce an immune response.[8]
-
Favorable Pharmacokinetic Profile: The hydrophilic nature of PEG linkers can shield the ADC from premature clearance, leading to a longer circulation half-life and increased accumulation in tumor tissues.[8][9]
-
-
Versatility for Further Modification: The terminal hydroxyl (-OH) group provides a reactive handle for further functionalization of the linker, allowing for the introduction of additional molecules such as imaging agents or other targeting moieties.[10][11]
Comparative Performance Analysis
To illustrate the practical advantages of hydrophilic, PEG-based linkers like this compound, this section presents a summary of comparative experimental data.
| Parameter | ADC with Hydrophilic PEG Linker (e.g., this compound) | ADC with Hydrophobic Linker (e.g., SMCC) | Reference |
| Solubility | High | Low | [7][8] |
| Aggregation | Low | High | [7][8] |
| Plasma Half-Life | Extended | Shorter | [7][9] |
| Tumor Accumulation | Increased | Lower | [8] |
| In Vivo Efficacy | Enhanced Tumor Growth Inhibition | Variable | [8] |
| Drug-to-Antibody Ratio (DAR) | Higher DARs achievable without aggregation | Limited to lower DARs | [7] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon scientific findings. Below are representative protocols for key experiments in ADC development and characterization.
Protocol 1: Site-Specific Antibody Conjugation using Click Chemistry
This protocol outlines a general procedure for conjugating an azide-containing linker to an alkyne-modified antibody.
-
Antibody Modification: Introduce an alkyne group onto the antibody using a suitable reagent (e.g., a DBCO-NHS ester to target lysine (B10760008) residues).
-
Linker-Payload Preparation: Dissolve the this compound linker and the desired cytotoxic payload in an appropriate organic solvent (e.g., DMSO).
-
Conjugation Reaction:
-
For SPAAC, mix the alkyne-modified antibody with the azide-linker-payload conjugate in a suitable buffer (e.g., PBS pH 7.4).
-
Incubate the reaction mixture at room temperature or 37°C for a specified time (typically 1-4 hours).
-
-
Purification: Remove unconjugated linker-payload and other reagents using a suitable chromatography method (e.g., size-exclusion chromatography or protein A affinity chromatography).
-
Characterization: Determine the drug-to-antibody ratio (DAR) using techniques such as hydrophobic interaction chromatography (HIC) or mass spectrometry.
Protocol 2: In Vitro Cytotoxicity Assay
This protocol describes a method to assess the potency of an ADC against cancer cell lines.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC and a control antibody in cell culture medium. Add the dilutions to the cells.
-
Incubation: Incubate the cells with the ADC for a defined period (e.g., 72-120 hours).
-
Viability Assessment: Measure cell viability using a suitable assay (e.g., MTT or CellTiter-Glo).
-
Data Analysis: Plot cell viability against ADC concentration and calculate the half-maximal inhibitory concentration (IC50) value.[1]
Protocol 3: In Vivo Efficacy Study in a Xenograft Model
This protocol outlines a typical animal study to evaluate the anti-tumor activity of an ADC.
-
Tumor Implantation: Subcutaneously implant human tumor cells into immunocompromised mice.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize mice into treatment groups (e.g., vehicle control, control antibody, ADC). Administer the treatments intravenously at a specified dose and schedule.
-
Tumor Measurement: Measure tumor volume and body weight regularly (e.g., twice weekly).
-
Endpoint: Euthanize the mice when tumors reach a predetermined size or at the end of the study.
-
Data Analysis: Plot mean tumor volume over time for each group and perform statistical analysis to determine the significance of tumor growth inhibition.
Visualizing the ADC Workflow and Mechanism
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate key processes in ADC development and function.
References
- 1. benchchem.com [benchchem.com]
- 2. Linker technology for ADC generation - ProteoGenix [proteogenix.science]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. adcreview.com [adcreview.com]
- 8. benchchem.com [benchchem.com]
- 9. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. N3-PEG11-OH|Azide-PEG-Hydroxyl|Click Chemistry Reagent [benchchem.com]
- 11. N3-PEG-OH, MW 3.4K | Azide-PEG-Hydroxy, MW 3.4K | AxisPharm [axispharm.com]
Assessing the Stability of Ether Linkages in Drug Development: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The stability of the chemical linkage between a drug and its carrier or between different components of a therapeutic molecule is a critical determinant of its efficacy, safety, and pharmacokinetic profile. This guide provides a comparative analysis of the stability of ether linkages, such as the conceptual N3-O2Oc-O2Oc-OH linkage, against other common chemical bonds used in drug development and bioconjugation. By examining available experimental data and established testing protocols, this document aims to equip researchers with the necessary information to make informed decisions in molecule design and development.
Comparative Stability of Common Linkages
The choice of a chemical linker can significantly impact the performance of a bioconjugate or prodrug. Ether linkages are generally known for their high stability. The following table summarizes the relative stability of ether linkages compared to other frequently used functionalities under various conditions.
| Linkage Type | Hydrolytic Stability (pH 7.4) | Enzymatic Stability | Reductive Cleavage | Oxidative Cleavage | Key Considerations |
| Ether (e.g., -O-) | Very High | Generally High[1][2][3] | Very High | High | Highly stable, often requiring specific enzymes for cleavage.[1][2][3] Suitable for non-cleavable applications. |
| Ester (e.g., -COO-) | Moderate to Low | Susceptible to Esterases[4] | High | High | Hydrolysis rate is pH-dependent and can be tailored.[4][5][6][7] Commonly used in prodrugs for controlled release. |
| Amide (e.g., -CONH-) | High | Susceptible to Proteases | High | High | Generally more stable to hydrolysis than esters.[6][7] Found in peptides and proteins. |
| Disulfide (e.g., -S-S-) | High | High | Readily Cleaved | Susceptible | Cleaved by reducing agents like glutathione, useful for intracellular drug release. |
| Hydrazone (e.g., -C=N-NH-) | pH-dependent (Labile at low pH) | Moderate | High | Moderate | Useful for acid-triggered drug release in endosomes or tumors.[8] |
| Oxime (e.g., -C=N-O-) | High | High | High | High | More stable than hydrazones.[8] |
Experimental Protocols for Stability Assessment
Assessing the stability of a chemical linkage is a multi-faceted process involving a combination of in vitro and in vivo studies. Below are detailed methodologies for key experiments.
Hydrolytic Stability Assessment
Objective: To determine the rate of cleavage of the linkage in an aqueous environment at different pH values.
Protocol:
-
Sample Preparation: Dissolve the compound containing the this compound linkage in a series of aqueous buffers with pH values ranging from acidic (e.g., pH 1.2, simulating gastric fluid) to neutral (e.g., pH 7.4, simulating blood) and basic (e.g., pH 9.0).
-
Incubation: Incubate the samples at a constant temperature, typically 37°C, to mimic physiological conditions.
-
Time-Point Analysis: At various time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw aliquots from each sample.
-
Quenching: Stop the reaction immediately by adding a suitable quenching agent or by rapid freezing.
-
Analytical Method: Analyze the samples using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the amount of intact compound and any degradation products.
-
Data Analysis: Plot the concentration of the intact compound against time to determine the degradation kinetics and calculate the half-life (t½) at each pH.
Plasma/Serum Stability Assay
Objective: To evaluate the stability of the linkage in the presence of plasma or serum enzymes.
Protocol:
-
Plasma/Serum Collection: Obtain fresh plasma or serum from the desired species (e.g., human, mouse, rat).
-
Sample Preparation: Spike the compound into the plasma or serum at a known concentration.
-
Incubation: Incubate the samples at 37°C.
-
Time-Point Analysis: At various time points, withdraw aliquots.
-
Protein Precipitation: Precipitate the plasma/serum proteins by adding a cold organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Centrifugation: Centrifuge the samples to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining intact compound.
-
Data Analysis: Calculate the percentage of compound remaining over time and determine the in vitro half-life.
Enzymatic Degradation Assay
Objective: To investigate the susceptibility of the linkage to specific enzymes. Given that some ether bonds can be cleaved by specific enzymes like β-etherases, this assay is crucial.[1][2][3]
Protocol:
-
Enzyme and Substrate Preparation: Prepare a solution of the purified enzyme (e.g., a specific β-etherase, cytochrome P450 enzyme, or a liver microsomal fraction) in a suitable buffer. Prepare a solution of the test compound.
-
Reaction Initiation: Mix the enzyme and substrate solutions to initiate the reaction. Include necessary co-factors (e.g., NADPH for P450 enzymes).
-
Incubation: Incubate the reaction mixture at the optimal temperature and pH for the enzyme's activity.
-
Time-Point Analysis and Quenching: Take aliquots at different time intervals and stop the reaction.
-
Analysis: Quantify the disappearance of the substrate and the appearance of metabolites using LC-MS/MS.
-
Data Analysis: Determine the rate of enzymatic degradation.
Visualizing Stability Assessment Workflows and Pathways
Understanding the logical flow of experiments and the potential biological pathways involved is crucial for a comprehensive stability assessment.
Caption: Workflow for assessing the stability of a chemical linkage, from in vitro assays to predicting in vivo behavior.
Caption: A generalized pathway for the enzymatic cleavage of a drug conjugate containing an ether linkage.
Conclusion
The this compound linkage, as an ether-based structure, is anticipated to exhibit high chemical stability, making it a promising candidate for applications requiring robust and non-cleavable tethers. However, its susceptibility to specific enzymatic degradation pathways cannot be ruled out without empirical data. The provided experimental protocols offer a comprehensive framework for rigorously evaluating the stability of this and other novel linkages. By comparing its performance against well-characterized linkers, researchers can strategically design more effective and safer therapeutics.
References
- 1. Enzymatic cleavage of lignin β-O-4 aryl ether bonds via net internal hydrogen transfer - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | From gene to biorefinery: microbial β-etherases as promising biocatalysts for lignin valorization [frontiersin.org]
- 4. The effect of the linker on the hydrolysis rate of drug-linked ester bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. books.rsc.org [books.rsc.org]
- 6. A chemical rationale of drug stability and degradation- An insightful approach - IP Int J Compr Adv Pharmacol [ijcap.in]
- 7. iipseries.org [iipseries.org]
- 8. Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Performance of Hydrophilic Linkers in Antibody-Drug Conjugates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The in vivo performance of an antibody-drug conjugate (ADC) is critically influenced by the linker connecting the antibody to the cytotoxic payload. An ideal linker must be stable in systemic circulation to minimize off-target toxicity and effectively release the payload at the tumor site. This guide provides a comparative analysis of the in vivo performance of hydrophilic linkers, with a focus on structures analogous to the N3-O2Oc-O2Oc-OH linker, and compares them with other relevant linker technologies.
The inclusion of hydrophilic linkers, such as those with PEG moieties, is a key strategy to improve the physicochemical and pharmacokinetic properties of ADCs.[1][2] These linkers can increase water solubility, reduce aggregation, and lead to a longer circulation half-life, which in turn can enhance tumor accumulation and overall efficacy.[1][3]
Comparative Performance of Hydrophilic Linkers
The hydrophilicity of linkers is a crucial factor in the development of effective and safe ADCs.[] Hydrophobic linkers, when combined with hydrophobic payloads, can lead to ADC aggregation, which is associated with faster clearance from circulation and potential immunogenicity.[5] Hydrophilic linkers, such as those incorporating PEG units, can mitigate these issues, enabling the development of ADCs with higher drug-to-antibody ratios (DAR) and improved pharmacokinetic profiles.[3][6]
Pharmacokinetic Parameters
The structure of the linker significantly impacts the pharmacokinetic (PK) profile of an ADC.[7] Hydrophilic linkers generally lead to longer half-lives and reduced clearance compared to their more hydrophobic counterparts. Studies have shown that PEGylation can significantly prolong the circulation time of ADCs.[8][9] For instance, the introduction of PEG chains has been demonstrated to extend the half-life of affibody-drug conjugates substantially.[10]
Table 1: Representative Pharmacokinetic Parameters of ADCs with Different Linker Types in Preclinical Models
| Linker Type | Representative Structure/Component | ADC Example (Preclinical) | Animal Model | Half-life (t½) | Clearance (CL) | Key Findings & Citation |
| Hydrophilic (Short dPEG) | Pendant 12-unit PEG chains | Trastuzumab-DM1 | Mice | Slower clearance compared to linear PEG | Lower than linear PEG and non-PEGylated linkers | Pendant (branched) PEG configurations show improved PK profiles over linear PEG linkers.[11] |
| Hydrophilic (Long PEG) | 10 kDa PEG | ZHER2-PEG10K-MMAE | Mice | ~3.6 hours (11.2-fold increase over non-PEGylated) | Significantly reduced | Longer PEG chains dramatically increase half-life but may slightly reduce in vitro cytotoxicity.[9][10] |
| Non-PEGylated (Cleavable) | Valine-Citrulline (vc) | Trastuzumab-vc-MMAE | Mice | Shorter than hydrophilic counterparts | Higher than hydrophilic counterparts | Prone to faster clearance, especially with hydrophobic payloads.[6] |
| Non-PEGylated (Non-cleavable) | SMCC | Trastuzumab-SMCC-DM1 | Mice | Generally stable with good PK | - | Stability is a key feature, but hydrophobicity can be a limitation.[7] |
In Vivo Efficacy: Tumor Growth Inhibition
The ultimate measure of an ADC's effectiveness is its ability to inhibit tumor growth in vivo. The stability and payload-release mechanism dictated by the linker are paramount to achieving therapeutic efficacy.[7] Hydrophilic linkers can contribute to enhanced efficacy by improving the delivery of the payload to the tumor.[6]
Table 2: In Vivo Efficacy of ADCs with Different Linker Chemistries in Xenograft Models
| Linker Type | ADC Example (Preclinical) | Xenograft Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Key Findings & Citation |
| Hydrophilic (Branched PEG) | Brentuximab-MMAE with phosphonamidate-PEG linker | Karpas-299 (lymphoma) | Single 1 mg/kg dose | Superior to Adcetris (vc-linker) | Compact, hydrophilic linkers can enable high DAR (8) ADCs with excellent efficacy and PK profiles.[6][12] |
| Hydrophilic (PEGylated Dipeptide) | RS7-mPEG24-VK-MMAE | Calu-3 (lung cancer) | 2.5 mg/kg, twice weekly for 2 weeks | Significant tumor regression | PEGylation of a dipeptide linker enhanced biophysical stability, tumor suppression, and animal tolerability.[5] |
| Non-PEGylated (Cleavable) | Trastuzumab-vc-PBD | NCI-N87 (gastric cancer) | Single 0.3 mg/kg dose | Potent anti-tumor activity | Efficacy is highly dependent on payload potency and linker stability.[7] |
| Non-PEGylated (Non-cleavable) | Trastuzumab-SMCC-DM1 (T-DM1) | KPL-4 (breast cancer) | 15 mg/kg, every 3 weeks | Effective tumor growth inhibition | Demonstrates the efficacy of stable, non-cleavable linkers.[7] |
Experimental Protocols
Detailed and robust experimental protocols are essential for the accurate evaluation of ADC performance in vivo.
In Vivo Stability and Pharmacokinetic Analysis
Objective: To determine the pharmacokinetic profile and in vivo stability of an ADC.
Animal Model: Female BALB/c mice (6-8 weeks old).
Procedure:
-
Administer the ADC intravenously (IV) via the tail vein at a specified dose (e.g., 5 mg/kg).
-
Collect blood samples (approximately 20-30 µL) via saphenous vein puncture at various time points (e.g., 5 min, 1, 6, 24, 48, 96, 168, and 336 hours post-injection).
-
Process blood samples to obtain plasma by centrifugation.
-
Analyze plasma samples to determine the concentration of different ADC species:
-
Total Antibody: Typically measured using a generic human IgG ELISA. This quantifies all antibody-containing species, regardless of drug conjugation.
-
Antibody-Conjugated Drug (ADC): Can be measured using a sandwich ELISA with one antibody capturing the mAb and a second antibody detecting the payload. Alternatively, liquid chromatography-mass spectrometry (LC-MS) based methods can be used to quantify the concentration of the intact ADC or specific payload-bearing fragments.[13][14][15]
-
Unconjugated Payload: Measured by LC-MS/MS after protein precipitation from the plasma.[13]
-
-
Calculate pharmacokinetic parameters (half-life, clearance, volume of distribution, AUC) using appropriate software (e.g., Phoenix WinNonlin).
In Vivo Efficacy Evaluation in Xenograft Models
Objective: To assess the anti-tumor efficacy of an ADC in a relevant cancer model.
Animal Model: Immunodeficient mice (e.g., NOD-SCID or NSG) bearing human tumor xenografts.
Procedure:
-
Implant human tumor cells (e.g., HER2-positive NCI-N87 cells) subcutaneously into the flank of the mice.[16]
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment groups (e.g., vehicle control, ADC, unconjugated antibody).
-
Administer the ADC and control articles via IV injection at specified doses and schedules (e.g., a single dose or multiple doses).[17]
-
Measure tumor volume using calipers at regular intervals (e.g., twice weekly). Tumor volume can be calculated using the formula: (Length × Width²)/2.[17]
-
Monitor animal body weight and general health as indicators of toxicity.
-
Continue the study until tumors in the control group reach a predetermined size or for a specified duration.
-
Plot mean tumor volume versus time for each group to visualize tumor growth inhibition.
Visualizations
General Mechanism of Action for an Antibody-Drug Conjugate
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. labinsights.nl [labinsights.nl]
- 5. PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Compact hydrophilic electrophiles enable highly efficacious high DAR ADCs with excellent in vivo PK profile - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency [frontiersin.org]
- 8. Comparison of PEGylated and non-PEGylated proticles: An in vitro and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Compact hydrophilic electrophiles enable highly efficacious high DAR ADCs with excellent in vivo PK profile - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 13. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]
- 17. researchgate.net [researchgate.net]
A Comparative Analysis of Hydrophilic Linkers in Bioconjugation: A Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of an appropriate linker is a critical determinant of a bioconjugate's success. This guide provides an objective comparison of hydrophilic linkers, supported by experimental data, to aid in the rational design of next-generation bioconjugates, particularly antibody-drug conjugates (ADCs).
The conjugation of potent, often hydrophobic, payloads to large biomolecules like antibodies presents significant challenges, including aggregation, reduced solubility, and unfavorable pharmacokinetic profiles. Hydrophilic linkers have emerged as a key strategy to mitigate these issues, enhancing the overall performance and therapeutic window of bioconjugates.[1][2] This guide delves into the comparative analysis of various hydrophilic linkers, focusing on their impact on key biophysical and pharmacological properties.
The Impact of Hydrophilicity on Bioconjugate Properties
The incorporation of hydrophilic moieties into linker design offers several distinct advantages over their more hydrophobic counterparts.[1]
-
Enhanced Solubility and Reduced Aggregation: Hydrophobic payloads can induce aggregation of the final bioconjugate, compromising its efficacy and potentially leading to immunogenicity.[1][3] Hydrophilic linkers, such as those based on polyethylene (B3416737) glycol (PEG), create a hydration shell that improves solubility and prevents aggregation.[1][3]
-
Improved Pharmacokinetics: The hydrophilic nature of these linkers can shield the bioconjugate from premature clearance by the reticuloendothelial system, leading to a longer circulation half-life and increased accumulation at the target site.[1][2]
-
Higher Drug-to-Antibody Ratios (DAR): By mitigating the hydrophobicity of the payload, hydrophilic linkers enable the attachment of a higher number of drug molecules to the antibody without inducing aggregation, potentially leading to enhanced potency.[1][3][4]
Comparative Analysis of Hydrophilic Linker Technologies
Several classes of hydrophilic linkers have been developed, each with unique characteristics. The most prominent among these are PEG-based linkers, sulfonate-containing linkers, and more recently, hydrophilic macrocycles.
Polyethylene Glycol (PEG) Linkers
PEG is the most widely utilized hydrophilic polymer in bioconjugation due to its biocompatibility, flexibility, and tunable length.[5] The length and configuration of the PEG chain can be precisely controlled to optimize the properties of the resulting bioconjugate.[6][7]
Sulfonate and Pyrophosphate Linkers
Incorporating negatively charged groups like sulfonates or pyrophosphates into the linker structure is another effective strategy to increase hydrophilicity.[3][8] These linkers can significantly reduce aggregation and improve the pharmacokinetic profile of ADCs.
Hydrophilic Macrocycles
Recent research has explored the use of hydrophilic macrocycles, such as cyclodextrins and crown ethers, as alternatives to linear PEG chains.[9] These structures can effectively shield the hydrophobic payload and have shown promise in enhancing the in vivo performance of ADCs.[9]
Quantitative Comparison of Linker Performance
The following tables summarize experimental data comparing the performance of ADCs constructed with different linker technologies.
| Linker Type | Drug-to-Antibody Ratio (DAR) | Aggregation (%) | In Vitro Cytotoxicity (IC50, pM) | Reference |
| Hydrophobic (e.g., SMCC) | 4 | High (>20%) | Variable | [3][4] |
| PEGylated (e.g., PEG4) | 4 | Low (<5%) | Generally maintained or improved | [3] |
| Sulfonate-containing | 4 | Low (<5%) | Equally to more cytotoxic than hydrophobic | [3][4] |
| Hydrophilic Macrocycle (Cyclodextrin) | 4 | Not reported | 16-34 | [9] |
| Adcetris® (Val-Cit-PABC-MMAE) | 4 | Not reported | 16 | [9] |
Table 1: Comparison of Drug-to-Antibody Ratio, Aggregation, and In Vitro Cytotoxicity for Different Linker Types.
| ADC Construct | Plasma Clearance | Tumor Growth Inhibition | Reference |
| ADC with Hydrophobic Linker | Faster | Less effective | [1] |
| ADC with Hydrophilic (PEG) Linker | Slower | More effective | [1] |
| ADC with Hydrophilic Macrocycle (Cyclodextrin) | Not explicitly stated, but enhanced in vivo efficacy suggests favorable PK | Greater than Adcetris® | [9] |
| ADC with Hydrophilic Macrocycle (Crown Ether) | Not explicitly stated, but enhanced in vivo efficacy suggests favorable PK | Superior to an analogous ADC with a 24-unit PEG chain | [9] |
Table 2: In Vivo Performance Comparison of ADCs with Different Linker Technologies.
Experimental Protocols
Detailed methodologies are crucial for the accurate comparison of linker performance. Below are representative protocols for key experiments.
Synthesis of Antibody-Drug Conjugates
-
Antibody Preparation: The antibody is typically buffer-exchanged into a suitable conjugation buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Linker-Payload Activation: The linker-payload is dissolved in an organic solvent (e.g., DMSO) and activated according to the specific chemistry (e.g., conversion to an active ester).
-
Conjugation Reaction: The activated linker-payload is added to the antibody solution at a specific molar ratio and allowed to react for a defined period at a controlled temperature.
-
Purification: The resulting ADC is purified from unreacted linker-payload and other impurities using techniques such as size-exclusion chromatography (SEC) or dialysis.
-
Characterization: The purified ADC is characterized to determine the DAR, level of aggregation, and purity using methods like UV-Vis spectroscopy, hydrophobic interaction chromatography (HIC), and SEC.
In Vitro Cytotoxicity Assay
-
Cell Culture: Target cancer cells are cultured in appropriate media and seeded into 96-well plates.
-
ADC Treatment: The cells are treated with serial dilutions of the ADC constructs and control antibodies.
-
Incubation: The plates are incubated for a period of 72-96 hours.
-
Viability Assessment: Cell viability is assessed using a colorimetric or fluorometric assay (e.g., MTS, CellTiter-Glo).
-
Data Analysis: The IC50 values (the concentration of ADC that inhibits cell growth by 50%) are calculated from the dose-response curves.
In Vivo Tumor Xenograft Model
-
Animal Model: Immunocompromised mice are subcutaneously implanted with human tumor cells.
-
Tumor Growth: Tumors are allowed to grow to a specific size.
-
ADC Administration: The mice are treated with a single or multiple doses of the ADC constructs and control vehicles via intravenous injection.
-
Tumor Monitoring: Tumor volume and body weight are measured regularly.[1]
-
Efficacy Evaluation: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.[1]
Visualizing Bioconjugation Concepts
Diagrams generated using Graphviz can help to visualize complex biological processes and experimental workflows.
Caption: General mechanism of action for an Antibody-Drug Conjugate (ADC).
Caption: Experimental workflow for the comparative analysis of ADCs.
Conclusion
The strategic incorporation of hydrophilic linkers represents a significant advancement in the field of bioconjugation, particularly for the development of ADCs. By improving solubility, reducing aggregation, and enhancing pharmacokinetic properties, these linkers contribute to a wider therapeutic window and improved efficacy.[1] The choice of a specific hydrophilic linker, whether PEG-based, charged, or macrocyclic, will depend on the specific properties of the payload and the desired characteristics of the final bioconjugate. The experimental data and protocols provided in this guide offer a framework for the rational selection and evaluation of hydrophilic linkers in the development of novel bioconjugates.
References
- 1. benchchem.com [benchchem.com]
- 2. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. precisepeg.com [precisepeg.com]
- 6. researchgate.net [researchgate.net]
- 7. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Incorporation of Hydrophilic Macrocycles Into Drug-Linker Reagents Produces Antibody-Drug Conjugates With Enhanced in vivo Performance [frontiersin.org]
A Researcher's Guide to Validating N3-O2Oc-O2Oc-OH Conjugation Efficiency
For researchers, scientists, and drug development professionals engaged in the synthesis of bioconjugates, the choice of linker is a critical determinant of success. The N3-O2Oc-O2Oc-OH linker, a bifunctional molecule featuring a terminal azide (B81097) and a hydroxyl group, is a valuable tool for conjugation via "click chemistry." This guide provides a comparative framework for validating the conjugation efficiency of this compound against other commonly used short-chain polyethylene (B3416737) glycol (PEG) azide linkers.
This compound is a click chemistry reagent that contains an azide group, enabling it to participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) with molecules containing alkyne groups.[1][2][3][4] It can also undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing strained alkyne groups like DBCO or BCN.[1][2][3][4] The terminal hydroxyl group offers a potential site for further modification.
This guide will focus on the validation of this compound in the context of CuAAC, the most common form of click chemistry, and compare its expected performance with two other commercially available azide-PEG linkers: Azido-PEG3-Acid and Azido-PEG8-OH.
Comparative Overview of Azide-PEG Linkers
The selection of a linker can influence the solubility, stability, and overall performance of the final bioconjugate. While specific experimental data on the conjugation efficiency of this compound is not extensively published, we can infer its performance based on the well-established efficiency of click chemistry reactions. The following table provides a comparative overview of the selected linkers.
| Feature | This compound | Azido-PEG3-Acid | Azido-PEG8-OH |
| Structure | Azide-(PEG)2-amide-(PEG)2-OH | Azide-(PEG)3-Acid | Azide-(PEG)8-OH |
| Molecular Weight | 334.34 g/mol | 217.22 g/mol | 395.45 g/mol [5] |
| Reactive Groups | Azide, Hydroxyl | Azide, Carboxylic Acid[6] | Azide, Hydroxyl[5] |
| Solubility | Good in aqueous buffers and organic solvents | Good in aqueous buffers and organic solvents | Excellent in aqueous buffers and organic solvents |
| Expected CuAAC Efficiency | > 90% (assumed) | > 90% (assumed) | > 90% (assumed) |
| Key Applications | General bioconjugation, surface modification | Conjugation to amines (post-activation), surface modification | General bioconjugation, where a longer spacer is needed |
Note: The expected CuAAC efficiency is based on the generally high yields reported for click chemistry reactions under optimized conditions. Actual yields will vary depending on the specific substrates and reaction conditions.
Experimental Workflow for Conjugation and Validation
To objectively compare the conjugation efficiency of these linkers, a standardized experimental workflow is essential. The following diagram, generated using the DOT language, outlines a typical workflow for a CuAAC reaction followed by analysis.
Signaling Pathway of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction proceeds through a catalytic cycle involving a copper(I) species. The following diagram illustrates the key steps in this pathway.
Detailed Experimental Protocols
The following protocols provide a starting point for researchers to validate and compare the conjugation efficiency of different azide linkers.
Protocol 1: General CuAAC Bioconjugation
This protocol is designed for the conjugation of an alkyne-modified protein to an azide-containing linker.
Materials:
-
Alkyne-modified protein (e.g., 10 mg/mL in PBS)
-
Azide linker (this compound, Azido-PEG3-Acid, or N3-PEG8-OH) (10 mM in DMSO)
-
Copper(II) sulfate (B86663) (CuSO4) (50 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (100 mM in water)
-
Sodium ascorbate (1 M in water, freshly prepared)
-
Phosphate-buffered saline (PBS), pH 7.4
-
DMSO
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the following:
-
Alkyne-modified protein (to a final concentration of 1 mg/mL)
-
Azide linker (10-20 molar excess over the protein)
-
PBS to bring the reaction to the desired final volume.
-
Ensure the final DMSO concentration is below 10% to prevent protein denaturation.
-
-
Catalyst Preparation: In a separate tube, mix CuSO4 and THPTA in a 1:2 molar ratio.
-
Reaction Initiation: Add the CuSO4/THPTA mixture to the reaction tube to a final CuSO4 concentration of 1 mM.
-
Reduction: Add freshly prepared sodium ascorbate to the reaction mixture to a final concentration of 5 mM to reduce Cu(II) to the active Cu(I) species.
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours.
-
Purification: Remove excess reagents and purify the conjugate using size-exclusion chromatography (SEC) or dialysis.
Protocol 2: Quantification of Conjugation Efficiency by RP-HPLC
Reverse-phase high-performance liquid chromatography (RP-HPLC) can be used to separate the unconjugated protein from the conjugated product, allowing for the quantification of conjugation efficiency.
Materials:
-
Purified conjugate from Protocol 1
-
Unconjugated alkyne-modified protein (as a control)
-
RP-HPLC system with a C4 or C8 column suitable for protein separation
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
Procedure:
-
Sample Preparation: Dilute the purified conjugate and the unconjugated protein control to a suitable concentration (e.g., 1 mg/mL) in Mobile Phase A.
-
HPLC Analysis:
-
Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Inject the sample.
-
Run a linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
-
Monitor the absorbance at 280 nm.
-
-
Data Analysis:
-
Identify the peaks corresponding to the unconjugated protein and the conjugated product. The conjugated protein will typically have a later retention time due to the increased hydrophobicity of the linker and any attached payload.
-
Calculate the conjugation efficiency by integrating the peak areas: Efficiency (%) = [Area(conjugated) / (Area(conjugated) + Area(unconjugated))] x 100
-
Protocol 3: Confirmation of Conjugation by Mass Spectrometry
Mass spectrometry (MS) provides a definitive confirmation of conjugation and can be used to determine the distribution of species with different numbers of conjugated linkers (e.g., drug-to-antibody ratio, DAR).
Materials:
-
Purified conjugate from Protocol 1
-
LC-MS system (e.g., ESI-QTOF)
Procedure:
-
Sample Preparation: Prepare the sample as for RP-HPLC analysis, or use a desalting column to exchange the buffer to one compatible with MS (e.g., ammonium (B1175870) bicarbonate).
-
MS Analysis:
-
Infuse the sample into the mass spectrometer.
-
Acquire the mass spectrum over a suitable m/z range for the expected protein and conjugate masses.
-
-
Data Analysis:
-
Deconvolute the raw mass spectrum to obtain the molecular weights of the species present.
-
The mass of the conjugated protein will be higher than the unconjugated protein by the mass of the attached linker(s).
-
The relative intensities of the different mass peaks can be used to determine the distribution of conjugated species.
-
Conclusion
While direct, peer-reviewed comparative data for the conjugation efficiency of this compound is currently limited, its structural similarity to other azide-PEG linkers and the high efficiency of click chemistry suggest that it is a reliable and effective tool for bioconjugation. By following the detailed protocols provided in this guide, researchers can systematically validate the conjugation efficiency of this compound and objectively compare its performance to other linkers for their specific applications. This empirical approach will enable the selection of the optimal linker to achieve desired bioconjugate properties and ensure the reproducibility of results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound - Immunomart [immunomart.com]
- 5. N3-PEG8-OH, 352439-36-2, Azido-PEG8-Hydroxy - Biopharma PEG [biochempeg.com]
- 6. Azido-PEG3-Acid - CD Bioparticles [cd-bioparticles.net]
A Head-to-Head Comparison: N3-O2Oc-O2Oc-OH vs. SMCC Crosslinkers for Advanced Bioconjugation
For researchers, scientists, and drug development professionals, the selection of an appropriate crosslinker is a critical step in the design and synthesis of effective bioconjugates. This guide provides an objective, data-driven comparison of two distinct crosslinking agents: the traditional workhorse, Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC), and a modern, PEGylated azide-containing crosslinker, N3-O2Oc-O2Oc-OH.
This comparison will delve into their chemical properties, reaction mechanisms, and the key advantages and disadvantages of each, supported by structured data tables and detailed experimental protocols. The goal is to provide the necessary information to make an informed decision based on the specific requirements of your research or drug development project.
At a Glance: Key Differences
| Feature | This compound | SMCC |
| Full Chemical Name | 2-[2-[2-[[2-[2-(2-azidoethoxy)ethoxy]acetyl]amino]ethoxy]ethoxy]acetic acid | Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate |
| Molecular Weight | 334.33 g/mol | 334.32 g/mol |
| Spacer Arm | PEGylated, hydrophilic | Non-PEGylated, hydrophobic |
| Reactive Groups | Azide (B81097) (-N3) and Carboxylic Acid (-COOH) | N-hydroxysuccinimide (NHS) ester and Maleimide (B117702) |
| Target Functional Groups | Alkynes (via Click Chemistry) and Amines (after -COOH activation) | Primary Amines and Sulfhydryls |
| Reaction Type | Bioorthogonal Click Chemistry | Amine-Sulfhydryl Conjugation |
| Solubility | Water-soluble | Insoluble in water; requires organic co-solvents (e.g., DMSO, DMF)[1] |
| Biocompatibility | High (PEG linker can reduce immunogenicity)[2] | Lower (hydrophobic nature can lead to aggregation)[2] |
| Linkage Stability | Highly stable triazole ring[3] | Thioether bond (prone to retro-Michael addition)[4][5] |
Delving Deeper: A Detailed Comparison
Chemical Properties and Structure
This compound is a bifunctional crosslinker featuring a hydrophilic polyethylene (B3416737) glycol (PEG) spacer. One end contains an azide group, a key component for bioorthogonal "click chemistry"[6]. The other end terminates in a carboxylic acid, which can be readily activated to an NHS ester to react with primary amines. The PEGylated nature of this crosslinker imparts significant advantages, including enhanced water solubility and reduced immunogenicity of the resulting conjugate[2].
SMCC , in contrast, is a heterobifunctional crosslinker with a hydrophobic cyclohexane-based spacer[7]. It possesses an NHS ester that reacts with primary amines and a maleimide group that targets sulfhydryl groups[1]. The cyclohexane (B81311) ring adds rigidity and is reported to increase the stability of the maleimide group compared to linear analogs[7][8]. However, the overall hydrophobicity of SMCC can sometimes lead to aggregation of the conjugated proteins[2].
Reaction Mechanism and Specificity
The fundamental difference between these two crosslinkers lies in their reaction chemistry.
SMCC relies on the direct reaction with naturally occurring functional groups on proteins:
-
Amine Reaction: The NHS ester reacts with primary amines (e.g., the side chain of lysine (B10760008) residues) to form a stable amide bond. This reaction is typically carried out at a pH of 7.0-9.0[1].
-
Sulfhydryl Reaction: The maleimide group reacts with sulfhydryl groups (e.g., the side chain of cysteine residues) to form a stable thioether bond. This reaction is most efficient at a pH of 6.5-7.5[1].
While highly specific under optimal conditions, the maleimide group can undergo side reactions, such as hydrolysis at higher pH or reaction with amines[2]. The resulting thioether bond can also be subject to retro-Michael addition, leading to potential instability of the conjugate[4][5].
This compound utilizes a bioorthogonal click chemistry approach, which involves the reaction of functional groups that are abiotic and therefore do not interact with biological molecules. This offers a higher degree of specificity.
-
Amine Reaction (Activation Required): The carboxylic acid must first be activated, for example, by converting it to an NHS ester using standard carbodiimide (B86325) chemistry (e.g., with EDC and NHS). This activated ester can then react with primary amines on a biomolecule.
-
Azide Reaction (Click Chemistry): The azide group reacts with a terminal alkyne via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or with a strained cyclooctyne (B158145) via a strain-promoted azide-alkyne cycloaddition (SPAAC)[6]. This forms an extremely stable triazole linkage[3]. This requires the target molecule to be pre-functionalized with an alkyne group.
The bioorthogonal nature of the azide-alkyne reaction ensures that the crosslinking is highly specific and avoids side reactions with native protein functional groups[9][][11].
Performance Characteristics
| Characteristic | This compound | SMCC |
| Specificity | Very High (Bioorthogonal)[9][][11] | High (under optimal pH) |
| Linkage Stability | Very High (stable triazole ring)[3] | Moderate (thioether bond susceptible to retro-Michael addition)[4][5] |
| Hydrophilicity | High | Low[2] |
| Potential for Aggregation | Low | Moderate to High[2] |
| Immunogenicity | Reduced due to PEG linker[2] | Can be immunogenic |
| Experimental Complexity | Higher (requires activation of -COOH and alkyne-functionalized partner) | Lower (direct reaction with native functional groups) |
| Side Reactions | Minimal (bioorthogonal) | Maleimide hydrolysis, reaction with non-thiol nucleophiles, retro-Michael addition[2][4][5] |
| Cytotoxicity | Low (though copper catalyst in CuAAC can be cytotoxic)[12] | Low |
Experimental Protocols
SMCC Two-Step Crosslinking Protocol
This protocol describes the conjugation of two proteins, Protein-NH2 (containing primary amines) and Protein-SH (containing sulfhydryl groups).
Materials:
-
SMCC Crosslinker
-
Amine-free, sulfhydryl-free buffer (e.g., 0.1 M Phosphate Buffer, 0.15 M NaCl, pH 7.2-7.5)
-
Dry, amine-free DMSO or DMF
-
Desalting column
-
Protein-NH2 and Protein-SH
Procedure:
-
Equilibrate SMCC: Allow the vial of SMCC to come to room temperature before opening to prevent moisture condensation[13].
-
Prepare SMCC Solution: Immediately before use, dissolve SMCC in DMSO or DMF to a concentration of 10-20 mM[13].
-
Activate Protein-NH2:
-
Dissolve Protein-NH2 in the conjugation buffer at a concentration of 1-10 mg/mL.
-
Add a 10- to 50-fold molar excess of the SMCC solution to the protein solution. The final concentration of the organic solvent should be below 10%[1].
-
Incubate for 30-60 minutes at room temperature or 2 hours at 4°C with gentle stirring.
-
-
Remove Excess SMCC: Remove unreacted SMCC using a desalting column equilibrated with the conjugation buffer[13].
-
Conjugate with Protein-SH:
-
Immediately add the maleimide-activated Protein-NH2 to the Protein-SH solution in a buffer at pH 6.5-7.5.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Analysis: Analyze the conjugate by SDS-PAGE to observe the formation of a higher molecular weight product.
This compound Crosslinking Protocol (via CuAAC Click Chemistry)
This protocol describes the conjugation of a protein containing primary amines (Protein-NH2) to a protein or molecule containing a terminal alkyne (Molecule-Alkyne).
Materials:
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide)
-
Amine-free buffer (e.g., MES or PBS, pH 6.0 for activation, pH 7.4 for conjugation)
-
Molecule-Alkyne
-
Copper(II) sulfate (B86663) (CuSO4)
-
Sodium Ascorbate
-
THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) ligand
-
Desalting column
Procedure:
Part 1: Activation of this compound and Conjugation to Protein-NH2
-
Activate Carboxylic Acid:
-
Dissolve this compound in an appropriate buffer (e.g., MES, pH 6.0).
-
Add a molar excess of EDC and NHS to the this compound solution and incubate for 15-30 minutes at room temperature to form N3-O2Oc-O2Oc-NHS.
-
-
Conjugate to Protein-NH2:
-
Add the activated N3-O2Oc-O2Oc-NHS to the Protein-NH2 solution in a buffer at pH 7.2-8.0.
-
Incubate for 1-2 hours at room temperature.
-
-
Purify Azide-Modified Protein: Remove excess crosslinker and byproducts using a desalting column.
Part 2: Click Chemistry Reaction
-
Prepare Click Chemistry Reagents:
-
Prepare stock solutions of CuSO4, Sodium Ascorbate, and THPTA ligand in water.
-
-
Perform Click Reaction:
-
In a reaction tube, combine the azide-modified protein with the alkyne-containing molecule.
-
Add the THPTA ligand to the CuSO4 solution and let it complex for a few minutes.
-
Add the CuSO4/THPTA complex to the protein mixture.
-
Initiate the reaction by adding freshly prepared Sodium Ascorbate.
-
Incubate for 1-2 hours at room temperature.
-
-
Purify Final Conjugate: Purify the final conjugate using an appropriate method (e.g., size-exclusion chromatography) to remove the catalyst and unreacted components.
Visualizing the Workflows
Caption: Workflow for a two-step protein conjugation using SMCC.
Caption: Workflow for this compound conjugation via click chemistry.
Conclusion and Recommendations
The choice between this compound and SMCC depends heavily on the specific application and desired properties of the final bioconjugate.
Choose SMCC when:
-
You are performing straightforward conjugation between proteins with available amine and sulfhydryl groups.
-
A shorter, more rigid linker is desired.
-
The hydrophobicity of the linker is not a concern for the stability and solubility of your biomolecules.
-
A simpler, more established protocol is preferred.
Choose this compound (or a similar PEGylated azide linker) when:
-
High specificity and the elimination of side reactions are critical.
-
You require a hydrophilic linker to improve the solubility and reduce aggregation of your conjugate.
-
Reducing the immunogenicity of the final product is a priority.
-
Your experimental design allows for the incorporation of an alkyne handle into one of the biomolecules.
-
A highly stable final linkage is essential for the application.
For cutting-edge applications in drug development, such as the creation of antibody-drug conjugates (ADCs) or PEGylated proteins with improved pharmacokinetic profiles, the superior stability, hydrophilicity, and biocompatibility offered by a PEGylated azide linker like this compound often outweigh the increased complexity of the experimental workflow. In contrast, for many routine laboratory applications like enzyme-antibody conjugation for immunoassays, the well-established and simpler SMCC protocol remains a robust and reliable choice.
References
- 1. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. SMCC and SMCC Plus™ Protein Crosslinkers | AAT Bioquest [aatbio.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Bioorthogonal Chemistry: Fishing for Selectivity in a Sea of Functionality - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What are the advantages of click chemistry? | AAT Bioquest [aatbio.com]
- 12. Copper-catalyzed click reaction on/in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. proteochem.com [proteochem.com]
A Comparative Guide to the Application and Efficacy of Azido-PEG4-Acid in Bioconjugation
For researchers, scientists, and drug development professionals, the selection of an appropriate linker is a critical determinant of the success of a bioconjugate, particularly in the burgeoning field of Antibody-Drug Conjugates (ADCs). This guide provides a comprehensive review of N3-O2Oc-O2Oc-OH, more commonly known as Azido-PEG4-acid, a heterobifunctional linker increasingly utilized in the development of targeted therapeutics. We will delve into its applications, efficacy, and provide a comparative analysis against alternative linker strategies, supported by experimental data.
Product Identity:
-
Common Name: Azido-PEG4-acid
-
Shorthand Notation: this compound
-
IUPAC Name: 2-[2-[2-[[2-[2-(2-azidoethoxy)ethoxy]acetyl]amino]ethoxy]ethoxy]acetic acid
-
CAS Number: 1254053-60-8
-
Molecular Formula: C12H22N4O7
-
Molecular Weight: 334.33 g/mol
Azido-PEG4-acid is a bifunctional molecule featuring a terminal azide (B81097) group and a carboxylic acid, separated by a hydrophilic 4-unit polyethylene (B3416737) glycol (PEG) spacer. The azide group allows for bioorthogonal conjugation via "click chemistry," such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). The carboxylic acid can be activated to form a stable amide bond with primary amines, such as the lysine (B10760008) residues on the surface of antibodies.
Applications of Azido-PEG4-acid
The dual functionality of Azido-PEG4-acid makes it a versatile tool for a range of bioconjugation applications:
-
Antibody-Drug Conjugates (ADCs): Azido-PEG4-acid is frequently employed as a linker to attach potent cytotoxic payloads to monoclonal antibodies (mAbs). The PEG spacer enhances the solubility and stability of the resulting ADC, and can help to mitigate aggregation caused by hydrophobic drug molecules.
-
PROTACs: In the development of proteolysis-targeting chimeras (PROTACs), this linker can be used to connect a ligand that binds to a target protein with a ligand that recruits an E3 ubiquitin ligase.
-
Targeted Drug Delivery: The linker can be used to attach targeting ligands (e.g., peptides, small molecules) to drug-loaded nanoparticles or other delivery vehicles.
-
Fluorescent Labeling and Imaging: Azido-PEG4-acid can be used to conjugate fluorescent dyes or imaging agents to biomolecules for research and diagnostic purposes.
Efficacy and Performance: A Comparative Analysis
A key advantage of PEG linkers is their ability to improve the pharmacokinetic profile of ADCs. A study comparing an affibody-drug conjugate with and without a PEG linker demonstrated a significant increase in circulation half-life with the inclusion of a PEG chain.[1] While this study used much larger PEG chains (4k and 10k Da), the principle of improved hydrodynamics and reduced renal clearance is applicable to shorter PEG linkers like PEG4, albeit to a lesser extent.
Table 1: Comparison of PEGylated vs. Non-PEGylated Affibody-Drug Conjugates [1]
| Property | Non-PEGylated (HM) | PEGylated (HP4KM) | PEGylated (HP10KM) |
| Linker | SMCC | 4 kDa PEG | 10 kDa PEG |
| Half-life (in vivo) | 19.6 min | 49.0 min (2.5x increase) | 219.5 min (11.2x increase) |
| In vitro Cytotoxicity (IC50) | Lower (more potent) | 4.5x higher | 22x higher |
| In vivo Tumor Inhibition | Less effective | More effective | Most effective |
| Maximum Tolerated Dose | 5.0 mg/kg | 10.0 mg/kg | 20.0 mg/kg |
Data from a study on affibody-drug conjugates, not traditional ADCs. The PEG chains are significantly larger than the PEG4 in Azido-PEG4-acid, but the trends are informative.
The data illustrates a trade-off with PEGylation: while it can decrease in vitro potency, the extended half-life leads to greater tumor accumulation and overall improved in vivo efficacy and safety.[1] The hydrophilic nature of the PEG linker also helps to prevent aggregation, which is a common issue with ADCs carrying hydrophobic payloads.[2][3] This can allow for a higher drug-to-antibody ratio (DAR) without compromising the stability of the ADC.[2]
Alternatives to Azido-PEG4-acid:
-
Non-PEG Linkers (e.g., SMCC): These linkers are often more hydrophobic and can lead to ADCs with shorter half-lives and a higher propensity for aggregation.[1] However, they may result in higher in vitro potency.[1]
-
Longer PEG Linkers (e.g., PEG8, PEG12, PEG24): Longer PEG chains can further enhance solubility and circulation time.[3] However, they may also lead to a greater decrease in in vitro potency and can potentially be more immunogenic.[4]
-
Cleavable Linkers: Azido-PEG4-acid is a non-cleavable linker. Cleavable linkers (e.g., containing dipeptide sequences or disulfide bonds) are designed to release the payload under specific conditions within the tumor microenvironment or inside the target cell.[2] This can lead to a "bystander effect," where the released drug can kill neighboring cancer cells.[2] The choice between a cleavable and non-cleavable linker depends on the specific drug, target, and desired mechanism of action.
-
Alternative Hydrophilic Linkers (e.g., Polysarcosine): To address concerns about the potential immunogenicity of PEG, alternative hydrophilic polymers like polysarcosine are being explored.[4] These may offer similar benefits in terms of solubility and stability with a potentially lower risk of an anti-PEG immune response.[4]
Experimental Protocols
The following is a general protocol for the two-step conjugation of a payload to an antibody using Azido-PEG4-acid. This protocol assumes the payload has an alkyne handle for click chemistry.
Part 1: Antibody Modification with Azido-PEG4-acid
-
Activation of Azido-PEG4-acid:
-
Dissolve Azido-PEG4-acid and N-hydroxysuccinimide (NHS) in anhydrous DMF or DMSO at a molar ratio of 1:1.2.
-
Add dicyclohexylcarbodiimide (B1669883) (DCC) to the solution at a molar ratio of 1:1.1 relative to the Azido-PEG4-acid.
-
Allow the reaction to proceed at room temperature for 4-6 hours or overnight at 4°C to form the NHS ester.
-
-
Conjugation to the Antibody:
-
Prepare the antibody in a suitable buffer (e.g., PBS, pH 7.4) at a concentration of 1-10 mg/mL. If the buffer contains primary amines (e.g., Tris), exchange it for a non-amine-containing buffer.
-
Add a 10-20 fold molar excess of the activated Azido-PEG4-NHS ester solution to the antibody solution. The final concentration of the organic solvent should be kept below 10%.
-
Incubate the reaction for 1-2 hours at room temperature with gentle agitation.
-
-
Purification of the Azide-Modified Antibody:
-
Remove the excess, unreacted Azido-PEG4-NHS ester using a desalting column (e.g., Zeba™ Spin Deshalting Columns) equilibrated with PBS (pH 7.4).
-
Determine the concentration and degree of labeling of the purified azide-modified antibody using UV-Vis spectroscopy.
-
Part 2: Click Chemistry Conjugation of the Payload
-
Reaction Setup:
-
Combine the azide-modified antibody with the alkyne-containing payload. A 1.5- to 10-fold molar excess of the payload is recommended.
-
If using CuAAC, prepare a stock solution of copper(I) sulfate (B86663) and a reducing agent (e.g., sodium ascorbate) and add it to the reaction mixture.
-
If using SPAAC with a strained alkyne (e.g., DBCO), no catalyst is required.
-
-
Incubation:
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C.
-
-
Purification of the ADC:
-
Purify the final ADC from unreacted payload and other impurities using methods such as size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).
-
-
Characterization:
-
Characterize the purified ADC to determine the drug-to-antibody ratio (DAR), purity, and extent of aggregation using techniques like UV-Vis spectroscopy, SEC, HIC, and mass spectrometry.
-
Visualizing the Workflow and Signaling Pathway
Caption: Workflow for synthesizing an Antibody-Drug Conjugate using Azido-PEG4-acid.
Caption: Generalized signaling pathway for an ADC with a non-cleavable linker.
References
Safety Operating Guide
Proper Disposal of N3-O2Oc-O2Oc-OH: A Guide for Laboratory Professionals
Audience: Researchers, scientists, and drug development professionals.
This document provides essential safety and logistical information for the proper disposal of the click chemistry reagent N3-O2Oc-O2Oc-OH. Due to the presence of an azide (B81097) functional group, this compound requires careful handling and adherence to specific disposal protocols to mitigate potential hazards. The following procedures are based on established guidelines for the disposal of organic azides.
Immediate Safety and Hazard Awareness
Organic azides are energetic compounds that can be sensitive to heat, shock, friction, and light, posing a risk of explosive decomposition. They are also considered toxic. Therefore, it is imperative to handle this compound with strict adherence to safety protocols.
Key Hazards:
-
Explosion Risk: Organic azides can decompose explosively, especially when heated or subjected to shock. The risk increases with a higher nitrogen-to-carbon ratio.
-
Toxicity: Azide compounds are generally toxic. Inhalation, ingestion, or skin contact may be harmful.[1]
-
Formation of Highly Explosive Compounds:
-
Heavy Metal Azides: Azides can react with heavy metals such as lead, copper, mercury, silver, and gold to form highly shock-sensitive and explosive metal azides. This is a critical consideration for disposal, as contact with metal plumbing or equipment can lead to dangerous accumulations.[1]
-
Hydrazoic Acid: Contact with acids can lead to the formation of hydrazoic acid (HN₃), which is a highly toxic, volatile, and explosive substance.[1]
-
Halogenated Solvents: Reactions with halogenated solvents like dichloromethane (B109758) or chloroform (B151607) can form explosive di- and tri-azidomethane.[1]
-
A summary of key chemical incompatibilities is provided in the table below.
| Incompatible Materials | Hazard |
| Acids | Formation of highly toxic and explosive hydrazoic acid (HN₃).[1] |
| Heavy Metals (Lead, Copper, etc.) | Formation of extremely shock-sensitive and explosive heavy metal azides.[1] |
| Halogenated Solvents | Potential formation of explosive di- and tri-azidomethane.[1] |
| Heat, Shock, Friction | Can induce violent, explosive decomposition.[2] |
Step-by-Step Disposal Procedure
The recommended and safest method for the disposal of this compound is through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal company.
1. Waste Segregation and Collection:
-
Dedicated Waste Container: Collect all waste containing this compound, including contaminated personal protective equipment (PPE), weighing boats, and vials, in a clearly labeled, dedicated waste container.
-
Labeling: The label must clearly indicate "Azide Waste" and list all chemical constituents of the waste stream.[1] Use a hazardous waste label as required by your institution.[3]
-
Container Material: Use a container made of compatible material (e.g., High-Density Polyethylene - HDPE) and ensure it has a secure, tight-fitting lid. Avoid metal containers or caps (B75204) with metal liners.
2. Storage of Azide Waste:
-
Designated and Secure Location: Store the azide waste container in a designated, well-ventilated, cool, and dry area.[1]
-
Avoid Incompatibles: Ensure the storage area is away from heat sources, light, and incompatible materials such as acids and heavy metals.[1][3]
-
Secondary Containment: It is best practice to store the primary waste container within a secondary container to prevent spills.
3. Arrange for Professional Disposal:
-
Contact EHS: Contact your institution's Environmental Health & Safety (EHS) department to schedule a pickup for your hazardous waste.
-
Follow Institutional Protocols: Adhere to all institutional, local, state, and federal regulations for the disposal of hazardous chemical waste.[1]
Important Note on Chemical Deactivation: While chemical deactivation of organic azides by conversion to more stable amines or through reaction with nitrous acid is possible, these procedures are hazardous and should only be attempted by highly trained personnel in a controlled laboratory setting with specific protocols in place.[1][4] For routine disposal of unwanted this compound, professional disposal is the mandated approach.
Experimental Workflow for Disposal
The logical workflow for the proper disposal of this compound is outlined in the diagram below. This decision-making process prioritizes safety and regulatory compliance.
Caption: Decision workflow for the disposal of this compound.
This guide provides a framework for the safe handling and disposal of this compound. Always prioritize consulting the specific Safety Data Sheet (SDS) for the compound and your institution's established safety protocols. By adhering to these procedures, you contribute to a safe and compliant laboratory environment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
